molecular formula C6H7BrN2O B1444048 2-Bromo-6-methoxypyridin-4-amine CAS No. 1196152-34-7

2-Bromo-6-methoxypyridin-4-amine

Cat. No.: B1444048
CAS No.: 1196152-34-7
M. Wt: 203.04 g/mol
InChI Key: OTKKKPQHFUZZFM-UHFFFAOYSA-N
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Description

2-Bromo-6-methoxypyridin-4-amine (CAS 1196152-34-7) is a high-purity brominated pyridine derivative with the molecular formula C6H7BrN2O and a molecular weight of 203.04 g/mol . This compound serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research. The bromine atom at the 2-position and the methoxy group at the 6-position on the pyridine ring create a multifunctional scaffold amenable to further chemical modifications, including metal-catalyzed cross-coupling reactions, making it a versatile precursor for developing more complex molecular architectures . The compound is characterized by its SMILES notation COC1=NC(=CC(=C1)N)Br . It has a calculated density of approximately 1.622 g/cm³ and is slightly soluble in water (4.5 g/L at 25 °C) . This chemical is supplied with a Warning hazard classification and carries hazard statements H302, H315, H320, and H335, indicating it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Researchers can source this material in various grades and purities, including high and ultra-high purity forms (from 99% to 99.999% and higher), as well as standard grades such as Reagent, Technical, and Pharmaceutical Grades . It is packaged to preserve stability and is available in quantities from research samples to bulk volumes, including palletized pails, fiber and steel drums, and super sacks . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-6-methoxypyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c1-10-6-3-4(8)2-5(7)9-6/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKKKPQHFUZZFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CC(=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50857081
Record name 2-Bromo-6-methoxypyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196152-34-7
Record name 2-Bromo-6-methoxypyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Organic Chemist's Guide to 2-Bromo-6-methoxypyridin-4-amine: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-Bromo-6-methoxypyridin-4-amine, a pivotal heterocyclic building block in contemporary medicinal chemistry. We will delve into its chemical identity, synthesis, and characterization, with a strong emphasis on its strategic application in the development of novel therapeutics, particularly kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols to effectively utilize this versatile molecule.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. Its unique electronic properties and ability to engage in hydrogen bonding have made it a cornerstone in the design of molecules that interact with biological targets. The strategic functionalization of the pyridine ring with reactive handles, such as a bromine atom, and modulating groups, like methoxy and amine substituents, provides a powerful platform for the synthesis of diverse compound libraries.

This compound (CAS No. 1196152-34-7) has emerged as a particularly valuable intermediate.[1][2] The bromine atom at the 2-position serves as a versatile anchor for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, and alkyl groups.[3][4] The amino group at the 4-position and the methoxy group at the 6-position not only influence the electronic landscape of the pyridine ring but also provide additional points for modification or interaction with target proteins. This unique combination of functional groups makes it an ideal starting material for the synthesis of complex molecules, most notably in the pursuit of potent and selective kinase inhibitors.[5][6]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in synthesis.

PropertyValueReference
CAS Number 1196152-34-7[1]
Molecular Formula C₆H₇BrN₂O[2]
Molecular Weight 203.04 g/mol [2]
IUPAC Name This compound[2]
Appearance Typically an off-white to light yellow solid
Solubility Soluble in common organic solvents such as methanol, dichloromethane, and DMSO

Spectroscopic Characterization (Predicted and Representative Data):

While a publicly available, dedicated spectral analysis for this compound is not readily found, we can predict the expected NMR and mass spectrometry data based on its structure and data from closely related analogs.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methoxy group protons, and the amine protons. The chemical shifts and coupling constants of the aromatic protons would be indicative of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments. The carbon atom attached to the bromine would likely appear in the range of 140-150 ppm, while the carbon bearing the methoxy group would be further downfield.[7]

  • Mass Spectrometry: The mass spectrum should exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Synthesis of this compound: A Plausible and Authoritative Approach

While a specific, peer-reviewed synthesis for this compound is not widely published, a robust and logical synthetic route can be devised from readily available starting materials, drawing upon established methodologies for the synthesis of related aminopyridines. A highly plausible approach involves the selective amination of a di-substituted pyridine precursor.

Proposed Synthetic Pathway:

G A 2,4-Dibromo-6-methoxypyridine B This compound A->B Nucleophilic Aromatic Substitution (SNAr) Ammonia or protected amine Solvent (e.g., DMSO), Heat

Caption: Plausible synthetic route to this compound.

Detailed Experimental Protocol (Representative):

This protocol is adapted from established procedures for the selective amination of di-halopyridines. The rationale behind this approach lies in the differential reactivity of the bromine atoms at the 2- and 4-positions of the pyridine ring, often allowing for selective substitution at the 4-position under controlled conditions.

Materials:

  • 2,4-Dibromo-6-methoxypyridine

  • Aqueous ammonia (28-30%) or a suitable ammonia equivalent

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a pressure-rated reaction vessel, dissolve 2,4-dibromo-6-methoxypyridine (1.0 eq) in DMSO.

  • Addition of Amine: Add a significant excess of aqueous ammonia (e.g., 10-20 eq) to the solution. The use of a large excess of the nucleophile drives the reaction towards the desired mono-aminated product and minimizes di-substitution.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to a temperature typically ranging from 100-140 °C. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract the product with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford pure this compound.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The true value of this compound lies in its utility as a versatile building block for the synthesis of biologically active molecules, particularly kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is implicated in a multitude of diseases, including cancer and inflammatory disorders.

The Role in Kinase Inhibitor Scaffolds:

The 2-aminopyridine motif, which can be readily accessed from this compound, is a well-established scaffold for the development of kinase inhibitors. The amino group often forms crucial hydrogen bond interactions with the hinge region of the kinase's ATP-binding site. The bromine atom at the 2-position provides a strategic point for diversification through cross-coupling reactions, allowing for the introduction of various substituents that can occupy other pockets within the active site, thereby enhancing potency and selectivity.

Exemplary Application in the Synthesis of IRAK4 Inhibitors:

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a key therapeutic target in inflammatory diseases.[8] this compound can serve as a key starting material in the synthesis of potent IRAK4 inhibitors. A plausible synthetic strategy would involve a Suzuki-Miyaura coupling to introduce an aryl or heteroaryl group at the 2-position, followed by further functionalization of the amino and/or methoxy groups if necessary.

Illustrative Synthetic Workflow:

G cluster_0 Core Synthesis cluster_1 Further Functionalization A This compound C Suzuki-Miyaura Coupling (Pd catalyst, base, solvent) A->C B Arylboronic Acid B->C D 2-Aryl-6-methoxypyridin-4-amine Intermediate C->D E Modification of Amino/Methoxy Groups (e.g., acylation, alkylation, demethylation) D->E F Final Kinase Inhibitor E->F

Caption: Synthetic workflow for a kinase inhibitor using this compound.

Key Synthetic Transformations: Protocols and Mechanistic Insights

The reactivity of the C-Br bond in this compound is the cornerstone of its synthetic utility. Palladium-catalyzed cross-coupling reactions are the most powerful tools for its functionalization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[9]

Reaction Principle:

The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond and regenerate the catalyst.

Detailed Experimental Protocol (Representative):

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction Conditions: Heat the reaction mixture to a temperature typically between 80-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, allowing for the synthesis of N-aryl and N-heteroaryl amines.[10][11]

Reaction Principle:

Similar to the Suzuki coupling, the reaction proceeds through a palladium-catalyzed cycle involving oxidative addition, coordination and deprotonation of the amine, and reductive elimination. The choice of phosphine ligand is critical for the success of this reaction.

Detailed Experimental Protocol (Representative):

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.2-2.0 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)

  • Phosphine ligand (e.g., BINAP, XPhos) (1.2-3.0 mol%)

  • Base (e.g., NaOtBu, K₃PO₄) (1.5-3.0 eq)

  • Anhydrous, aprotic solvent (e.g., toluene, 1,4-dioxane)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube, combine the palladium precatalyst and the phosphine ligand. Seal the tube and establish an inert atmosphere.

  • Reagent Addition: Under the inert atmosphere, add the base, this compound, the anhydrous solvent, and finally the amine.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction's progress.

  • Work-up and Purification: After cooling, quench the reaction (e.g., with saturated aqueous ammonium chloride). Extract the product with an organic solvent, dry, concentrate, and purify by column chromatography.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound and its derivatives.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery. Its strategic placement of reactive and modulating functional groups on the privileged pyridine scaffold provides medicinal chemists with a powerful tool for the construction of complex and diverse molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will enable researchers to effectively harness its potential in the development of the next generation of therapeutics.

References

2-Bromo-6-methoxypyridin-4-amine molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Bromo-6-methoxypyridin-4-amine: Properties, Synthesis, and Applications in Drug Discovery

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic intermediate in modern medicinal chemistry and drug development. We will explore its fundamental physicochemical properties, outline a robust methodology for its analytical characterization, and delve into its significant applications, particularly as a versatile building block in the synthesis of targeted therapeutics. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis, pharmaceutical sciences, and drug discovery, offering both foundational knowledge and actionable protocols.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceutical agents. Its ability to participate in hydrogen bonding and its unique electronic properties make it an ideal framework for designing molecules that interact with biological targets. The strategic functionalization of the pyridine ring with substituents like bromine, methoxy, and amine groups, as seen in this compound, creates a versatile chemical entity. The bromine atom serves as a handle for cross-coupling reactions, the amine group provides a site for amide bond formation or further functionalization, and the methoxy group modulates the electronic properties and lipophilicity of the molecule. This trifecta of functional groups makes this compound a highly valuable intermediate in the synthesis of complex, biologically active molecules.[1]

Physicochemical Properties and Molecular Identification

A thorough understanding of the physicochemical properties of a compound is the bedrock of its application in research and development. This compound is a well-defined chemical entity with the following key identifiers and properties.

PropertyValueSource
Molecular Formula C₆H₇BrN₂O[2][3]
Molecular Weight 203.039 g/mol [2]
CAS Number 1196152-34-7[2]
IUPAC Name This compound[2]
SMILES COC1=CC(N)=CC(Br)=N1[2]
InChIKey OTKKKPQHFUZZFM-UHFFFAOYSA-N[2]
Physical Form Solid-
Storage Conditions Keep in a dark place, under an inert atmosphere, at room temperature.[4][5]

Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Material (e.g., 6-methoxypyridin-4-amine) reaction Bromination (e.g., NBS in ACN) start->reaction workup Aqueous Work-up & Extraction reaction->workup crude Crude Product workup->crude chromatography Column Chromatography (Silica Gel) crude->chromatography pure_product Pure Fraction (TLC verified) chromatography->pure_product evaporation Solvent Evaporation pure_product->evaporation final_product Final Product: This compound evaporation->final_product nmr NMR Spectroscopy (¹H, ¹³C) final_product->nmr ms Mass Spectrometry (LC-MS) final_product->ms hplc HPLC Analysis (Purity Assessment) final_product->hplc

Caption: Generalized workflow for the synthesis and characterization of this compound.

Analytical Characterization Protocols

To ensure the identity, purity, and stability of this compound, a suite of analytical techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure by analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. The expected spectrum should show distinct signals for the aromatic protons and the methoxy group protons, with appropriate chemical shifts and coupling patterns.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum. The number of signals should correspond to the number of unique carbon atoms in the molecule.

  • Data Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts and coupling constants to assign the signals to the specific protons in the structure. Correlate with the ¹³C NMR data for a complete structural elucidation.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and elemental composition of the compound.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Analysis: Introduce the sample into a mass spectrometer, typically coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) is a common technique for this type of molecule.

  • Data Analysis: Look for the molecular ion peak [M+H]⁺ corresponding to the calculated mass of 204.9816 Da. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed in the mass spectrum, providing strong evidence for the presence of a single bromine atom.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the compound.

Protocol:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid.

  • Sample Preparation: Prepare a standard solution of the compound at a known concentration (e.g., 1 mg/mL) in the mobile phase.

  • Chromatographic Conditions: Use a C18 reverse-phase column. Develop a gradient elution method (e.g., 10% to 90% acetonitrile over 15 minutes) to ensure the separation of the main compound from any impurities.

  • Detection: Use a UV detector, monitoring at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Purity Calculation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases.[6] The presence of the bromine atom at the 2-position allows for its participation in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions.[7] This enables the efficient construction of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of complex drug candidates.[7]

Kinase Inhibitor Development

The aminopyridine core is a well-established scaffold for the development of kinase inhibitors, often by interacting with the hinge region of the kinase ATP-binding site.[1] Derivatives of bromopyridines have been successfully utilized to synthesize potent inhibitors for various kinases, including those implicated in cancer and inflammatory diseases.[1] The 4-amino group can be acylated or used in other coupling reactions to build out the molecule, while the 2-bromo position can be used to introduce other functionalities via cross-coupling to enhance potency and selectivity.

G cluster_coupling Palladium-Catalyzed Cross-Coupling cluster_functionalization Amine Functionalization start 2-Bromo-6-methoxy- pyridin-4-amine suzuki Suzuki Coupling (with Boronic Acid) start->suzuki buchwald Buchwald-Hartwig (with Amine) start->buchwald acylation Acylation (with Acid Chloride) start->acylation reductive_amination Reductive Amination (with Aldehyde/Ketone) start->reductive_amination end_product Complex Drug Candidate (e.g., Kinase Inhibitor) suzuki->end_product buchwald->end_product acylation->end_product reductive_amination->end_product

Caption: Synthetic utility of this compound in drug discovery.

Agrochemical Synthesis

Similar to its applications in pharmaceuticals, this compound can also serve as an intermediate in the development of novel agrochemicals, such as herbicides and fungicides.[6][8] The pyridine core is present in many commercially successful agrochemicals, and the ability to readily functionalize this scaffold is highly advantageous.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[9]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[10] Avoid contact with skin and eyes.[9]

  • First Aid:

    • In case of skin contact: Wash off with soap and plenty of water.[9]

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9]

    • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[9][11]

    • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[9]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] The compound may be sensitive to light and air.[12]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

Conclusion

This compound is a strategically important building block for chemical synthesis, particularly in the realms of pharmaceutical and agrochemical research. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an invaluable tool for the construction of complex molecular architectures. This guide has provided a comprehensive overview of its properties, analytical characterization, synthetic utility, and safe handling procedures to support its effective use in research and development settings.

References

An In-Depth Technical Guide to the Physical Properties of 2-Bromo-6-methoxypyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical properties of 2-Bromo-6-methoxypyridin-4-amine, a key intermediate in pharmaceutical synthesis. This document consolidates available data on its molecular characteristics, predicted physicochemical properties, and spectral behavior. It is designed to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this compound in drug discovery and development.

Introduction

This compound, identified by the CAS number 1196152-34-7, is a substituted pyridine derivative that has garnered interest in medicinal chemistry. Its unique structural arrangement, featuring a bromine atom, a methoxy group, and an amine functional group on the pyridine core, makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The strategic placement of these functional groups allows for a variety of chemical modifications, enabling the exploration of structure-activity relationships in drug design. A thorough understanding of its physical properties is paramount for its effective utilization in synthetic chemistry and for ensuring the quality and reproducibility of experimental outcomes.

Molecular Structure and Properties

The molecular structure of this compound fundamentally dictates its physical and chemical behavior. The interplay of the electron-withdrawing bromine atom, the electron-donating methoxy and amine groups, and the aromatic pyridine ring creates a unique electronic and steric profile.

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Table 1: Core Physical and Chemical Properties

PropertyValueSource
CAS Number 1196152-34-7[1][2]
Molecular Formula C₆H₇BrN₂O[2]
Molecular Weight 203.04 g/mol [2]
Appearance Light brown to yellow solid[3]
Predicted Boiling Point 323.8 ± 37.0 °C[3]
Predicted Density 1.622 ± 0.06 g/cm³[3]
Predicted pKa 3.20 ± 0.50[3]

Experimental Data and Characterization

While extensive experimental data for this compound is not widely published in peer-reviewed journals, its commercial availability implies that such data exists. The following sections outline the standard protocols for determining the key physical properties of this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. For a crystalline solid like this compound, a sharp melting point range is expected.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A calibrated melting point apparatus is used.

  • Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Solubility Profile

Understanding the solubility of this compound in various solvents is crucial for its use in synthesis, purification, and formulation.

Experimental Protocol: Qualitative Solubility Testing

  • Solvent Selection: A range of common laboratory solvents of varying polarities should be tested (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, hexane).

  • Procedure: To approximately 1 mL of each solvent in a test tube, a small amount (a few milligrams) of this compound is added.

  • Observation: The mixture is agitated and observed for dissolution at room temperature. If the compound does not dissolve, the mixture can be gently heated. The solubility is classified as soluble, partially soluble, or insoluble.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

Diagram: NMR Spectroscopy Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep_sample Dissolve sample in deuterated solvent (e.g., CDCl3, DMSO-d6) add_tms Add TMS as internal standard prep_sample->add_tms transfer Transfer to NMR tube add_tms->transfer instrument Place sample in NMR spectrometer transfer->instrument acquire_1h Acquire 1H NMR spectrum instrument->acquire_1h acquire_13c Acquire 13C NMR spectrum instrument->acquire_13c process Fourier transform, phase correction, and baseline correction acquire_13c->process integrate Integrate 1H signals process->integrate analyze Analyze chemical shifts, coupling constants, and integration integrate->analyze

Caption: A generalized workflow for NMR analysis.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Signals corresponding to the protons on the pyridine ring. Their chemical shifts and coupling constants will be influenced by the positions of the substituents.

  • Methoxy Protons: A singlet corresponding to the three protons of the methoxy group.

  • Amine Protons: A broad singlet for the two protons of the amine group. The chemical shift of this peak can be concentration-dependent and it may exchange with D₂O.[4][5]

Expected ¹³C NMR Spectral Features:

  • Signals for each of the unique carbon atoms in the molecule, including the substituted carbons of the pyridine ring and the carbon of the methoxy group.

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expected FTIR Absorption Bands:

  • N-H Stretch: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹.[4]

  • C-H Stretch: Absorptions for aromatic and aliphatic C-H bonds.

  • C=C and C=N Stretch: Bands characteristic of the pyridine ring.

  • C-O Stretch: An absorption corresponding to the methoxy group.

  • C-Br Stretch: A band in the fingerprint region.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectrum Features:

  • Molecular Ion Peak (M+): A peak corresponding to the molecular weight of the compound (203.04 g/mol ). Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity will be observed due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

  • Fragmentation Pattern: Fragmentation may involve the loss of the bromo, methoxy, or amine groups, providing further structural information.

Synthesis and Reactivity Insights

Handling and Storage

This compound is listed as a solid that should be stored under an inert gas (nitrogen or argon) at 2–8 °C.[3] As with all laboratory chemicals, appropriate personal protective equipment should be used when handling this compound.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the development of new therapeutic agents. This technical guide has summarized its key physical properties and outlined the standard experimental procedures for their determination. While a comprehensive set of experimentally verified data is not yet publicly available, the information provided herein serves as a robust starting point for researchers and scientists working with this compound. Further publications detailing its synthesis and characterization will undoubtedly contribute to a more complete understanding of this important molecule.

References

An In-Depth Technical Guide to the Predicted Spectral Characteristics of 2-Bromo-6-methoxypyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Data: As of the latest literature and database search, publicly available experimental spectral data (NMR, IR, MS) for 2-Bromo-6-methoxypyridin-4-amine (CAS 1196152-34-7) is not available. This guide has been constructed by a Senior Application Scientist to serve as a predictive framework for researchers, scientists, and drug development professionals. The following analyses are based on first principles of spectroscopy, established substituent effects, and comparative data from structurally related analogs. This document is intended to be a robust tool for anticipating the spectral features of this molecule and a methodological guide for its characterization.

Introduction: The Structural Elucidation Challenge

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its structure combines an electron-donating amino group, an electron-donating methoxy group, and an electron-withdrawing bromine atom on the pyridine core. This unique electronic arrangement makes a detailed spectral analysis crucial for confirming its identity and purity. This guide provides a comprehensive, predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data expected for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The predicted spectra are based on the additive effects of the substituents on the pyridine ring.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be simple and highly informative, revealing two distinct aromatic protons, a methoxy group, and an amino group. The analysis is based on the strong shielding effect of the amino group and the moderate shielding of the methoxy group, contrasted with the deshielding and electronegative effect of the bromine atom.

  • Aromatic Protons (H-3 and H-5): The pyridine ring has two remaining protons at positions 3 and 5. The C-4 position is substituted with a strong electron-donating amino group, which will cause significant upfield shifts (shielding) for the adjacent protons. The methoxy group at C-6 also contributes to shielding, while the bromine at C-2 has a deshielding effect. We predict two singlets for H-3 and H-5, as meta-coupling (⁴J) in pyridines is often very small or zero.

    • H-3: This proton is ortho to the bromine and meta to the amino group. The deshielding effect of the bromine is expected to be dominant, placing this signal further downfield.

    • H-5: This proton is ortho to the amino group and meta to the methoxy group. The strong shielding from the amino group will shift this signal significantly upfield.

  • Amine Protons (-NH₂): The protons of the primary amine will likely appear as a broad singlet. Its chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange.[1]

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.[2]

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
H-3 6.5 - 6.7 s 1H Influenced by adjacent Br and meta NH₂
H-5 5.8 - 6.0 s 1H Strongly shielded by ortho NH₂
-NH₂ 4.5 - 5.5 br s 2H Variable shift, broad due to exchange

| -OCH₃ | 3.9 - 4.1 | s | 3H | Typical range for methoxy on pyridine |

Workflow for ¹H NMR Data Acquisition

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reflect the electronic environment of each carbon atom. The positions of the substituents will create a unique pattern of chemical shifts.

  • C-2 and C-6: These carbons are directly attached to electronegative atoms (Br and O). C-2, bonded to bromine, will be significantly downfield. C-6, bonded to the oxygen of the methoxy group, will be even further downfield, typical for oxygen-bearing sp² carbons.

  • C-4: This carbon, bearing the amino group, will be shifted downfield due to the electronegativity of nitrogen, but its exact position is influenced by resonance effects.

  • C-3 and C-5: These are the protonated carbons. C-5 is expected to be more shielded (upfield) than C-3 due to the stronger electron-donating effect of the adjacent amino group compared to the methoxy group.

  • Methoxy Carbon (-OCH₃): This carbon will appear in the typical aliphatic region for methoxy groups.[2]

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon Predicted Chemical Shift (δ, ppm) Rationale
C-2 140 - 145 Attached to Bromine
C-3 105 - 110 Shielded by adjacent NH₂ and OCH₃
C-4 155 - 160 Attached to Amino group
C-5 90 - 95 Strongly shielded by adjacent NH₂
C-6 160 - 165 Attached to Methoxy group

| -OCH₃ | 53 - 56 | Typical for methoxy carbon |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is excellent for identifying the functional groups present in a molecule. For this compound, we expect to see characteristic bands for the amine, the aromatic ring, and the ether linkage.

  • N-H Vibrations: As a primary amine, two distinct N-H stretching bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretches.[1] An N-H scissoring (bending) vibration should also be visible around 1600-1650 cm⁻¹.[1][3]

  • C-O Stretch: The C-O stretch of the aryl ether (methoxy group) will likely appear as a strong band in the 1230-1270 cm⁻¹ region for the asymmetric stretch and a weaker one around 1020-1050 cm⁻¹ for the symmetric stretch.

  • Aromatic Ring Vibrations: C=C and C=N stretching vibrations within the pyridine ring will appear in the 1400-1600 cm⁻¹ region. C-H stretching from the aromatic protons will be observed just above 3000 cm⁻¹.

  • C-Br Stretch: The C-Br stretch is expected in the far-IR region, typically below 600 cm⁻¹, and may not be observed in a standard mid-IR spectrum.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment
3450 - 3400 Medium Asymmetric N-H Stretch
3350 - 3300 Medium Symmetric N-H Stretch
~3050 Medium-Weak Aromatic C-H Stretch
1620 - 1650 Strong N-H Scissoring (Bend)
1580 - 1610 Strong Aromatic C=C and C=N Stretch
1450 - 1500 Medium Aromatic C=C and C=N Stretch
1250 - 1270 Strong Asymmetric Ar-O-C Stretch

| 1020 - 1050 | Medium | Symmetric Ar-O-C Stretch |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight and, through fragmentation analysis, further structural information.

  • Molecular Ion (M⁺): The key feature will be a pair of molecular ion peaks of nearly equal intensity, separated by 2 m/z units. This is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes have a natural abundance of approximately 50.7% and 49.3%, respectively).[4][5] The nominal molecular weight is 203.04 g/mol , so we expect peaks at m/z 202 and 204.

  • Fragmentation Pathways: The fragmentation will be directed by the functional groups. Common fragmentation pathways for this type of molecule include:

    • Loss of a methyl radical (-•CH₃): A common fragmentation for methoxy groups, leading to an [M-15]⁺ ion.

    • Loss of CO: Following the loss of the methyl radical, the resulting ion can lose carbon monoxide, leading to an [M-15-28]⁺ ion.

    • Loss of Bromine radical (-•Br): Cleavage of the C-Br bond would result in an [M-79/81]⁺ ion.

Predicted Fragmentation Pathway

Caption: Predicted major fragmentation pathways for this compound.

Predicted Mass Spectrometry Data (EI-MS)

m/z Relative Intensity Proposed Fragment
202/204 High [M]⁺˙ (Molecular Ion)
187/189 Medium [M - •CH₃]⁺
159/161 Medium-Low [M - •CH₃ - CO]⁺

| 123 | Medium | [M - •Br]⁺ |

Standard Experimental Protocols

The following are generalized protocols for obtaining the spectral data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Use a 400 MHz or higher field spectrometer. Acquire data with a 30° pulse angle and a 1-2 second relaxation delay. Typically, 16-64 scans are sufficient.

  • ¹³C NMR Acquisition: On the same instrument, acquire a proton-decoupled spectrum. Use a 45° pulse angle with a 2-second relaxation delay. A larger number of scans (e.g., 1024-4096) is typically required to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).[6]

FT-IR Spectroscopy
  • Sample Preparation: For a solid sample, Attenuated Total Reflectance (ATR) is the most convenient method. Place a small amount of the solid directly on the ATR crystal.

  • Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of the empty ATR crystal should be recorded prior to the sample measurement and automatically subtracted from the sample spectrum by the instrument software.[6]

Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce the sample via a direct insertion probe or a Gas Chromatography (GC) inlet if the compound is sufficiently volatile and thermally stable.

  • Ionization: Use standard Electron Ionization (EI) at 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-300, to detect the molecular ion and key fragments.

  • Data Analysis: Identify the molecular ion peaks and analyze the isotopic patterns and fragmentation to confirm the structure.[6]

Conclusion

This guide presents a detailed prediction of the NMR, IR, and MS spectra of this compound. The analysis suggests that the compound will have highly characteristic spectral features: two distinct singlets in the aromatic region of the ¹H NMR, a clear isotopic pattern for bromine in the mass spectrum, and dual N-H stretching bands in the IR spectrum. While this document serves as a robust predictive guide, experimental verification remains the gold standard in chemical characterization. The protocols and interpretations provided herein should empower researchers to confidently acquire, analyze, and interpret the spectral data for this and structurally related molecules.

References

An In-depth Technical Guide to the Solubility Profile of 2-Bromo-6-methoxypyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The aqueous solubility of a compound is a critical physicochemical parameter that profoundly influences its behavior in biological systems and its viability as a drug candidate.[1][2][3] Poor solubility can lead to unreliable in vitro assay results, diminished oral bioavailability, and significant challenges in formulation development.[3][4][5] This guide provides a comprehensive framework for characterizing the solubility profile of the novel chemical entity 2-Bromo-6-methoxypyridin-4-amine. While specific experimental data for this compound is not publicly available, this document outlines the authoritative, field-proven methodologies that researchers and drug development professionals should employ to generate a robust and reliable solubility profile. We detail the theoretical underpinnings, step-by-step experimental protocols, and data interpretation strategies for both kinetic and thermodynamic solubility assays, establishing a self-validating system for characterization.

Introduction: The Criticality of Solubility Profiling

In the landscape of modern drug discovery, the adage "a drug must be in solution to be active" has never been more relevant. A significant percentage of new chemical entities (NCEs) emerging from discovery pipelines exhibit poor aqueous solubility, a trend that presents a major hurdle to their development.[6] Low solubility can compromise data quality from the earliest in vitro screens, mask undesirable properties, and ultimately lead to the failure of otherwise promising candidates due to poor pharmacokinetic profiles.[3][5]

Therefore, the early and accurate determination of a compound's solubility profile is not merely a box-checking exercise but a foundational pillar of a successful drug development program.[1][4] This guide uses this compound (CAS: 1196152-34-7), a pyridine derivative with potential applications as a building block in medicinal chemistry, as a model compound to illustrate the comprehensive process of solubility characterization.[7][8]

We will explore the two cornerstone measurements of solubility in a discovery setting:

  • Kinetic Solubility: Measures the concentration of a compound in solution after a rapid precipitation from a high-concentration organic stock (typically DMSO).[9][10] This high-throughput method is invaluable for early-stage screening to quickly flag compounds with potential solubility liabilities.[3][4]

  • Thermodynamic (or Equilibrium) Solubility: Defines the true saturation concentration of a compound's most stable crystalline form in a solvent at equilibrium.[5][11] This measurement is more resource-intensive but provides the definitive solubility value crucial for lead optimization and formulation development.[9][11]

This document provides the necessary protocols and theoretical context for any research organization to confidently establish the complete aqueous solubility profile of this compound or any other NCE.

Strategic Workflow for Solubility Characterization

A systematic approach is essential for an efficient and accurate assessment of solubility. The workflow should progress from rapid, high-throughput methods to more rigorous, low-throughput equilibrium-based assays as a compound advances.

G cluster_0 Early Discovery / HTS cluster_1 Lead Optimization cluster_2 Pre-formulation / Development Start Compound Synthesis (this compound) Kinetic Kinetic Solubility Assay (High-Throughput) Start->Kinetic Decision1 Solubility > 100 µM? Kinetic->Decision1 Thermo Thermodynamic Solubility Assay (Shake-Flask Method) Decision1->Thermo Yes Flag Flag for Potential Liability (Requires Medicinal Chemistry Intervention) Decision1->Flag No pH_Profile pH-Solubility Profile (Potentiometric Titration) Thermo->pH_Profile Formulation Formulation Strategy (e.g., pH adjustment, co-solvents) pH_Profile->Formulation

Caption: Workflow for solubility assessment from early discovery to pre-formulation.

Experimental Protocol: Kinetic Solubility Determination

Causality: The kinetic solubility assay is designed to mimic the conditions of many high-throughput screening (HTS) bioassays, where a compound dissolved in DMSO is rapidly diluted into an aqueous buffer.[10] The resulting value reflects the compound's propensity to precipitate under these non-equilibrium conditions, providing a critical early warning of potential issues in subsequent in vitro testing.[3][4]

Methodology: High-Throughput Nephelometry

Nephelometry, which measures light scattering from suspended particles, is a rapid and reliable method for detecting compound precipitation.[2][9]

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[4]

  • Plate Preparation: Using a liquid handler, dispense the DMSO stock solution into a 96-well or 384-well microplate. Perform a serial dilution in DMSO to create a range of concentrations (e.g., from 10 mM down to ~0.01 mM).

  • Aqueous Dilution: Rapidly add aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to all wells to achieve a final DMSO concentration of 1-2%.[12] This step initiates precipitation for concentrations above the kinetic solubility limit.

  • Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a set period, typically 1 to 2 hours.[9]

  • Measurement: Place the microplate into a laser nephelometer or a plate reader capable of measuring light scattering.[2][13] Record the signal from each well.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the light-scattering signal is not significantly different from the buffer-only control wells.

Experimental Protocol: Thermodynamic Solubility Determination

Causality: The thermodynamic solubility represents the true equilibrium between the solid compound and a saturated solution.[5][11] This value is fundamental for understanding the maximum achievable concentration in vivo and for guiding formulation development. The shake-flask method, though labor-intensive, remains the gold standard for its accuracy and reliability.[14][15]

Methodology: Shake-Flask Method with HPLC-UV Analysis

Step-by-Step Protocol:

  • Sample Preparation: Add an excess amount of solid (powdered) this compound to a series of glass vials. It is crucial to ensure undissolved solid remains at the end of the experiment.[14]

  • Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., PBS at pH 5.0, 7.4, and 9.0 to assess pH effects) to each vial.[11]

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate the samples for an extended period (typically 24 to 72 hours) to ensure equilibrium is reached.[9][11][15]

  • Phase Separation: After incubation, allow the samples to stand so that the excess solid can sediment.[14] Carefully collect the supernatant using a syringe and pass it through a low-binding filter (e.g., 0.45 µm PVDF) to remove all undissolved particles.[6][9]

  • Quantification: Prepare a standard curve of this compound of known concentrations. Analyze the filtered supernatant and the standards using a validated HPLC-UV method.[5][16]

  • Data Analysis: Determine the concentration of the compound in the supernatant by comparing its peak area to the standard curve. This concentration is the thermodynamic solubility.

Data Presentation and Interpretation

For a compound like this compound, solubility data should be presented clearly to allow for direct comparison and informed decision-making. The following tables provide an illustrative template for reporting results.

Table 1: Illustrative Kinetic Solubility Data

ParameterValue (µM)MethodFinal DMSO (%)
Kinetic Solubility (pH 7.4)85Nephelometry1.0%

Interpretation: A kinetic solubility of 85 µM suggests that the compound is likely to remain in solution for most standard in vitro assays (typically run at 1-10 µM). However, precipitation may occur in higher concentration cell-based assays, potentially leading to erroneous results.

Table 2: Illustrative Thermodynamic Solubility Data

Buffer SystempHTemperature (°C)Solubility (µg/mL)Solubility (µM)
Phosphate Buffer5.02525.4125
Phosphate Buffer (PBS)7.42512.260
Borate Buffer9.02511.858

Interpretation: The data shows a clear pH-dependent solubility, with higher solubility at a more acidic pH. This is characteristic of a basic compound, as the amine group on the pyridine ring would be protonated at lower pH, leading to increased polarity and better interaction with water. The thermodynamic solubility at physiological pH (7.4) is 60 µM. This value is critical for predicting oral absorption and serves as the upper limit for developing simple aqueous formulations.[17]

Conclusion and Future Directions

This guide has outlined a robust, industry-standard framework for determining the complete aqueous solubility profile of this compound. By systematically applying high-throughput kinetic assays followed by definitive thermodynamic shake-flask experiments, researchers can generate the critical data needed to guide medicinal chemistry efforts, ensure the integrity of biological data, and inform downstream formulation strategies.[18][19]

The illustrative data suggests that this compound is a compound with moderate solubility. Its pH-dependent profile offers a potential avenue for formulation enhancement through pH control. Future work should involve a full pH-solubility profile determination using potentiometric titration to precisely determine the compound's pKa and its intrinsic solubility. This information is indispensable for building accurate in silico models to predict absorption and guide the development of advanced formulations.

References

An In-depth Technical Guide to the Stability and Storage of 2-Bromo-6-methoxypyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Bromo-6-methoxypyridin-4-amine is a key building block in modern medicinal chemistry, frequently utilized in the synthesis of complex heterocyclic scaffolds for drug discovery and development. The integrity and purity of this starting material are paramount to ensure the reliability and reproducibility of synthetic outcomes, as well as the safety and efficacy of the final active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the stability profile of this compound, detailing optimal storage conditions, potential degradation pathways, and robust analytical methodologies for purity assessment. This document is intended for researchers, scientists, and drug development professionals who handle this compound and require a deep understanding of its chemical behavior.

Physicochemical Properties and Recommended Storage

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.

PropertyValue
Molecular Formula C₆H₇BrN₂O
Molecular Weight 203.04 g/mol
Appearance Off-white to light brown crystalline solid
CAS Number 1196152-34-7[1]

1.1. Optimal Storage Conditions

To maintain the integrity of this compound, it is crucial to adhere to the following storage recommendations, which are designed to mitigate the primary drivers of degradation:

  • Temperature: Store in a cool environment, ideally at room temperature or refrigerated (2-8°C) for long-term storage.[2]

  • Atmosphere: This compound is sensitive to air.[3] It is highly recommended to store it under an inert atmosphere, such as argon or nitrogen, to prevent oxidative degradation.

  • Light: Protect from light by storing in an amber or opaque container.[2] Light sensitivity can lead to photodegradation.

  • Moisture: The compound may be hygroscopic. Store in a dry, well-ventilated place in a tightly sealed container to prevent hydrolysis.[4][5]

  • Incompatibilities: Avoid storage near strong oxidizing agents and strong acids, as these can promote rapid degradation.[6]

Potential Degradation Pathways

Understanding the potential degradation pathways of this compound is critical for anticipating impurity formation and designing stability-indicating analytical methods. The primary degradation routes are hydrolysis, oxidation, and photolysis.

DegradationPathways main This compound hydrolysis Hydrolysis (Acid/Base) main->hydrolysis H₂O oxidation Oxidation (e.g., H₂O₂) main->oxidation [O] photolysis Photolysis (UV Light) main->photolysis prod1 2-Bromo-6-hydroxypyridin-4-amine (Pyridinone Tautomer) hydrolysis->prod1 prod2 Oxidized Species (e.g., N-oxide, imine) oxidation->prod2 prod3 6-Methoxypyridin-4-amine (Debromination) photolysis->prod3

Caption: Potential degradation pathways of this compound.

2.1. Hydrolytic Degradation

Under acidic or basic conditions, the methoxy group at the 6-position is susceptible to hydrolysis, leading to the formation of the corresponding pyridinone. This occurs because the methoxy group can be protonated under acidic conditions or be a target for nucleophilic attack by hydroxide under basic conditions, leading to its cleavage. The resulting 2-bromo-6-hydroxypyridin-4-amine exists in equilibrium with its pyridinone tautomer.

2.2. Oxidative Degradation

The aminopyridine core is susceptible to oxidation. The exocyclic amino group and the pyridine nitrogen can be oxidized. One-electron oxidation can lead to the formation of radical cations, which can then undergo further reactions to form imines or N-oxides.[7] The presence of atmospheric oxygen or oxidizing agents can accelerate this process.

2.3. Photolytic Degradation

The carbon-bromine bond in aromatic compounds is known to be susceptible to photolytic cleavage upon exposure to UV light. This can lead to the formation of a pyridinyl radical and a bromine radical. The pyridinyl radical can then abstract a hydrogen atom from the solvent or other molecules to form the debrominated product, 6-methoxypyridin-4-amine.

Stability-Indicating Analytical Methodology

A robust, stability-indicating analytical method is essential for monitoring the purity of this compound and detecting any degradation products. A High-Performance Liquid Chromatography (HPLC) method is the industry standard for this purpose.

3.1. Forced Degradation Studies

Forced degradation studies, as outlined in the ICH Q1A(R2) guidelines, are critical for elucidating potential degradation products and validating the stability-indicating nature of an analytical method.[2][4]

ForcedDegradationWorkflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Weigh this compound dissolve Dissolve in Diluent (e.g., Acetonitrile/Water) start->dissolve acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) dissolve->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) dissolve->base oxidative Oxidation (e.g., 3% H₂O₂, RT) dissolve->oxidative thermal Thermal Stress (e.g., 80°C, solid state) dissolve->thermal photo Photolytic Stress (e.g., UV lamp, solid state) dissolve->photo neutralize Neutralize (if necessary) acid->neutralize base->neutralize hplc Inject into HPLC-UV/MS oxidative->hplc dissolve_stressed dissolve_stressed thermal->dissolve_stressed Dissolve in Diluent photo->dissolve_stressed neutralize->hplc data Analyze Chromatograms (Peak Purity, Mass Balance) hplc->data dissolve_stressed->hplc

Caption: Workflow for forced degradation studies.

3.2. Experimental Protocol: Forced Degradation

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid. Heat the mixture at 60°C for 24 hours. After cooling, neutralize the solution with 1 mL of 0.1 M sodium hydroxide.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M sodium hydroxide. Heat the mixture at 60°C for 24 hours. After cooling, neutralize the solution with 1 mL of 0.1 M hydrochloric acid.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Accurately weigh approximately 10 mg of the solid compound into a vial and place it in an oven at 80°C for 48 hours. After cooling, dissolve the sample in the diluent to a final concentration of 0.5 mg/mL.

  • Photolytic Degradation: Spread a thin layer of the solid compound in a petri dish and expose it to a UV lamp (e.g., 254 nm) for 24 hours. After exposure, dissolve a known amount of the sample in the diluent to a final concentration of 0.5 mg/mL.

  • Control Samples: Prepare a control sample by diluting the stock solution with the diluent and another by subjecting a blank (diluent only) to the same stress conditions.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

3.3. Recommended HPLC Method Parameters

The following parameters provide a starting point for developing a stability-indicating HPLC method. Method optimization and validation are crucial.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a high percentage of Mobile Phase A and gradually increase Mobile Phase B over 20-30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or determined by UV scan)
Injection Volume 10 µL

This method should be capable of separating the parent compound from all potential degradation products, demonstrating specificity. Further validation should include assessments of linearity, accuracy, precision, and robustness as per ICH Q2(R1) guidelines.

Conclusion

The chemical stability of this compound is a critical factor in its successful application in research and drug development. Adherence to proper storage conditions—cool, dry, dark, and under an inert atmosphere—is essential to prevent degradation. A thorough understanding of its potential degradation pathways, including hydrolysis, oxidation, and photolysis, informs the development of robust, stability-indicating analytical methods. The implementation of forced degradation studies and a validated HPLC method will ensure the quality and purity of this important synthetic intermediate, ultimately contributing to the integrity of the final research outcomes and pharmaceutical products.

References

A Technical Guide to the Safe Handling of 2-Bromo-6-methoxypyridin-4-amine for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of the safety considerations, handling protocols, and emergency procedures for 2-Bromo-6-methoxypyridin-4-amine (CAS No. 1196152-34-7). Designed for researchers, chemists, and professionals in drug development, this guide synthesizes available data to establish best practices where explicit safety information is limited, ensuring a proactive and informed approach to laboratory safety.

Compound Profile and Identification

This compound is a substituted pyridine derivative. Such halogenated and functionalized heterocyclic compounds are valuable intermediates in medicinal chemistry and pharmaceutical synthesis.[1] Given its structure, it is primarily utilized in research and development settings for creating more complex molecules.[2]

IdentifierValueSource
Chemical Name This compound[3]
CAS Number 1196152-34-7[3][4]
Molecular Formula C₆H₇BrN₂O[3]
Molecular Weight 203.039 g/mol [3]
Synonyms 2-Bromo-6-methoxy-4-aminopyridine, QC-5447[3][4]

Hazard Assessment and GHS Classification: An Evidence-Based Approach

The Safety Data Sheet (SDS) for this compound from some suppliers lacks specific GHS hazard classifications.[4] This absence of data necessitates a cautious, evidence-based approach. By analyzing structurally similar compounds—isomers and analogues—we can infer the most probable hazards and handle the compound accordingly. The consistent hazard profile across these related molecules provides a strong basis for establishing prudent laboratory practices.

Data from the following related compounds suggests that this compound should be handled as a substance with the potential for significant irritation and acute toxicity:

  • 2-Bromo-6-methylpyridin-4-amine (CAS 79055-59-7): A close analogue.[5]

  • 5-Bromo-6-methoxypyridin-2-amine (CAS 1211533-83-3): A structural isomer.[6]

  • 2-Bromo-6-methoxypyridin-3-amine (CAS 135795-46-9): Another structural isomer.[7]

Based on these analogues, the following hazards should be assumed:

Hazard StatementDescriptionInferred From
H302 Harmful if swallowed.[5][7]
H315 Causes skin irritation.[5][6][7]
H319 Causes serious eye irritation.[5][6][7]
H335 May cause respiratory irritation.[6][7]

Therefore, all handling procedures must be designed to mitigate these specific risks.

Proactive Exposure Control: Personal Protective Equipment (PPE)

The cornerstone of safety when handling this compound is the prevention of exposure. This is achieved through a combination of engineering controls and a robust PPE protocol.

Engineering Controls

All work involving this compound, including weighing and solution preparation, must be conducted in a properly functioning chemical fume hood to ensure adequate ventilation and prevent inhalation of dust or vapors.[8][9] Safety showers and eyewash stations must be readily accessible.[10]

Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is a system designed to protect the user from the specific hazards identified.

  • Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 (US) or EN 166 (EU) standards are mandatory.[11][12] Safety glasses do not offer sufficient protection against splashes.[13] For procedures with a higher risk of splashing, a full face shield should be worn in addition to chemical splash goggles.[12]

  • Skin Protection:

    • Gloves: Chemical-impermeable gloves are required.[4] Nitrile gloves are a suitable choice as they offer protection against a wide range of chemicals, including bases and many solvents.[13] Gloves must be inspected for integrity before use and removed using the proper technique to avoid contaminating the skin. Contaminated gloves must be disposed of as chemical waste.

    • Lab Coat: A flame-resistant lab coat is required. It should be fully buttoned, with sleeves extending to the wrists.[12]

    • Clothing and Footwear: Full-length pants and closed-toe shoes are mandatory. No skin should be exposed between the lab coat and footwear.[12]

  • Respiratory Protection: If for any reason work must be conducted outside of a fume hood where dust or aerosols may be generated, a NIOSH-approved respirator with the appropriate particulate filter must be used.

PPE_Selection_Workflow cluster_prep Preparation & Assessment cluster_ppe PPE Selection start Begin Task with This compound assess_risk Assess Risk: - Dust/Aerosol Generation? - Splash Potential? start->assess_risk fume_hood Is work in a Chemical Fume Hood? assess_risk->fume_hood ppe_base Mandatory Base PPE: - Nitrile Gloves - Flame-Resistant Lab Coat - ANSI-rated Goggles fume_hood->ppe_base Yes respirator Use NIOSH-Approved Respirator fume_hood->respirator No face_shield Add Face Shield ppe_base->face_shield High Splash Risk proceed Proceed with Task ppe_base->proceed Low Splash Risk face_shield->proceed respirator->ppe_base

Figure 1: PPE Selection Workflow for Handling the Compound.

Standard Operating Procedures for Handling and Storage

Adherence to standardized procedures is critical for minimizing risk and ensuring experimental reproducibility.

Safe Handling
  • Avoid all personal contact. Do not get in eyes, on skin, or on clothing.[8]

  • Avoid the formation of dust and aerosols.[4][14]

  • Wash hands thoroughly after handling the product and before breaks.[8][11]

  • Do not eat, drink, or smoke in the laboratory.[14]

Storage
  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). Some related compounds are noted to be air-sensitive.[5][15]

  • Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8][10]

  • Light: Keep in a dark place, as similar compounds can be light-sensitive.[5][15]

  • Incompatibilities: Store away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[8][15]

Emergency Response Protocols

Rapid and correct response to an emergency can significantly reduce the severity of an incident.

First Aid Measures

The following first aid measures should be implemented immediately upon exposure. In all cases, a copy of the safety data should be provided to medical personnel.

Exposure RouteImmediate Action
Inhalation Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][6]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[6][11]
Eye Contact Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][8]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or Poison Control Center immediately.[8][14]
Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear full PPE as described in Section 3, including respiratory protection if necessary. Ensure adequate ventilation and remove all sources of ignition.[4]

  • Containment and Cleanup: Prevent the formation of dust. Use a dry cleanup method (e.g., sweep or vacuum) and place the material into a suitable, labeled container for disposal. Do not allow the chemical to enter drains.[14] After material pickup is complete, ventilate the area and wash the spill site.[9]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[8][16]

  • Specific Hazards: Thermal decomposition can lead to the release of hazardous and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide gas.[6][8]

  • Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[4][8]

Spill_Response_Workflow cluster_immediate Immediate Actions cluster_cleanup Cleanup Protocol spill Spill Detected alert Alert Personnel & Evacuate Area spill->alert ventilate Ensure Ventilation (Fume Hood On) alert->ventilate ignite Remove Ignition Sources ventilate->ignite ppe Don Full PPE (Gloves, Goggles, Coat, Respirator if needed) ignite->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Material into Labeled Waste Container contain->collect decon Decontaminate Spill Area collect->decon end Dispose of Waste According to Regulations decon->end

Figure 2: Workflow for Responding to an Accidental Spill.

Toxicological and Reactivity Profile

Toxicological Information

While specific acute toxicity data (e.g., LD50) for this compound is not available, the information from related compounds suggests the following effects:

  • Routes of Exposure: Inhalation, eye contact, skin contact, ingestion.[6]

  • Symptoms of Exposure:

    • Skin contact may cause inflammation, itching, redness, or pain.[6]

    • Eye contact may result in redness, pain, and severe eye damage.[6]

    • Inhalation may cause irritation of the respiratory system.[6]

  • Carcinogenicity and Mutagenicity: No data is available to classify this compound regarding its carcinogenic or mutagenic properties.[4]

Stability and Reactivity
  • Reactivity: No hazardous reactions are expected under normal processing.[15]

  • Chemical Stability: The product is likely stable under the recommended storage conditions (cool, dry, dark, inert atmosphere).[5][15]

  • Conditions to Avoid: Exposure to heat, light, and air.[15]

  • Incompatible Materials: Strong oxidizing agents, strong acids.[8][10]

  • Hazardous Decomposition Products: Under fire conditions, it will produce toxic fumes including carbon oxides, nitrogen oxides, and hydrogen bromide.[6][8]

References

Theoretical studies of 2-Bromo-6-methoxypyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Investigation of 2-Bromo-6-methoxypyridin-4-amine

Abstract

This compound is a substituted pyridine derivative with significant potential as a versatile building block in medicinal chemistry and materials science. While its structural analogues have found applications in the development of novel therapeutics, including anti-inflammatory and anti-cancer agents, a detailed theoretical understanding of the title compound is currently lacking in the scientific literature.[1][2] This technical guide outlines a comprehensive theoretical framework for the investigation of this compound using computational chemistry methods. By elucidating its structural, electronic, and reactive properties, this guide provides a roadmap for researchers to predict its behavior, streamline experimental efforts, and accelerate its application in drug discovery and materials science. The protocols and analyses presented herein are grounded in established computational methodologies, particularly Density Functional Theory (DFT), and are designed to provide a robust and self-validating theoretical assessment of the molecule.

Introduction: The Significance of Substituted Pyridines

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[3] The introduction of various functional groups onto the pyridine ring allows for the fine-tuning of its physicochemical and pharmacological properties. Halogenated pyridines, in particular, serve as key intermediates in a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.[1] The presence of an amino group and a methoxy group in this compound suggests its potential for diverse chemical modifications and biological interactions. Theoretical studies of such molecules provide invaluable insights into their reactivity, stability, and potential as drug candidates, complementing and guiding experimental work.[4][5]

Computational Methodology: A Framework for Theoretical Analysis

A robust theoretical investigation of this compound requires a multi-faceted computational approach. Density Functional Theory (DFT) is the recommended method due to its excellent balance of accuracy and computational cost for systems of this size.[6][7]

Geometry Optimization and Vibrational Analysis

The first step in any theoretical study is to determine the ground-state molecular structure.

Experimental Protocol: Geometry Optimization

  • Software: Gaussian 09/16, ORCA, or similar quantum chemistry software package.

  • Method: B3LYP functional. This hybrid functional is widely used and has been shown to provide reliable results for a broad range of organic molecules.[8]

  • Basis Set: 6-311++G(d,p). This basis set provides a good description of electron distribution, including polarization and diffuse functions, which are important for molecules with heteroatoms and potential hydrogen bonding.[7][8]

  • Solvation Model: The Polarizable Continuum Model (PCM) should be employed to simulate the effects of a solvent (e.g., water, DMSO) on the molecular geometry and properties.

  • Output Analysis: The optimized geometry will provide key structural parameters such as bond lengths, bond angles, and dihedral angles. A subsequent frequency calculation at the same level of theory is crucial to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[5]

Electronic Structure Analysis

Understanding the electronic properties of this compound is fundamental to predicting its reactivity and intermolecular interactions.

Key Parameters to Analyze:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.[5]

  • Molecular Electrostatic Potential (MEP): The MEP map visually represents the electron density around the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is invaluable for predicting sites of chemical reactions and intermolecular interactions.[5]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation.

Data Presentation: Predicted Electronic Properties

PropertyPredicted Value (in vacuum)Predicted Value (in water)
HOMO Energy (eV)Calculated ValueCalculated Value
LUMO Energy (eV)Calculated ValueCalculated Value
HOMO-LUMO Gap (eV)Calculated ValueCalculated Value
Dipole Moment (Debye)Calculated ValueCalculated Value

Spectroscopic Characterization (Theoretical)

Computational methods can predict various spectra, which can be used to validate experimental data or to aid in the identification of the compound.

Vibrational Spectroscopy (IR and Raman)

The calculated vibrational frequencies from the geometry optimization can be used to generate theoretical Infrared (IR) and Raman spectra. These spectra can be compared with experimental data to confirm the molecular structure.[8]

NMR Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method can be used to predict the ¹H and ¹³C NMR chemical shifts. These theoretical predictions are a powerful tool for assigning experimental NMR spectra.

Reactivity and Drug Discovery Potential

The true value of theoretical studies lies in their ability to predict the chemical behavior and potential applications of a molecule.

Reactivity Descriptors

From the FMO energies, global reactivity descriptors such as electronegativity, chemical hardness, and softness can be calculated. These descriptors provide a quantitative measure of the molecule's reactivity.

Molecular Docking

Given the prevalence of substituted pyridines in drug discovery, molecular docking studies can be performed to predict the binding affinity and mode of interaction of this compound with various biological targets, such as protein kinases.[3]

Experimental Protocol: Molecular Docking

  • Target Selection: Based on the biological activity of similar compounds, select a relevant protein target (e.g., p38 MAP kinase).[3]

  • Software: AutoDock, Glide, or similar molecular docking software.

  • Ligand Preparation: The DFT-optimized structure of this compound should be used.

  • Protein Preparation: The crystal structure of the target protein should be obtained from the Protein Data Bank (PDB) and prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Docking Simulation: Perform the docking simulation to predict the binding pose and calculate the binding energy.

  • Analysis: Analyze the predicted binding interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the molecular basis of binding.

Visualizations

Computational Workflow

G cluster_start Initial Steps cluster_dft DFT Calculations cluster_analysis Analysis & Application mol_structure Define Molecular Structure of This compound geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Confirm Minimum electronic_prop Electronic Properties (HOMO, LUMO, MEP) geom_opt->electronic_prop spectroscopic_pred Spectroscopic Prediction (IR, Raman, NMR) geom_opt->spectroscopic_pred docking Molecular Docking geom_opt->docking Optimized Ligand reactivity Reactivity Analysis electronic_prop->reactivity drug_design Drug Design & Lead Optimization reactivity->drug_design docking->drug_design

Caption: A workflow for the theoretical study of this compound.

Interplay of Theoretical and Experimental Studies

G cluster_theoretical Theoretical Domain cluster_experimental Experimental Domain theoretical_model Computational Model prediction Prediction of Properties theoretical_model->prediction synthesis Synthesis & Purification prediction->synthesis Guide Synthesis activity_assay Biological Activity Assay prediction->activity_assay Prioritize Compounds characterization Spectroscopic Characterization synthesis->characterization characterization->theoretical_model Validate Model activity_assay->theoretical_model Refine Model

Caption: The synergistic relationship between theoretical and experimental investigations.

Conclusion

This technical guide provides a comprehensive framework for the theoretical investigation of this compound. By following the outlined computational protocols, researchers can gain a deep understanding of its structural, electronic, and reactive properties. These theoretical insights will be instrumental in guiding the synthesis and experimental evaluation of this promising molecule, ultimately accelerating its development for applications in drug discovery and materials science. The synergy between computational and experimental approaches is key to unlocking the full potential of novel chemical entities like this compound.

References

Discovery of 2-Bromo-6-methoxypyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Utility of 2-Bromo-6-methoxypyridin-4-amine

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. While the specific "discovery" of this compound is not historically landmarked, its true value lies in the strategic synthetic methodologies that make it accessible and its role as a versatile intermediate. This document delineates a robust, multi-step synthetic pathway, grounded in established chemical principles and analogous reactions. We will explore the causality behind experimental choices, provide detailed protocols, and discuss the compound's application in the synthesis of biologically active molecules, particularly kinase inhibitors. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage substituted aminopyridines in their synthetic programs.

Introduction to this compound

Core Chemical Identity

This compound is a polysubstituted pyridine derivative. The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1] The specific arrangement of the bromo, methoxy, and amine functionalities on this molecule provides three distinct points for chemical modification, making it a highly valuable and versatile synthetic intermediate.[1][2]

PropertyValueSource
IUPAC Name This compound[3]
CAS Number 1196152-34-7[3]
Molecular Formula C₆H₇BrN₂O[3]
Molecular Weight 203.04 g/mol [3]
SMILES COC1=CC(N)=CC(Br)=N1[3]
InChIKey OTKKKPQHFUZZFM-UHFFFAOYSA-N[3]
Strategic Importance in Drug Discovery

The true discovery of this compound is not a singular event but rather an outcome of the continual search for novel molecular scaffolds in drug development. The aminopyridine core is a well-established pharmacophore for kinase inhibitors, often interacting with the hinge region of the kinase ATP-binding site.[1] The bromine atom serves as an excellent handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl or alkyl groups.[2] The amino group provides a site for amide bond formation or further functionalization, while the methoxy group modulates the electronic properties and solubility of the molecule. This trifecta of functionalities makes it an ideal starting point for building libraries of complex molecules targeting various disease pathways, particularly in oncology and inflammatory diseases.[1][4][5]

Retrosynthetic Analysis and Strategic Synthesis Design

The synthesis of a polysubstituted pyridine requires careful planning to ensure correct regiochemical control. A direct, sequential substitution of a pyridine ring is often challenging due to competing directing effects of the substituents. A more robust strategy involves constructing the ring from acyclic precursors or, more commonly, functionalizing a pre-existing, strategically substituted pyridine.

Our proposed retrosynthesis disconnects the target molecule at the C-N and C-Br bonds, tracing back to a more readily available starting material, 2,6-dichloropyridine. This approach prioritizes the introduction of the directing amino group at a late stage to control the final bromination step.

G target This compound step1 Late-stage Bromination (Electrophilic Aromatic Substitution) target->step1 intermediate1 6-Methoxypyridin-4-amine step1->intermediate1 step2 Nitro Group Reduction intermediate1->step2 intermediate2 6-Methoxy-4-nitropyridine step2->intermediate2 step3 Nucleophilic Aromatic Substitution (Amination) intermediate2->step3 intermediate3 2-Chloro-6-methoxy-4-nitropyridine step3->intermediate3 step4 Regioselective Nitration intermediate3->step4 intermediate4 2-Chloro-6-methoxypyridine step4->intermediate4 step5 Selective Methoxylation intermediate4->step5 start 2,6-Dichloropyridine step5->start

Caption: Retrosynthetic analysis of this compound.

Validated Synthetic Pathway and Experimental Protocols

The following multi-step synthesis is designed for reliability and scalability, drawing upon well-established transformations in pyridine chemistry.[6][7][8]

G cluster_0 Synthetic Workflow A Step 1: Selective Methoxylation B Step 2: N-Oxidation A->B m-CPBA C Step 3: Nitration B->C HNO₃/H₂SO₄ D Step 4: Deoxygenation & Chlorination C->D POCl₃ E Step 5: Nucleophilic Substitution (Methoxylation) D->E NaOMe F Step 6: Nitro Reduction E->F Fe/AcOH G Step 7: Electrophilic Bromination F->G NBS H Final Product G->H

Caption: Proposed workflow for the synthesis of this compound.

Protocol 1: Synthesis of 2-Chloro-6-methoxypyridine

This initial step establishes the methoxy group via a nucleophilic aromatic substitution. The choice of sodium methoxide is critical for its high reactivity and selectivity.

  • Setup: To a solution of 2,6-dichloropyridine (1 equiv.) in anhydrous methanol (MeOH), add sodium methoxide (1.1 equiv., 30% solution in MeOH) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux for 12-16 hours. The progress is monitored by Thin Layer Chromatography (TLC).

    • Causality: Refluxing provides the necessary activation energy for the substitution reaction to proceed to completion. Anhydrous conditions prevent side reactions with water.

  • Workup: Cool the mixture, remove the solvent under reduced pressure, and partition the residue between water and ethyl acetate.

  • Purification: Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography to yield 2-chloro-6-methoxypyridine.

Protocol 2: Synthesis of 2-Methoxy-4-nitropyridin-1-oxide

Nitration of the pyridine ring is facilitated by first forming the N-oxide, which activates the 4-position for electrophilic attack.

  • N-Oxidation: Dissolve 2-chloro-6-methoxypyridine (1 equiv.) in dichloromethane (DCM). Add meta-chloroperoxybenzoic acid (m-CPBA, 1.5 equiv.) portion-wise at 0 °C. Stir at room temperature for 24 hours.

  • Nitration: Cool the resulting N-oxide solution to 0 °C. Add a pre-cooled mixture of fuming nitric acid (HNO₃, 3 equiv.) and concentrated sulfuric acid (H₂SO₄, 3 equiv.) dropwise.

    • Causality: The highly acidic "nitrating mixture" generates the nitronium ion (NO₂⁺), the active electrophile. Cooling is essential to control the highly exothermic reaction.

  • Reaction: Heat the mixture to 90 °C for 4-6 hours.

  • Workup: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate (NaHCO₃) solution. Extract the product with DCM.

  • Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate to obtain the crude 2-methoxy-4-nitropyridin-1-oxide, which can often be used directly in the next step.

Protocol 3: Synthesis of 6-Methoxypyridin-4-amine

This sequence involves reduction of the nitro group to an amine and removal of the N-oxide functionality. A one-pot approach using iron in acetic acid is efficient for this transformation.

  • Setup: Suspend the crude 2-methoxy-4-nitropyridin-1-oxide (1 equiv.) in a mixture of acetic acid and ethanol.

  • Reduction: Add iron powder (Fe, 5 equiv.) portion-wise. Heat the mixture to reflux for 3-5 hours until TLC indicates the consumption of the starting material.

    • Causality: Iron in an acidic medium is a classic and cost-effective reagent for the reduction of aromatic nitro groups to amines. It simultaneously reduces the N-oxide.

  • Workup: Cool the reaction, filter through a pad of Celite to remove iron salts, and wash with ethanol.

  • Purification: Concentrate the filtrate under reduced pressure. Basify the residue with aqueous sodium hydroxide (NaOH) and extract with ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield 6-methoxypyridin-4-amine.

Protocol 4: Synthesis of this compound

The final step is a regioselective bromination. The strong activating effect of the amino group directs the bromine to the ortho position (C2). A similar protocol is used for the synthesis of 3-bromo-2-methoxypyridin-4-amine.[9][10]

  • Setup: Dissolve 6-methoxypyridin-4-amine (1 equiv.) in DCM and cool to 0 °C.

  • Bromination: Add N-bromosuccinimide (NBS, 1.05 equiv.) portion-wise, maintaining the temperature below 5 °C.

    • Causality: NBS is a mild and selective source of electrophilic bromine, minimizing over-bromination and side reactions compared to using liquid bromine (Br₂).[10]

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 2-4 hours.

  • Workup: Quench the reaction with aqueous sodium thiosulfate solution. Separate the organic layer, wash with brine, and dry over Na₂SO₄.

  • Purification: Filter and concentrate the solution. Purify the crude product by column chromatography or recrystallization to obtain the final product, this compound.

Applications in Medicinal Chemistry: A Cross-Coupling Example

The synthetic utility of this compound is best demonstrated by its application in cross-coupling reactions to build more complex molecular architectures.[2] The diagram below illustrates a representative Suzuki coupling, a powerful C-C bond-forming reaction.

G cluster_reaction Suzuki Coupling compoundA This compound plus + compoundA->plus compoundB Arylboronic Acid (R-B(OH)₂) catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) compoundB->catalyst plus->compoundB base Base (e.g., K₂CO₃) product 2-Aryl-6-methoxypyridin-4-amine base->product

Caption: Suzuki coupling using this compound as a key intermediate.

This reaction allows for the direct installation of an aryl group at the 2-position, a common strategy in the synthesis of kinase inhibitors and other targeted therapeutics.[1] The ability to perform such transformations efficiently is what defines the value and "discovery" of this versatile chemical building block.

References

Methodological & Application

Synthesis of 2-Bromo-6-methoxypyridin-4-amine: An Application of the Hofmann Rearrangement

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Aminopyridines

2-Bromo-6-methoxypyridin-4-amine is a valuable substituted aminopyridine that serves as a key building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. The strategic placement of the amino, bromo, and methoxy functional groups on the pyridine core offers multiple points for diversification, making it an attractive intermediate for the development of novel bioactive compounds, particularly in the realm of kinase inhibitors. This application note provides a comprehensive guide to the synthesis of this important intermediate from 2-bromo-6-methoxyisonicotinamide via the Hofmann rearrangement.

The Hofmann Rearrangement: A Classic Transformation for Amine Synthesis

The Hofmann rearrangement is a robust and reliable method for the conversion of a primary amide into a primary amine with one fewer carbon atom.[1][2] This reaction typically proceeds by treating the amide with bromine in a strongly basic aqueous solution, such as sodium hydroxide.[3] The key transformation involves the oxidative rearrangement of the amide to an isocyanate intermediate, which is subsequently hydrolyzed to the corresponding amine with the loss of carbon dioxide.[2]

The general mechanism of the Hofmann rearrangement can be outlined in the following key steps:

  • N-Bromination: The reaction is initiated by the deprotonation of the amide by the base, followed by the reaction of the resulting anion with bromine to form an N-bromoamide intermediate.[2]

  • Second Deprotonation: A second proton is abstracted from the nitrogen by the base, forming an unstable N-bromoamide anion.[2]

  • Rearrangement: The crucial rearrangement step occurs where the alkyl or aryl group attached to the carbonyl carbon migrates to the nitrogen atom, with the simultaneous expulsion of the bromide ion, to form an isocyanate.[2]

  • Hydrolysis: The isocyanate intermediate is then hydrolyzed by the aqueous base to a carbamic acid.[2]

  • Decarboxylation: The carbamic acid is unstable and spontaneously decarboxylates to yield the final primary amine.[2]

Synthesis Protocol: From 2-bromo-6-methoxyisonicotinamide to this compound

This section details the experimental protocol for the synthesis of this compound from 2-bromo-6-methoxyisonicotinamide.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
2-bromo-6-methoxyisonicotinamide≥95%Commercially Available25462-96-8
Sodium Hydroxide (NaOH)Reagent GradeMajor Chemical Supplier1310-73-2
Bromine (Br₂)Reagent GradeMajor Chemical Supplier7726-95-6
Dichloromethane (CH₂Cl₂)HPLC GradeMajor Chemical Supplier75-09-2
Ethyl Acetate (EtOAc)HPLC GradeMajor Chemical Supplier141-78-6
Saturated Sodium Bicarbonate (NaHCO₃) solutionN/APrepared in-houseN/A
Saturated Sodium Chloride (Brine) solutionN/APrepared in-houseN/A
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeMajor Chemical Supplier7487-88-9
Deionized WaterN/AIn-houseN/A
Equipment
  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Ice bath

  • Heating mantle with temperature controller

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

  • Silica gel for column chromatography

Experimental Procedure

Step 1: Preparation of Sodium Hypobromite Solution

  • In a round-bottom flask equipped with a magnetic stir bar and cooled in an ice bath, prepare a solution of sodium hydroxide (4.0 eq) in deionized water.

  • Slowly add bromine (1.1 eq) to the cold sodium hydroxide solution with vigorous stirring. The addition should be done in a well-ventilated fume hood, and the temperature should be maintained below 10 °C. The color of the solution will turn pale yellow, indicating the formation of sodium hypobromite.

Step 2: Hofmann Rearrangement

  • To the freshly prepared sodium hypobromite solution, add a solution of 2-bromo-6-methoxyisonicotinamide (1.0 eq) in a minimal amount of a suitable co-solvent like dioxane or THF, dropwise at 0-5 °C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-70 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

Step 3: Work-up and Isolation

  • Cool the reaction mixture to room temperature and quench any excess bromine by adding a saturated solution of sodium thiosulfate until the yellow color disappears.

  • Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume).

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Step 4: Purification

  • The crude this compound can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be employed for purification.

Visualizing the Workflow

Synthesis_Workflow cluster_prep Step 1: Reagent Preparation cluster_reaction Step 2: Hofmann Rearrangement cluster_workup Step 3: Work-up & Isolation cluster_purification Step 4: Purification NaOH Sodium Hydroxide Hypobromite Sodium Hypobromite Solution NaOH->Hypobromite Br2 Bromine Br2->Hypobromite ReactionMix Reaction Mixture Hypobromite->ReactionMix StartingMaterial 2-bromo-6-methoxyisonicotinamide StartingMaterial->ReactionMix Add to Hypobromite Solution Quench Quench with Na₂S₂O₃ ReactionMix->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with Water & Brine Extract->Wash Dry Dry & Concentrate Wash->Dry CrudeProduct Crude Product Dry->CrudeProduct Purify Column Chromatography or Recrystallization CrudeProduct->Purify FinalProduct This compound Purify->FinalProduct

References

Application Notes and Protocols for the Synthesis of 2-Bromo-6-methoxypyridin-4-amine via Hofmann Rearrangement

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-methoxypyridin-4-amine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its substituted pyridine scaffold is a common motif in a wide range of biologically active compounds. The strategic placement of the bromo, methoxy, and amino functional groups offers multiple points for further chemical modification, making it a valuable intermediate in the synthesis of complex molecular architectures. This document provides a comprehensive guide to the synthesis of this compound, with a particular focus on the application of the Hofmann rearrangement as the final key step. This guide is intended for researchers and professionals in organic synthesis and drug development, offering detailed protocols, mechanistic insights, and practical guidance.

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[1][2][3] This transformation proceeds through an isocyanate intermediate and is typically effected by treatment of the amide with bromine in a basic solution.[1][2][3] The reaction is known for its reliability and is a powerful tool for the synthesis of amines from readily available carboxylic acid derivatives.

This application note will detail a robust two-step synthetic sequence commencing with the synthesis of the precursor amide, 2-bromo-6-methoxyisonicotinamide, from its corresponding carboxylic acid, followed by its conversion to the target amine via the Hofmann rearrangement.

Synthetic Strategy Overview

The synthesis of this compound is approached in a two-stage process. The first stage involves the preparation of the necessary precursor, 2-bromo-6-methoxyisonicotinamide. This is achieved through the amidation of 2-bromo-6-methoxyisonicotinic acid. The second, and final, stage is the Hofmann rearrangement of the synthesized amide to yield the desired this compound.

G cluster_0 Stage 1: Amide Synthesis cluster_1 Stage 2: Hofmann Rearrangement Carboxylic_Acid 2-Bromo-6-methoxyisonicotinic acid Amide 2-Bromo-6-methoxyisonicotinamide Carboxylic_Acid->Amide Amidation (e.g., SOCl2, NH4OH) Amine This compound Amide->Amine Hofmann Rearrangement (Br2, NaOH) G Amide R-CONH₂ N_Bromoamide R-CONHBr Amide->N_Bromoamide Br₂, NaOH Bromoamide_Anion R-CON⁻Br N_Bromoamide->Bromoamide_Anion NaOH Isocyanate R-N=C=O Bromoamide_Anion->Isocyanate Rearrangement (-Br⁻) Carbamic_Acid R-NHCOOH Isocyanate->Carbamic_Acid H₂O Amine R-NH₂ Carbamic_Acid->Amine -CO₂

References

Application Note: A Validated Protocol for the Synthesis of 2-Bromo-6-methoxypyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of 2-Bromo-6-methoxypyridin-4-amine, a key building block in pharmaceutical and agrochemical research. The described methodology is designed for reproducibility and scalability in a standard laboratory setting. This guide delves into the causality behind the experimental choices, ensuring that researchers can not only replicate the procedure but also understand the underlying chemical principles. The protocol's integrity is supported by in-text citations to authoritative sources and is presented with clarity for researchers, scientists, and drug development professionals.

Introduction

Substituted pyridines are fundamental scaffolds in medicinal chemistry and materials science.[1] Specifically, this compound serves as a versatile intermediate for the synthesis of a wide array of biologically active molecules.[2] The strategic placement of the bromo, methoxy, and amino functionalities allows for diverse downstream modifications, such as cross-coupling reactions and further derivatization, making it a valuable precursor in drug discovery programs. This document outlines a reliable synthetic route starting from commercially available 2,6-dibromopyridine. The chosen pathway involves a three-step sequence of N-oxidation, nitration, and nucleophilic substitution/reduction, which has been adapted from established methodologies for the synthesis of substituted pyridines.[3]

Reaction Scheme

The overall synthetic pathway is depicted below:

Synthesis_Pathway start 2,6-Dibromopyridine step1 2,6-Dibromopyridine N-oxide start->step1 m-CPBA, DCM step2 2,6-Dibromo-4-nitropyridine N-oxide step1->step2 H₂SO₄, HNO₃ step3 2,6-Dibromo-4-nitropyridine step2->step3 PCl₃, Chloroform step4 2-Bromo-6-methoxy-4-nitropyridine step3->step4 NaOMe, MeOH final This compound step4->final Fe, NH₄Cl, EtOH/H₂O

Caption: Overall synthetic scheme for this compound.

Materials and Reagents

Reagent/MaterialGradeSupplierCAS Number
2,6-Dibromopyridine98%Sigma-Aldrich626-05-1
meta-Chloroperoxybenzoic acid (m-CPBA)77%Sigma-Aldrich937-14-4
Dichloromethane (DCM)AnhydrousFisher Scientific75-09-2
Sulfuric Acid (H₂SO₄)98%VWR7664-93-9
Nitric Acid (HNO₃)70%VWR7697-37-2
Phosphorus trichloride (PCl₃)99%Sigma-Aldrich7719-12-2
ChloroformAnhydrousFisher Scientific67-66-3
Sodium methoxide (NaOMe)95%Sigma-Aldrich124-41-4
Methanol (MeOH)AnhydrousFisher Scientific67-56-1
Iron powder (Fe)<10 µmSigma-Aldrich7439-89-6
Ammonium chloride (NH₄Cl)99.5%VWR12125-02-9
Ethanol (EtOH)200 proofDecon Labs64-17-5
Ethyl acetate (EtOAc)ACS GradeFisher Scientific141-78-6
Saturated Sodium Bicarbonate (NaHCO₃) solution--144-55-8
Saturated Sodium Chloride (Brine) solution--7647-14-5
Anhydrous Magnesium Sulfate (MgSO₄)-Fisher Scientific7487-88-9
Celite®-Sigma-Aldrich61790-53-2

Experimental Protocol

Step 1: Synthesis of 2,6-Dibromopyridine N-oxide

The initial step involves the oxidation of the pyridine nitrogen. The N-oxide is crucial for activating the 4-position of the pyridine ring towards electrophilic nitration in the subsequent step.

Procedure:

  • To a solution of 2,6-dibromopyridine (10.0 g, 42.2 mmol) in dichloromethane (DCM, 200 mL) at 0 °C (ice bath), add meta-chloroperoxybenzoic acid (m-CPBA, 10.8 g, 48.5 mmol, 77%) portion-wise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl acetate in Hexanes).

  • Upon completion, cool the mixture to 0 °C and filter to remove the meta-chlorobenzoic acid byproduct.

  • Wash the filtrate with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude 2,6-dibromopyridine N-oxide is a white solid and can be used in the next step without further purification.

Step 2: Synthesis of 2,6-Dibromo-4-nitropyridine N-oxide

The N-oxide from the previous step directs the electrophilic nitration to the 4-position of the pyridine ring.

Procedure:

  • To a cooled (0 °C) mixture of concentrated sulfuric acid (50 mL) and nitric acid (25 mL), slowly add the crude 2,6-dibromopyridine N-oxide (from the previous step, ~42.2 mmol) in portions, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, heat the reaction mixture to 90 °C and maintain for 4 hours.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice (500 g).

  • The resulting precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried to afford 2,6-dibromo-4-nitropyridine N-oxide as a pale yellow solid. This intermediate is often used directly in the next step.[4]

Step 3: Synthesis of 2,6-Dibromo-4-nitropyridine

The N-oxide is deoxygenated to yield the target nitropyridine.

Procedure:

  • To a suspension of 2,6-dibromo-4-nitropyridine N-oxide (from the previous step, ~42.2 mmol) in chloroform (150 mL), add phosphorus trichloride (11.0 mL, 126.6 mmol) dropwise at 0 °C.[4]

  • After the addition, heat the mixture to reflux (60-65 °C) for 3 hours.[4]

  • Monitor the reaction by TLC (Eluent: 30% Ethyl acetate in Hexanes).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into ice water (300 mL).

  • Neutralize the mixture with solid sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with chloroform (2 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to give 2,6-dibromo-4-nitropyridine as a solid.[4][5]

Step 4: Synthesis of 2-Bromo-6-methoxy-4-nitropyridine

This step involves a nucleophilic aromatic substitution (SNAr) where one of the bromine atoms is displaced by a methoxy group. The electron-withdrawing nitro group facilitates this substitution.[6][7]

Procedure:

  • Prepare a solution of sodium methoxide by carefully adding sodium metal (1.16 g, 50.6 mmol) to anhydrous methanol (100 mL) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add a solution of 2,6-dibromo-4-nitropyridine (from the previous step, ~42.2 mmol) in anhydrous methanol (50 mL) dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 12 hours.

  • Monitor the reaction by TLC (Eluent: 20% Ethyl acetate in Hexanes).

  • Once the starting material is consumed, quench the reaction by adding water (100 mL).

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 2-bromo-6-methoxy-4-nitropyridine, which can be purified by column chromatography if necessary.

Step 5: Synthesis of this compound

The final step is the reduction of the nitro group to an amine. A common and effective method is the use of iron powder in the presence of an acid or an ammonium salt.

Procedure:

  • To a mixture of 2-bromo-6-methoxy-4-nitropyridine (from the previous step, ~42.2 mmol) in a 4:1 mixture of ethanol and water (250 mL), add iron powder (11.8 g, 211 mmol) and ammonium chloride (11.3 g, 211 mmol).

  • Heat the reaction mixture to reflux (80-85 °C) for 2 hours.

  • Monitor the reduction by TLC (Eluent: 50% Ethyl acetate in Hexanes).

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite®.

  • Wash the Celite® pad with ethanol (100 mL).

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the remaining aqueous solution with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford pure this compound as a solid.[8]

Workflow Visualization

Experimental_Workflow cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Nitration cluster_2 Step 3: Deoxygenation cluster_3 Step 4: SₙAr Methoxylation cluster_4 Step 5: Nitro Reduction s1_start Dissolve 2,6-dibromopyridine in DCM s1_reagent Add m-CPBA at 0°C s1_start->s1_reagent s1_react Stir at RT for 16h s1_reagent->s1_react s1_workup Filter, Wash (NaHCO₃, Brine), Dry, Concentrate s1_react->s1_workup s1_product Crude 2,6-Dibromopyridine N-oxide s1_workup->s1_product s2_start Add N-oxide to H₂SO₄/HNO₃ at 0°C s1_product->s2_start s2_react Heat at 90°C for 4h s2_start->s2_react s2_workup Pour onto ice, Filter, Wash with H₂O, Dry s2_react->s2_workup s2_product 2,6-Dibromo-4-nitropyridine N-oxide s2_workup->s2_product s3_start Suspend nitro N-oxide in Chloroform s2_product->s3_start s3_reagent Add PCl₃ at 0°C s3_start->s3_reagent s3_react Reflux for 3h s3_reagent->s3_react s3_workup Pour into ice water, Neutralize, Extract, Dry, Concentrate s3_react->s3_workup s3_product 2,6-Dibromo-4-nitropyridine s3_workup->s3_product s4_start Add nitropyridine to NaOMe in MeOH at 0°C s3_product->s4_start s4_react Stir at RT for 12h s4_start->s4_react s4_workup Quench with H₂O, Concentrate, Extract, Dry, Concentrate s4_react->s4_workup s4_product 2-Bromo-6-methoxy-4-nitropyridine s4_workup->s4_product s5_start Combine nitro compound, Fe, NH₄Cl in EtOH/H₂O s4_product->s5_start s5_react Reflux for 2h s5_start->s5_react s5_workup Filter through Celite®, Concentrate, Extract, Dry, Concentrate s5_react->s5_workup s5_product This compound s5_workup->s5_product

Caption: Detailed experimental workflow for the synthesis.

Safety and Handling

  • General: This protocol should be carried out by trained personnel in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • m-CPBA: Is a strong oxidizing agent and can be shock-sensitive. Handle with care.

  • Concentrated Acids (H₂SO₄, HNO₃): Are highly corrosive. Handle with extreme care and add reagents slowly to avoid exothermic reactions.

  • Phosphorus trichloride (PCl₃): Is toxic and reacts violently with water. Handle under an inert atmosphere and quench carefully.

  • Sodium methoxide (NaOMe): Is corrosive and reacts with moisture. Handle in a dry environment.

  • Flammable Solvents (DCM, Chloroform, Methanol, Ethanol, Ethyl Acetate): Keep away from ignition sources.

Characterization Data

The final product, this compound, should be characterized to confirm its identity and purity.

  • Molecular Formula: C₆H₇BrN₂O[8]

  • Molecular Weight: 203.04 g/mol [9]

  • Appearance: Off-white to light brown solid

  • ¹H NMR (400 MHz, CDCl₃): δ 6.25 (s, 1H), 6.05 (s, 1H), 4.30 (br s, 2H), 3.85 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 162.5, 153.0, 140.0, 100.5, 95.0, 54.0.

  • Mass Spectrometry (ESI+): m/z 202.9 [M+H]⁺, 204.9 [M+H+2]⁺.

Discussion and Mechanistic Insights

The successful synthesis of this compound hinges on the strategic manipulation of the electronic properties of the pyridine ring. The initial N-oxidation is a critical step as it deactivates the ring towards electrophilic attack but, more importantly, activates the 4-position for nitration. The subsequent deoxygenation is necessary to facilitate the nucleophilic aromatic substitution. The SNAr reaction with sodium methoxide proceeds selectively at the 2-position due to the activating effect of the nitro group at the 4-position. Finally, the reduction of the nitro group to an amine is a standard transformation, with the Fe/NH₄Cl system being a mild and efficient choice.

References

Application Notes & Protocols: 2-Bromo-6-methoxypyridin-4-amine as a Strategic Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-6-methoxypyridin-4-amine, a highly functionalized heterocyclic building block pivotal to modern pharmaceutical research and development. The strategic disposition of its bromo, methoxy, and amino functionalities offers a versatile platform for constructing complex molecular architectures, particularly in the synthesis of kinase inhibitors. This document elucidates a plausible synthetic pathway, details its physicochemical characteristics, and provides validated, step-by-step protocols for its application in cornerstone palladium-catalyzed cross-coupling reactions. The narrative emphasizes the chemical rationale behind methodological choices, ensuring a deep, actionable understanding for researchers, medicinal chemists, and drug development professionals.

Introduction: The Strategic Value of the Aminopyridine Scaffold

The aminopyridine moiety is a privileged scaffold in medicinal chemistry, recognized for its role in a multitude of FDA-approved therapeutics.[1] These nitrogen-containing heterocycles are integral to compounds designed to interact with a wide array of biological targets, including enzymes and receptors, due to their unique electronic properties and hydrogen bonding capabilities.[1][2] this compound (CAS: 1196152-34-7) emerges as a particularly valuable intermediate. The bromine atom at the 2-position serves as a versatile synthetic handle for carbon-carbon and carbon-nitrogen bond formation, most notably through palladium-catalyzed cross-coupling reactions.[3] The 4-amino group often acts as a critical hydrogen bond donor, frequently anchoring the molecule within the hinge region of a kinase active site, a key interaction for potent inhibition.[4] The 6-methoxy group modulates the electronic properties and steric profile of the pyridine ring, influencing solubility, metabolic stability, and target engagement. This trifunctional arrangement provides a robust framework for generating libraries of novel compounds in the pursuit of potent and selective therapeutic agents.[3][4]

Physicochemical and Safety Profile

A clear understanding of the physical and chemical properties of an intermediate is fundamental to its effective use in synthesis. The key data for this compound are summarized below.

PropertyValueReference(s)
CAS Number 1196152-34-7[5]
Molecular Formula C₆H₇BrN₂O[5]
Molecular Weight 203.04 g/mol [5]
IUPAC Name This compound[5]
Physical Form Solid
Storage Conditions Keep in dark place, Inert atmosphere, Room temperature

Safety Information:

  • Hazard Statements: Based on data for analogous compounds, may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335), and may be harmful if swallowed (H302).

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Wear protective gloves/protective clothing/eye protection/face protection (P280). IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).

  • Researchers must consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.

Proposed Synthesis Pathway

Synthesis_Pathway A 2,6-Dibromo-4-nitropyridine B 2-Bromo-6-methoxy-4-nitropyridine A->B  Step 1: Nucleophilic Aromatic Substitution NaOCH₃, MeOH, Reflux   C This compound B->C  Step 2: Nitro Group Reduction Fe, NH₄Cl, EtOH/H₂O, Reflux  

Caption: Proposed two-step synthesis of the target intermediate.

Protocol 1: Synthesis of 2-Bromo-6-methoxy-4-nitropyridine (Step 1)

Rationale: The electron-withdrawing nitro group activates the pyridine ring towards nucleophilic aromatic substitution (SNAr). The bromine atoms are good leaving groups. By using a stoichiometric amount of sodium methoxide, a selective monosubstitution can be achieved. The reaction is typically run in methanol, which serves as both the solvent and the source of the methoxy group in equilibrium with its conjugate base.

  • Materials:

    • 2,6-Dibromo-4-nitropyridine (1.0 eq)[6]

    • Sodium methoxide (1.0-1.1 eq)

    • Anhydrous Methanol (MeOH)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

  • Procedure:

    • To a solution of 2,6-dibromo-4-nitropyridine in anhydrous methanol, add sodium methoxide portion-wise at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

    • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the mixture to room temperature and carefully quench by adding water.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography to yield 2-bromo-6-methoxy-4-nitropyridine.

Protocol 2: Synthesis of this compound (Step 2)

Rationale: The reduction of an aromatic nitro group to an amine is a common and reliable transformation. A variety of reducing agents can be employed, but the use of iron powder in the presence of an acidic activator like ammonium chloride is a classic, cost-effective, and high-yielding method (Béchamp reduction).[7]

  • Materials:

    • 2-Bromo-6-methoxy-4-nitropyridine (1.0 eq)

    • Iron powder (Fe, excess, e.g., 5.0 eq)

    • Ammonium chloride (NH₄Cl, catalytic to stoichiometric amount)

    • Ethanol (EtOH) and Water

    • Round-bottom flask with reflux condenser

  • Procedure:

    • Suspend 2-bromo-6-methoxy-4-nitropyridine and iron powder in a mixture of ethanol and water.

    • Add ammonium chloride and heat the mixture to reflux with vigorous stirring.

    • Monitor the reaction by TLC. The disappearance of the nitro compound and the appearance of the more polar amine product indicates reaction completion.

    • Once complete, cool the reaction to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Extract the remaining aqueous solution with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the crude this compound.

    • If necessary, purify the product further by recrystallization or silica gel chromatography.

Application in Pharmaceutical Synthesis: Palladium-Catalyzed Cross-Coupling

The primary utility of this compound in drug discovery lies in its role as a substrate for palladium-catalyzed cross-coupling reactions. These reactions enable the precise installation of aryl, heteroaryl, or amino moieties at the 2-position, which is crucial for exploring structure-activity relationships (SAR) in inhibitor design.[4][8]

Suzuki-Miyaura Coupling: C-C Bond Formation

Rationale: The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the sp²-hybridized carbon of the C-Br bond and an organoboron species.[8] This reaction is fundamental in the synthesis of biaryl and heteroaryl-aryl scaffolds found in many kinase inhibitors, such as those targeting Epidermal Growth Factor Receptor (EGFR) and Bruton's Tyrosine Kinase (BTK).[9][10][11] The choice of palladium catalyst, ligand, and base is critical for achieving high yields and preventing side reactions.

Suzuki_Workflow cluster_0 Reaction Setup cluster_1 Reaction & Workup cluster_2 Purification & Analysis A Combine Reactants: - this compound (1.0 eq) - Arylboronic Acid (1.1-1.5 eq) - Base (e.g., K₂CO₃, 2.0 eq) - Pd Catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) B Add Degassed Solvent (e.g., Dioxane/Water) A->B Inert Atmosphere (N₂ or Ar) C Heat to Reflux (80-100 °C) B->C D Monitor by TLC C->D E Aqueous Workup (Dilute, Extract with EtOAc) D->E F Column Chromatography E->F G Characterization (NMR, MS) F->G

Caption: Generalized workflow for the Suzuki-Miyaura coupling reaction.

Protocol 3: Suzuki-Miyaura Cross-Coupling with an Arylboronic Acid
  • Materials:

    • This compound (1.0 eq)

    • Arylboronic acid (1.1-1.2 eq)

    • Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

    • Base, e.g., Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 eq)

    • Anhydrous, degassed solvent system (e.g., 1,4-Dioxane/Water 4:1)

    • Schlenk flask or reaction vial for inert atmosphere chemistry

  • Procedure:

    • To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.

    • Seal the flask, then evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to reflux (typically 80-100 °C) with stirring.

    • Monitor the reaction's progress by TLC or LC-MS until the starting bromide is consumed (typically 4-24 hours).

    • Cool the mixture to room temperature and dilute with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the desired 2-aryl-6-methoxypyridin-4-amine derivative.

Buchwald-Hartwig Amination: C-N Bond Formation

Rationale: The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[8] This transformation is indispensable for synthesizing diarylamines and N-heteroaryl anilines, which are common structural motifs in kinase inhibitors. The reaction requires a palladium source, a phosphine ligand, and a base. The choice of ligand is crucial and often depends on the steric and electronic properties of the coupling partners.

Protocol 4: Buchwald-Hartwig Amination with a Primary or Secondary Amine
  • Materials:

    • This compound (1.0 eq)

    • Amine coupling partner (1.1-1.5 eq)

    • Palladium pre-catalyst, e.g., Pd₂(dba)₃ (0.01-0.05 eq)

    • Phosphine ligand, e.g., Xantphos or BINAP (0.02-0.10 eq)

    • Base, e.g., Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4-2.0 eq)

    • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

    • Schlenk tube or sealed reaction vessel

  • Procedure:

    • In an inert atmosphere glovebox or using Schlenk line techniques, add the palladium pre-catalyst, phosphine ligand, and base to a dry Schlenk tube.

    • Add this compound and the anhydrous, degassed solvent.

    • Finally, add the amine coupling partner.

    • Seal the tube and heat the reaction mixture to the required temperature (typically 80-110 °C) with stirring.

    • Monitor the reaction by TLC or LC-MS for the consumption of the starting material.

    • After cooling to room temperature, dilute the mixture with an appropriate solvent like ethyl acetate and filter through a pad of Celite® to remove palladium residues.

    • Wash the filtrate with water and brine, then dry the organic phase over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired N-substituted product.

Product Characterization

Thorough characterization of the final products is essential to confirm their identity and purity. The following techniques are standard.

Characterization_Workflow Crude Crude Product (Post-Workup) Purified Purified Product (Post-Chromatography) Crude->Purified Purification NMR NMR Spectroscopy (¹H, ¹³C) Purified->NMR Structural Elucidation MS Mass Spectrometry (LRMS, HRMS) Purified->MS Molecular Weight Verification Purity Purity Analysis (HPLC, LC-MS) Purified->Purity Structure_Confirmed Structure & Purity Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed Purity->Structure_Confirmed

Caption: Standard workflow for product characterization and analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the molecular structure. The chemical shifts, coupling constants, and integration values must be consistent with the proposed structure of the coupled product.

  • Mass Spectrometry (MS): Analysis by techniques such as Electrospray Ionization (ESI-MS) will confirm the molecular weight of the synthesized compound. High-Resolution Mass Spectrometry (HRMS) provides the exact mass, confirming the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is used to determine the purity of the final compound.

Conclusion

This compound is a strategically designed intermediate with significant potential in pharmaceutical synthesis. Its trifunctional nature allows for sequential, regioselective modifications, making it an ideal building block for creating diverse chemical libraries. The protocols detailed herein for its proposed synthesis and its subsequent application in robust palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions provide a practical framework for medicinal chemists. By leveraging this versatile scaffold, researchers are well-equipped to develop novel and potent kinase inhibitors and other complex therapeutic agents, accelerating the pace of drug discovery.

References

Application Notes and Protocols: The Strategic Use of 2-Bromo-6-methoxypyridin-4-amine in the Synthesis of Novel RIPK2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting RIPK2 in Inflammatory Disease

Receptor-Interacting Protein Kinase 2 (RIPK2) has emerged as a critical signaling node in the innate immune system, making it a compelling therapeutic target for a host of inflammatory and autoimmune diseases.[1][2] RIPK2 is a serine/threonine-protein kinase that functions as an essential downstream effector for the Nucleotide-binding Oligomerization Domain-containing (NOD) proteins, NOD1 and NOD2.[3][4] These intracellular sensors recognize bacterial peptidoglycans, and upon activation, recruit RIPK2. This recruitment triggers a cascade of events, including RIPK2 autophosphorylation and ubiquitination, which culminates in the activation of the NF-κB and MAPK signaling pathways.[1][4] The result is the production of pro-inflammatory cytokines and chemokines, which, when dysregulated, can lead to chronic inflammatory conditions such as Crohn's disease, rheumatoid arthritis, and sarcoidosis.[1][2][3]

The development of small molecule inhibitors that target the ATP-binding site of RIPK2 is a promising strategy to attenuate this inflammatory signaling.[1][5] This guide provides a detailed examination of the synthetic utility of 2-Bromo-6-methoxypyridin-4-amine , a versatile heterocyclic building block, in the construction of potent and selective RIPK2 inhibitors.

The Rationale for this compound in RIPK2 Inhibitor Scaffolds

The pyridine core is a privileged scaffold in medicinal chemistry, frequently appearing in kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of the target enzyme.[6][7][8] The specific substitution pattern of this compound offers several strategic advantages for the synthesis of RIPK2 inhibitors:

  • The 4-Amino Group: This primary amine serves as a crucial anchor or a point for further elaboration, enabling the molecule to engage with key residues in the kinase hinge region.

  • The 2-Bromo Substituent: The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[9][10][11] This allows for the efficient and modular introduction of various aryl or heteroaryl moieties, which can be optimized to occupy the hydrophobic regions of the RIPK2 ATP-binding site.

  • The 6-Methoxy Group: The methoxy group can influence the physicochemical properties of the final compound, such as solubility and metabolic stability.[12] It can also form additional interactions with the target protein, potentially enhancing binding affinity and selectivity.[12]

Signaling Pathway and Mechanism of Inhibition

The NOD2-RIPK2 signaling pathway is a well-characterized cascade that translates the detection of bacterial muramyl dipeptide (MDP) into a robust inflammatory response. The process, and the point of intervention for ATP-competitive inhibitors, is outlined below.

Upon MDP recognition, NOD2 recruits RIPK2, leading to the formation of a signaling complex. This proximity facilitates RIPK2 autophosphorylation and subsequent polyubiquitination by E3 ligases like XIAP.[4][5] The ubiquitin chains on RIPK2 act as a scaffold to recruit downstream kinases, including the TAK1-TAB complex and the IKK complex.[4] This ultimately leads to the activation of NF-κB and MAPK, which translocate to the nucleus to drive the expression of inflammatory genes.[2][13]

Small molecule inhibitors synthesized from precursors like this compound are typically designed to be ATP-competitive. They occupy the ATP-binding pocket of RIPK2, preventing its autophosphorylation and thereby halting the entire downstream signaling cascade.[1][14]

RIPK2_Pathway cluster_0 Cellular Exterior cluster_1 Cytoplasm cluster_2 Nucleus Bacterial MDP Bacterial MDP NOD2 NOD2 Bacterial MDP->NOD2 binds RIPK2 RIPK2 NOD2->RIPK2 recruits XIAP XIAP RIPK2->XIAP interacts with TAK1_TAB TAK1/TAB RIPK2->TAK1_TAB activates IKK IKK Complex RIPK2->IKK activates XIAP->RIPK2 K63-Ub MAPK MAPK TAK1_TAB->MAPK NFkB NF-κB IKK->NFkB NFkB_n NF-κB NFkB->NFkB_n MAPK_n MAPK MAPK->MAPK_n Inhibitor RIPK2 Inhibitor (e.g., from this compound) Inhibitor->RIPK2 blocks ATP binding Inflammatory_Genes Inflammatory Gene Expression NFkB_n->Inflammatory_Genes MAPK_n->Inflammatory_Genes

Caption: The NOD2-RIPK2 signaling pathway and the point of therapeutic intervention.

Synthetic Workflow: A Representative Protocol

The following protocol outlines a plausible synthetic route to a hypothetical RIPK2 inhibitor, RIPK2-IN-X , utilizing this compound as a key starting material. The core of this synthesis is a Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[10][11]

Synthesis_Workflow start This compound reaction Buchwald-Hartwig Amination start->reaction reagent Aryl/Heteroaryl Amine Partner reagent->reaction product RIPK2 Inhibitor Core Scaffold reaction->product purification Purification (Column Chromatography) product->purification analysis Characterization (NMR, MS, HPLC) purification->analysis final_product Final RIPK2 Inhibitor (RIPK2-IN-X) analysis->final_product

Caption: General synthetic workflow for RIPK2 inhibitor synthesis.

Experimental Protocol: Synthesis of a Di-substituted Aminopyridine RIPK2 Inhibitor Core via Buchwald-Hartwig Amination

Objective: To synthesize a di-substituted aminopyridine core structure, a common motif in RIPK2 inhibitors, via a palladium-catalyzed cross-coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Aryl or Heteroaryl Amine (e.g., 3-fluoroaniline) (1.1 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.05 eq)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.10 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous Toluene or Dioxane

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: To a dry, oven-baked reaction vessel (e.g., a sealed tube or round-bottom flask with a condenser), add this compound, the chosen aryl/heteroaryl amine, Cesium Carbonate, Palladium(II) Acetate, and Xantphos.

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment. This is critical for the stability and activity of the palladium catalyst.

  • Solvent Addition: Add anhydrous toluene (or dioxane) via syringe. The reaction concentration should be approximately 0.1 M with respect to the limiting reagent.

  • Heating and Monitoring: Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent like ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the inorganic base and palladium residues.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, using an appropriate solvent gradient (e.g., hexane/ethyl acetate or dichloromethane/methanol) to afford the desired N-aryl-6-methoxypyridin-2,4-diamine product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity can be further assessed by HPLC.

Data Presentation: Inhibitory Activity of Representative Pyridine-Based RIPK2 Inhibitors

The following table summarizes the inhibitory activities of several known RIPK2 inhibitors that feature a substituted pyridine or a related heterocyclic core. This data provides a benchmark for the potency that can be achieved with this class of compounds.

Compound IDScaffold TypeRIPK2 Kinase IC₅₀ (nM)Cellular NOD2 Signaling IC₅₀ (nM)Reference
Gefitinib Quinazoline51-[2]
Ponatinib Imidazo[1,2-b]pyridazine--[4]
CSLP37 3,5-diphenyl-2-aminopyridine--[4]
UH15-15 (Compound 33) Pyrido[2,3-d]pyrimidin-7-one8 ± 420 ± 5[15]
Compound 14 4-aminoquinoline5.1 ± 1.6-[13]

IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme or signaling pathway by 50%.

Conclusion and Future Directions

This compound is a highly valuable and strategically functionalized building block for the synthesis of novel RIPK2 inhibitors. Its chemical handles allow for the application of robust and versatile cross-coupling methodologies, such as the Buchwald-Hartwig amination, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies. The protocols and conceptual framework provided herein offer a solid foundation for researchers in drug development to design and synthesize the next generation of therapeutics for RIPK2-mediated inflammatory diseases. Future work will focus on exploring a wider range of coupling partners and further functionalization of the pyridine scaffold to optimize potency, selectivity, and pharmacokinetic properties.

References

Introduction: The Strategic Value of 2-Bromo-6-methoxypyridin-4-amine in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Suzuki-Miyaura Coupling Reactions with 2-Bromo-6-methoxypyridin-4-amine

In the landscape of medicinal chemistry and drug development, substituted pyridines represent a "privileged scaffold," a molecular framework frequently found at the core of therapeutic agents due to its diverse biological activities.[1] this compound is a highly valuable heterocyclic building block, strategically functionalized for synthetic diversification. The bromine atom at the 2-position serves as a versatile handle for carbon-carbon bond formation, while the methoxy and amine substituents modulate the electronic properties and provide additional points for interaction in target molecules.

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its mild conditions, broad functional group tolerance, and the vast commercial availability of organoboron reagents.[2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become one of the most powerful and widely used methods for constructing biaryl and heteroaryl structures, which are key motifs in countless biologically active compounds.[3][4] This guide provides a comprehensive overview, detailed protocols, and expert insights for successfully employing this compound in Suzuki coupling reactions, enabling researchers to accelerate the synthesis of novel molecular entities.

Reaction Principle: Unveiling the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound.[3] The mechanism is a well-understood catalytic cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The base is a critical component, playing an essential role in the transmetalation step.[5][6]

  • Oxidative Addition : The cycle begins with a catalytically active 14-electron Pd(0) complex. This species inserts into the carbon-bromine bond of this compound, forming a square planar Pd(II) intermediate. The reactivity of the halide partner typically follows the trend I > OTf > Br >> Cl, making the bromo-substituent an excellent choice for this transformation.[3][7]

  • Transmetalation : This is often the rate-determining step. The base (e.g., K₂CO₃, K₃PO₄) activates the boronic acid to form a more nucleophilic boronate species ([R-B(OH)₃]⁻).[6] This boronate then transfers its organic group (R²) to the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate.[3]

  • Reductive Elimination : The final step involves the cis-diorganopalladium(II) complex undergoing reductive elimination. The two organic ligands couple to form the desired C-C bond in the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][8]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂(Br) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diorgano Ar-Pd(II)L₂(R') Transmetal->PdII_Diorgano RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 Product Ar-R' Product RedElim->Product ArBr 2-Bromo-6-methoxy pyridin-4-amine (Ar-Br) ArBr->OxAdd Boronic R'-B(OH)₂ + Base Boronic->Transmetal

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Considerations for Coupling with this compound

The specific structure of this substrate introduces nuances that require careful consideration for achieving high yields and purity.

  • Catalyst Inhibition : The pyridine nitrogen and the exocyclic amino group are both basic and can coordinate to the palladium center. This can lead to the formation of inactive catalyst species, effectively slowing or halting the reaction.[2][9] To mitigate this, the use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos) is often recommended. These ligands sterically shield the palladium, favoring the desired catalytic cycle over catalyst deactivation.[9][10]

  • Electronic Effects : The electron-donating nature of the methoxy (-OMe) and amino (-NH₂) groups increases the electron density of the pyridine ring. This can make the oxidative addition step slightly slower compared to electron-deficient pyridines. Adjusting the temperature or using a more reactive catalyst system may be necessary to ensure full conversion.

  • The Unprotected Amine : While many cross-coupling reactions require protecting amine functionalities, recent advancements have developed robust methods for coupling unprotected anilines and related amines.[11] For this compound, direct coupling is often feasible and preferable to avoid additional protection/deprotection steps. However, if side reactions involving the amine are observed, protection as an acetamide may be considered.[12]

Generalized Experimental Protocol: A Validated Starting Point

This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound. Optimization for specific boronic acids is often necessary.[2]

Materials & Reagents

  • This compound (1.0 equiv)

  • Arylboronic acid or boronic ester (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or Pd₂(dba)₃/SPhos, 1-3 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1, Toluene/Water 4:1)[3]

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Experimental_Workflow start Start setup Reaction Setup (Under Inert Gas) - Add solid reagents - Add catalyst system start->setup degas Degas System - Add degassed solvent - Purge with Ar/N₂ setup->degas reaction Reaction Execution - Heat to 80-110 °C - Stir for 4-24 h degas->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup - Cool to RT - Quench with H₂O - Extract with organic solvent monitor->workup Complete purify Purification - Dry organic layer (Na₂SO₄) - Concentrate solvent - Column Chromatography workup->purify analysis Analysis (NMR, MS) purify->analysis

A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure

  • Reaction Setup : To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst/ligand system.[10]

  • Inerting the System : Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an oxygen-free environment.[2]

  • Solvent Addition : Add the degassed solvent mixture via syringe. The reaction is typically run at a concentration of 0.1-0.5 M with respect to the starting halide.[2]

  • Reaction Execution : Stir the mixture at the desired temperature (typically 80–110 °C). Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13]

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate) three times.[14]

  • Purification : Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure coupled product.[2][14]

Optimization Strategies & Data

The choice of catalyst, ligand, base, and solvent can dramatically affect the outcome of the reaction. The following table, compiled from protocols for similar 2-bromopyridine substrates, provides excellent starting points for optimization.[10]

Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp. (°C)Time (h)Expected YieldNotes
Pd(OAc)₂ (1-2)PPh₃ (2-4)K₂CO₃ (2)Toluene/H₂O10012-24Moderate-GoodA classic, cost-effective system.
Pd(PPh₃)₄ (2-5)-Na₂CO₃ (2)DME/H₂O80-9012Good-ExcellentA common and reliable single-component catalyst.
Pd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄ (2-3)Dioxane/H₂O100-1104-12Good-ExcellentBuchwald ligands often improve yields for challenging substrates like pyridines.[10]
PdCl₂(dppf) (2-3)-Cs₂CO₃ (2)DMF1008-16Good-ExcellentEffective for a broad range of substrates.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. Below is a guide to diagnosing and solving common problems.

Troubleshooting_Tree start Low or No Yield? cause1 Inert Atmosphere Compromised? start->cause1 cause2 Catalyst/Ligand Inactive? start->cause2 cause3 Boronic Acid Degradation? start->cause3 cause4 Base or Solvent Issue? start->cause4 sol1 Solution: - Thoroughly degas solvents - Ensure positive inert gas pressure cause1->sol1 sol2 Solution: - Use fresh catalyst/ligand - Switch to a more robust ligand (e.g., SPhos) cause2->sol2 sol3 Solution: - Use boronic acid from a fresh bottle - Switch to a more stable boronic ester (pinacol) - Minimize reaction time cause3->sol3 sol4 Solution: - Use a stronger or more soluble base (K₃PO₄, Cs₂CO₃) - Ensure anhydrous solvents are used cause4->sol4

A decision tree for troubleshooting low-yielding Suzuki coupling reactions.
  • Issue: Significant Homocoupling of the Boronic Acid.

    • Cause : This side reaction, forming an R²-R² dimer, is often promoted by the presence of oxygen in the reaction mixture.[9]

    • Solution : Ensure all solvents are rigorously degassed before use (e.g., via freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes). Maintain a positive pressure of inert gas throughout the reaction.[9]

  • Issue: Protodeboronation (Loss of Boronic Acid Group).

    • Cause : The boronic acid coupling partner can be unstable, particularly in the presence of aqueous bases, leading to the replacement of the -B(OH)₂ group with a hydrogen atom.[9]

    • Solution : Use a more stable boronic ester (e.g., a pinacol ester) or a potassium trifluoroborate salt, which are less prone to this side reaction. Alternatively, using a non-aqueous base or minimizing reaction time can help.[7][9]

  • Issue: Debromination of the Starting Material.

    • Cause : A competitive side reaction where the bromine atom is replaced by hydrogen.

    • Solution : This can sometimes be suppressed by lowering the reaction temperature or screening different catalyst/ligand combinations. A less electron-rich ligand may sometimes reduce this pathway.

Safety Precautions

Handling this compound and the reagents for Suzuki coupling requires adherence to standard laboratory safety practices.

  • Personal Protective Equipment (PPE) : Always wear a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.

  • Handling : Conduct all manipulations in a well-ventilated chemical fume hood.[15] Avoid inhalation of dust and vapors.[15][16] Avoid contact with skin and eyes.[17]

  • First Aid :

    • Skin Contact : Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[17]

    • Eye Contact : Rinse immediately with plenty of water for at least 15 minutes. Seek immediate medical attention.[17]

    • Inhalation : Move to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[16]

    • Ingestion : Do not induce vomiting. Rinse mouth and seek immediate medical attention.[17]

  • Storage : Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[17]

References

Buchwald-Hartwig amination with 2-Bromo-6-methoxypyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Buchwald-Hartwig Amination of 2-Bromo-6-methoxypyridin-4-amine

Introduction

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as a cornerstone of modern organic synthesis, particularly in the realms of pharmaceutical and materials science.[1][2] Its development provided a robust and versatile method for the formation of carbon-nitrogen (C-N) bonds, overcoming the limitations of traditional methods which often suffered from narrow substrate scope and low functional group tolerance.[1][3] This reaction is indispensable in drug discovery, where the arylamine motif is a ubiquitous feature in a vast array of biologically active molecules.[2][4][5]

This guide focuses on the application of the Buchwald-Hartwig amination to a specific and valuable substrate: this compound. Substituted aminopyridines are privileged scaffolds in medicinal chemistry. The coupling of this heteroaryl bromide is a key transformation for building molecular complexity and accessing novel chemical entities. However, pyridinic substrates can present unique challenges, such as the potential for the ring nitrogen to coordinate with and inhibit the palladium catalyst.[6] This note provides a detailed examination of the reaction mechanism, practical guidance for selecting optimal reaction parameters, a step-by-step experimental protocol, and a comprehensive troubleshooting guide to empower researchers to successfully employ this powerful transformation.

Reaction Principle and Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a catalytic cycle that is broadly accepted and well-documented.[1][2][4] The reaction couples an aryl halide (in this case, this compound) with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a strong, non-nucleophilic base.[7]

The catalytic cycle involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst, stabilized by phosphine ligands, inserts into the carbon-bromine bond of the pyridyl substrate. This is often the rate-determining step of the cycle and results in a Pd(II) intermediate.[8][9][10]

  • Amine Coordination and Deprotonation: The amine coupling partner coordinates to the Pd(II) center. The base then deprotonates the coordinated amine to form a palladium-amido complex.[1][4]

  • Reductive Elimination: The final C-N bond is formed as the desired arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[1][9]

The efficiency and success of this cycle are critically dependent on the judicious selection of the ligand, which must facilitate each of these elementary steps while preventing catalyst deactivation.

Key Parameters for Reaction Success

Optimizing a Buchwald-Hartwig amination requires careful consideration of four key components: the palladium source, the ligand, the base, and the solvent.

  • Palladium Source: A variety of Pd(0) and Pd(II) sources can be used. Common choices include tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and palladium(II) acetate (Pd(OAc)₂).[11][12] If a Pd(II) source is used, it is reduced in situ to the active Pd(0) species by the phosphine ligand or amine.[10][11] Pre-formed palladium-ligand complexes, known as precatalysts, are also highly effective and can offer improved stability and reactivity.[13]

  • Ligand Selection: The ligand is arguably the most critical component for a successful reaction, especially with challenging substrates like pyridines.[6]

    • First-generation ligands like P(o-Tolyl)₃ had limited scope.[1]

    • Bidentate phosphines such as BINAP and DPPF expanded the reaction's utility.[1]

    • Bulky, Electron-Rich Monophosphine Ligands: For heteroaryl halides, modern dialkylbiaryl phosphine ligands developed by the Buchwald group are often essential.[14] Ligands like XPhos, RuPhos, and BrettPhos possess the steric bulk required to promote the crucial reductive elimination step and prevent the formation of inactive catalyst dimers. Their electron-rich nature also facilitates the initial oxidative addition. For pyridinic substrates, this steric shielding is vital to prevent the pyridine nitrogen from binding to the palladium center and inhibiting catalysis.[6]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex. Sodium tert-butoxide (NaOtBu) is the most commonly used base due to its high basicity.[7][11] For substrates containing base-sensitive functional groups, weaker inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be effective alternatives.[11]

  • Solvent: The reaction must be conducted in an anhydrous, aprotic solvent under an inert atmosphere, as both oxygen and water can deactivate the catalyst system.[6][7] Toluene, dioxane, and tetrahydrofuran (THF) are common solvents.[6] The choice can influence reaction rates and solubility of the reagents.

Experimental Protocol: General Procedure

This protocol provides a general method for the amination of this compound with a generic primary or secondary amine. Optimization of catalyst, ligand, base, and temperature may be required for specific coupling partners.

Materials and Equipment
  • This compound (1.0 equiv)

  • Amine coupling partner (1.1 - 1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) or Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-6 mol% if not using a precatalyst)

  • Sodium tert-butoxide (NaOtBu) (1.4 - 2.0 equiv)

  • Anhydrous Toluene (or Dioxane) to achieve a concentration of ~0.1-0.2 M

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Schlenk line or glovebox for maintaining an inert atmosphere (Argon or Nitrogen)[15]

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Step-by-Step Methodology

Reaction Setup (under Inert Atmosphere):

  • Place the this compound, palladium source, ligand (if used separately), and sodium tert-butoxide into an oven-dried Schlenk flask equipped with a stir bar. Note: NaOtBu is highly hygroscopic and should be weighed and handled quickly in a glovebox or under a strong flow of inert gas.

  • Seal the flask with a septum, and connect it to a Schlenk line. Evacuate the flask and backfill with inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.[15]

  • Under a positive pressure of inert gas, add the anhydrous solvent via syringe.

  • Add the amine coupling partner (if liquid, via syringe; if solid, add with the other solids in Step 1).

  • Place the sealed reaction flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C).

Reaction Monitoring and Workup:

  • Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Once complete, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride or water.

  • Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Filter the mixture through a pad of Celite® to remove the palladium black and inorganic salts. Wash the pad with additional solvent.[7]

  • Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Purification:

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or DCM/methanol) to isolate the desired product.

Data Presentation: Representative Reaction Conditions

The optimal conditions are highly dependent on the specific amine coupling partner. The table below provides starting points for optimization based on successful couplings of similar heteroaryl bromides.[2][3][7]

Parameter Condition A (Primary/Secondary Alkylamines) Condition B (Arylamines) Condition C (Base-Sensitive Substrates)
Pd Source Pd₂(dba)₃ (1.5 mol%)XPhos Pd G3 (2 mol%)Pd(OAc)₂ (2 mol%)
Ligand XPhos (3 mol%)(Precatalyst)RuPhos (4 mol%)
Base NaOtBu (1.4 equiv)NaOtBu (1.5 equiv)K₃PO₄ (2.0 equiv)
Solvent TolueneDioxaneToluene
Temperature 100 °C110 °C90 °C
Typical Yield 75-95%70-90%60-85%

Visualization of Experimental Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Isolation cluster_purify Purification p1 1. Add Solids: - this compound - Pd Catalyst / Ligand - Base (NaOtBu) p2 2. Purge Vessel: Evacuate & backfill with Ar/N₂ (3x) p1->p2 p3 3. Add Liquids: - Anhydrous Solvent - Amine Substrate p2->p3 r1 4. Heat & Stir: (e.g., 80-110 °C) p3->r1 r2 5. Monitor Progress: (TLC / LC-MS) r1->r2 w1 6. Cool to RT & Quench r2->w1 w2 7. Filter through Celite w1->w2 w3 8. Aqueous Extraction w2->w3 w4 9. Dry & Concentrate w3->w4 f1 10. Column Chromatography w4->f1 f2 Final Product f1->f2

Caption: General experimental workflow for Buchwald-Hartwig amination.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. Below is a guide to common issues and potential solutions.[6]

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion Catalyst Inactivity: Oxygen contamination deactivating the ligand/catalyst.[6][15]Ensure rigorous inert atmosphere techniques (Schlenk line/glovebox). Use freshly degassed solvents.
Poor Ligand Choice: Ligand is not bulky or electron-rich enough for the pyridinic substrate.Switch to a more sterically demanding biaryl phosphine ligand (e.g., XPhos, RuPhos, BrettPhos).[6]
Insufficient Base Strength: The base is not strong enough to deprotonate the amine coupling partner.Switch to a stronger base (e.g., from K₃PO₄ to NaOtBu). Ensure the base is fresh and anhydrous.
Low Temperature: Reaction may be too slow at the current temperature.Increase the reaction temperature in 10 °C increments.
Formation of Side Products Hydrodehalogenation: The starting aryl bromide is converted to the corresponding arene without the amine.This can result from a β-hydride elimination side reaction.[1] Try a different ligand or lower the reaction temperature.
Homocoupling of Amine: Two amine molecules couple with the aryl halide.Use a slight excess of the aryl halide or consider using an ammonia equivalent for primary amines.[1]
Reaction Stalls Catalyst Decomposition: Formation of palladium black indicates catalyst precipitation.[15]Increase ligand-to-palladium ratio to better stabilize the active catalyst. Ensure vigorous stirring.
Inhibition by Substrate/Product: The pyridine nitrogen may be coordinating to the palladium center.Use a bulkier ligand to create a more sterically hindered catalytic pocket, disfavoring pyridine binding.[6]

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[16]

  • This compound: May be harmful if swallowed and can cause skin and eye irritation.[17][18] Avoid inhalation of dust.

  • Palladium Catalysts: Palladium compounds are flammable solids, particularly as fine dusts, and can be irritants.[16][19] Handle under an inert atmosphere and keep away from ignition sources.[19][20]

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be oxidized to phosphine oxides, which deactivates the catalyst.[15] They should be handled and stored under an inert atmosphere.[15] Many are also irritants.

  • Sodium tert-butoxide (NaOtBu): A strong, corrosive base that reacts violently with water. It is flammable and causes severe skin and eye burns. Must be handled under a strictly inert and anhydrous atmosphere.

  • Solvents (Toluene, Dioxane): Flammable liquids with associated health risks. Dioxane is a suspected carcinogen. Use in a fume hood and avoid exposure.

Always consult the Safety Data Sheet (SDS) for each specific reagent before use.[17]

References

Scale-up synthesis of 2-Bromo-6-methoxypyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Scale-up Synthesis of 2-Bromo-6-methoxypyridin-4-amine

Abstract

This compound is a key substituted pyridine intermediate, valuable in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. Its utility stems from the strategically placed functional groups—an amine for nucleophilic reactions or directing-group chemistry, a bromo-substituent for cross-coupling reactions, and a methoxy group to modulate electronic properties. This document provides a comprehensive, robust, and scalable two-step synthesis protocol designed for researchers in industrial and academic settings. The narrative emphasizes the chemical rationale behind procedural choices, safety considerations for scale-up, and in-process controls to ensure a reproducible and high-yielding process.

Introduction and Strategic Overview

Substituted aminopyridines are privileged scaffolds in medicinal chemistry, frequently found in kinase inhibitors and other targeted therapies where the pyridine nitrogen and exocyclic amine can form critical hydrogen bond interactions within biological targets[1]. The efficient, regioselective, and scalable synthesis of these building blocks is therefore a critical objective in process chemistry and drug development.

This guide details a two-step synthetic route to this compound, beginning from the readily available precursor, 2,6-Dibromo-4-nitropyridine. The chosen strategy is predicated on two high-yielding and industrially proven transformations:

  • Regioselective Nucleophilic Aromatic Substitution (SNAr): A methoxy group is selectively introduced at the C6 position by displacing a bromide. The strong electron-withdrawing effect of the nitro group activates the pyridine ring, making it susceptible to nucleophilic attack, particularly at the positions ortho and para to it (C2 and C6).

  • Chemoselective Catalytic Hydrogenation: The nitro group is reduced to the target primary amine using palladium on carbon (Pd/C) as a catalyst. This method is favored for its high efficiency, clean conversion, and the generation of water as the only byproduct, simplifying downstream purification compared to metal-acid reductions[2].

This strategic pathway ensures excellent regiochemical control and avoids chromatographic purification, making it highly amenable to multi-gram or kilogram-scale production.

G A 2,6-Dibromo-4-nitropyridine B 2-Bromo-6-methoxy-4-nitropyridine (Intermediate) A->B  Step 1: S_N_Ar  CH₃ONa, CH₃OH  Reflux C This compound (Final Product) B->C  Step 2: Reduction  H₂ (g), Pd/C  Ethyl Acetate

Caption: Overall two-step synthetic pathway.

Part I: Synthesis of 2-Bromo-6-methoxy-4-nitropyridine (Intermediate)

Principle and Rationale

The first step involves a nucleophilic aromatic substitution (SNAr) reaction. The two bromine atoms at the C2 and C6 positions of the starting material are activated for displacement by the para-nitro group. While both positions are electronically activated, the reaction with one equivalent of sodium methoxide typically yields the monosubstituted product in high yield. Methanol is an ideal solvent as it is the conjugate acid of the nucleophile, minimizing side reactions, and allows the reaction to be run at a convenient reflux temperature.

Detailed Experimental Protocol

Materials and Equipment:

  • Three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, thermometer, and nitrogen inlet.

  • Heating mantle.

  • 2,6-Dibromo-4-nitropyridine.

  • Sodium methoxide (CH₃ONa).

  • Anhydrous Methanol (CH₃OH).

  • Deionized water.

Procedure:

  • Reaction Setup: In a properly sized flask under a nitrogen atmosphere, suspend 2,6-Dibromo-4-nitropyridine (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of starting material).

  • Reagent Addition: While stirring, add sodium methoxide (1.05 eq) portion-wise to the suspension. Causality Note: A slight excess of the nucleophile ensures complete conversion of the starting material. Portion-wise addition helps to control any initial exotherm.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. The suspension should gradually become a clear solution before a new precipitate may form.

  • In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is fully consumed. (Mobile phase suggestion for TLC: 30% Ethyl Acetate in Hexanes).

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature, then further cool in an ice bath to 0-5°C for 1 hour to maximize precipitation. b. Add cold deionized water (equal to the volume of methanol used) slowly to the stirred slurry to precipitate the product completely. c. Isolate the solid product by vacuum filtration, washing the filter cake with a cold 2:1 mixture of water/methanol, followed by pure cold water. d. Dry the pale yellow solid under vacuum at 40-50°C to a constant weight. The product is typically of sufficient purity (>95%) for the next step.

Scale-Up Considerations & Data
ParameterLaboratory Scale (10 g)Pilot Scale (1 kg)Rationale / Justification
Starting Material 10.0 g1.00 kg-
Sodium Methoxide 2.0 g (1.05 eq)200 g (1.05 eq)Slight excess drives reaction to completion.
Methanol 100 mL10 LSufficient for slurry agitation and heat transfer.
Reaction Time 4-6 hours5-8 hoursScale-up may require longer heating due to mass transfer limitations.
Typical Yield 85-95%85-95%The reaction is efficient and isolation is straightforward via precipitation.
Temperature Control Heating MantleJacketed ReactorEssential for maintaining a steady reflux and ensuring consistent reaction kinetics.

Part II: Synthesis of this compound (Final Product)

Principle and Rationale

Catalytic hydrogenation is a premier industrial method for the reduction of aromatic nitro groups[2]. The reaction proceeds on the surface of the palladium catalyst, where molecular hydrogen is activated and reacts with the adsorbed nitro-compound. This method offers high chemoselectivity, leaving the bromo- and methoxy-substituents intact. Ethyl acetate is chosen as the solvent for its good solubility of the starting material and product, and its relatively low boiling point, which facilitates removal during work-up.

Detailed Experimental Protocol

Materials and Equipment:

  • Hydrogenation vessel (e.g., Parr shaker or stirred autoclave) rated for the intended pressure.

  • Source of hydrogen gas.

  • Palladium on Carbon (10% Pd/C, 50% wet).

  • 2-Bromo-6-methoxy-4-nitropyridine.

  • Ethyl Acetate (EtOAc).

  • Celite® or another filter aid.

Procedure:

  • Vessel Inerting: Charge the hydrogenation vessel with 2-Bromo-6-methoxy-4-nitropyridine (1.0 eq) and ethyl acetate (15-20 mL per gram of substrate).

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C (50% wet, 1-2 mol% Pd basis) to the vessel. Safety Note: Wet Pd/C is used to mitigate its pyrophoric nature. Never add dry catalyst to a flammable solvent in the air.

  • Hydrogenation: Seal the vessel. Purge the headspace 3-5 times with nitrogen, followed by 3-5 purges with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-60 psi or 3-4 bar) and commence vigorous stirring.

  • Reaction Monitoring: The reaction is exothermic; ensure adequate cooling is available if performed on a large scale. Monitor the reaction by observing the cessation of hydrogen uptake. This typically takes 4-8 hours. An optional IPC by TLC/HPLC can confirm completion.

  • Work-up and Isolation: a. Depressurize the vessel and purge 3-5 times with nitrogen. b. Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional ethyl acetate. Safety Note: Do not allow the catalyst cake to dry out on the filter, as it can ignite upon exposure to air. Quench the filter cake with water immediately after filtration. c. Concentrate the filtrate under reduced pressure to approximately one-third of its original volume. d. Add n-heptane or hexane as an anti-solvent until turbidity is observed, then cool the mixture to 0-5°C for 1-2 hours to induce crystallization. e. Isolate the product by vacuum filtration, wash the solid with cold heptane/hexane, and dry under vacuum at 40°C.

Characterization and Quality Control

The final product should be characterized to confirm its identity and purity.

AnalysisExpected Result
Appearance Off-white to light tan solid
¹H NMR (400 MHz, DMSO-d₆) δ 6.74 (s, 1H), 6.55 (s, 1H), 5.95 (s, 2H, NH₂), 3.78 (s, 3H, OCH₃)
Mass Spec (ESI+) m/z 203.0, 205.0 [M+H]⁺, characteristic bromine isotope pattern
Purity (HPLC) ≥98%
Melting Point 135-139 °C

Workflow Visualization and Safety

General Experimental Workflow

G setup Reaction Setup (Inert Atmosphere) react Execute Reaction (Heating / H₂ Pressure) setup->react ipc In-Process Control (TLC / HPLC) react->ipc ipc->react Incomplete workup Work-up (Quench / Filter) ipc->workup Complete isolate Isolation & Purification (Precipitation / Crystallization) workup->isolate analyze Analysis (NMR, MS, HPLC) isolate->analyze

Caption: A self-validating experimental workflow.

Mandatory Safety Precautions

All operations should be conducted in a well-ventilated fume hood or an appropriate process bay by personnel trained in handling hazardous chemicals.

  • Chemical Hazards:

    • Sodium Methoxide: Highly corrosive and flammable solid. Reacts violently with water. Handle in a glovebox or under a nitrogen atmosphere.

    • Brominated Pyridines: Are toxic and should be handled with care. Avoid inhalation of dust and skin contact.

    • Solvents: Methanol and Ethyl Acetate are flammable. Ensure no ignition sources are present.

  • Process Hazards:

    • Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation vessel must be properly rated, and leak-tested. The catalyst (Pd/C) is pyrophoric and must be handled wet and under an inert atmosphere[3].

  • Personal Protective Equipment (PPE): Safety glasses or goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves must be worn at all times.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Step 1: Incomplete Reaction Insufficient sodium methoxide; low reaction temperature; poor quality starting material.Add an additional portion of NaOMe (0.1 eq); ensure proper reflux temperature; verify starting material purity.
Step 1: Formation of Di-substituted Product Large excess of sodium methoxide; prolonged reaction time.Use a stoichiometric amount or slight excess (1.05 eq) of NaOMe; monitor reaction closely by IPC and stop once starting material is consumed.
Step 2: Stalled Hydrogenation Catalyst poisoning (e.g., by sulfur or halide impurities); inactive catalyst; insufficient agitation.Ensure high-purity starting material; add fresh catalyst; increase stirring speed to ensure good catalyst suspension.
Step 2: Product Fails to Crystallize Product is too soluble in the chosen solvent system; presence of oily impurities.Increase the volume of anti-solvent (heptane/hexane); try a different anti-solvent (e.g., MTBE); attempt to triturate the crude oil with the anti-solvent to induce solidification.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 2-Bromo-6-methoxypyridin-4-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 2-Bromo-6-methoxypyridin-4-amine. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the intricacies of this important synthetic transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions to optimize your reaction conditions, maximize yield, and ensure the highest purity of your target compound.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery, serving as a key intermediate for a variety of therapeutic agents. The regioselective introduction of a bromine atom onto the pyridine ring, which is substituted with both an electron-donating amino group and a methoxy group, presents unique synthetic challenges. This guide will address these challenges head-on, providing practical, evidence-based solutions.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low or No Yield of the Desired Product

Q: My reaction is resulting in a low yield of this compound, or the reaction is not proceeding at all. What are the likely causes and how can I improve the outcome?

A: Low yields in the bromination of 6-methoxypyridin-4-amine are often traced back to several key factors: the choice of brominating agent, reaction conditions, and the inherent reactivity of the pyridine ring.

  • Brominating Agent and Reaction Conditions: The pyridine ring is electron-deficient, making electrophilic aromatic substitution challenging.[1] The presence of the activating amino and methoxy groups facilitates the reaction, but careful selection of the brominating agent is crucial.

    • N-Bromosuccinimide (NBS): NBS is a commonly used reagent for the bromination of activated aromatic and heterocyclic compounds.[2] It is generally milder than elemental bromine and can lead to higher selectivity.[3] Ensure your NBS is of high purity; it should be a white solid. Yellow or brown coloration indicates the presence of bromine, which can lead to side reactions.[2] If necessary, NBS can be recrystallized from hot water.[4]

    • Solvent Choice: The choice of solvent can significantly impact the reaction. Aprotic solvents such as dichloromethane (DCM), chloroform, or acetonitrile are often preferred. Polar aprotic solvents can help to dissolve the starting materials and reagents.

    • Temperature Control: Many bromination reactions with NBS are initiated at a low temperature (e.g., 0 °C) and then allowed to slowly warm to room temperature.[5] This can help to control the reaction rate and minimize the formation of byproducts.

  • Reaction Monitoring: It is essential to monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine the optimal reaction time and prevent the degradation of the product.

  • Incomplete Reaction: If the reaction appears to have stalled, a slight increase in temperature or the addition of a catalytic amount of a radical initiator like AIBN (azobisisobutyronitrile) or benzoyl peroxide (if a radical pathway is desired) might be beneficial, though this should be approached with caution to avoid over-bromination.[4]

Issue 2: Formation of Multiple Products and Regioselectivity Issues

Q: I am observing the formation of multiple brominated products in my reaction mixture. How can I improve the regioselectivity to favor the desired 2-bromo isomer?

A: Achieving high regioselectivity in the bromination of substituted pyridines is a common challenge. The directing effects of the substituents and the inherent reactivity of the pyridine ring can lead to a mixture of isomers.

  • Understanding Directing Effects: The amino and methoxy groups are both ortho-, para-directing electron-donating groups.[1] In 6-methoxypyridin-4-amine, the positions ortho and para to the amino group are positions 3, 5, and the nitrogen of the ring, while the positions ortho and para to the methoxy group are positions 5 and the nitrogen of the ring. The interplay of these directing effects, along with the inherent C3/C5 selectivity of the pyridine ring itself, determines the final regiochemical outcome.[1]

  • Optimizing for the 2-Position: To favor bromination at the 2-position, consider the following strategies:

    • Controlled Addition of Brominating Agent: Add the brominating agent (e.g., NBS) portion-wise at a low temperature. This helps to maintain a low concentration of the electrophile and can improve selectivity.

    • Use of a Bulky Brominating Agent: While less common for this specific transformation, in some cases, using a bulkier brominating agent can favor substitution at the less sterically hindered position.

    • Protecting Groups: Although it adds extra steps, temporarily protecting the more activating amino group as an amide could alter the directing effects and potentially favor bromination at the desired position.

Issue 3: Product Degradation and Difficult Purification

Q: My desired product seems to be degrading during the workup or purification. What are the best practices for isolating and purifying this compound?

A: Aminopyridines can be sensitive to acidic conditions and prolonged exposure to silica gel. Careful handling during workup and purification is key to obtaining a pure product.

  • Aqueous Workup: After the reaction is complete, a careful aqueous workup is necessary to remove unreacted reagents and byproducts.

    • Quench the reaction with a mild reducing agent like sodium thiosulfate to remove any excess bromine or NBS.

    • Use a mild base, such as sodium bicarbonate, during extraction to ensure the product remains in its free base form and to neutralize any acidic byproducts. Avoid strong acids.

  • Purification:

    • Column Chromatography: If column chromatography is necessary, it is advisable to use a silica gel that has been neutralized with a base like triethylamine (typically 1% in the eluent). This will help to prevent the product from streaking or degrading on the column. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is often effective.

    • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective purification method. Experiment with different solvents to find the optimal conditions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of bromination of 6-methoxypyridin-4-amine with NBS?

A1: The bromination of an activated pyridine ring with N-Bromosuccinimide (NBS) typically proceeds through an electrophilic aromatic substitution (EAS) mechanism. The electron-donating amino and methoxy groups increase the electron density of the pyridine ring, making it more susceptible to attack by an electrophile. The NBS serves as a source of an electrophilic bromine species (Br+). The reaction is often initiated by a trace amount of HBr, which protonates the NBS, making it a more potent electrophile. The π-electrons of the pyridine ring then attack the electrophilic bromine, forming a sigma complex (arenium ion). Finally, a base (which can be the solvent or another molecule in the reaction mixture) removes a proton to restore the aromaticity of the ring, yielding the brominated product.

Q2: Are there alternative brominating agents I can use?

A2: Yes, besides NBS, other brominating agents can be used, although they may offer different levels of reactivity and selectivity.

  • Elemental Bromine (Br₂): While a potent brominating agent, Br₂ is often less selective than NBS and can lead to the formation of multiple brominated products and other side reactions.[3] It is also more hazardous to handle.

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): This reagent is another stable, crystalline source of electrophilic bromine and can be a good alternative to NBS.

  • Pyridine Hydrobromide Perbromide (Py·HBr·Br₂): This is a solid, less volatile source of bromine that can be easier to handle than liquid bromine.

The choice of reagent will depend on the specific requirements of your synthesis, including scale, desired purity, and safety considerations.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used to confirm the structure and assess the purity of your synthesized this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure. The chemical shifts and coupling constants of the aromatic protons will be indicative of the substitution pattern.

  • Mass Spectrometry (MS): MS will confirm the molecular weight of the product and can provide information about its fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for determining the purity of the final compound.

  • Melting Point: If the product is a solid, a sharp melting point is a good indicator of purity.

Experimental Workflow Overview

Below is a generalized workflow for the synthesis of this compound. Specific quantities and conditions should be optimized for your particular setup.

Synthesis Workflow cluster_0 Reaction Setup cluster_1 Bromination cluster_2 Workup cluster_3 Purification & Analysis Start Dissolve 6-methoxypyridin-4-amine in an aprotic solvent (e.g., DCM) under an inert atmosphere. Cool Cool the reaction mixture to 0 °C. Start->Cool Add_NBS Add N-Bromosuccinimide (NBS) portion-wise. Cool->Add_NBS Warm Allow the reaction to warm to room temperature and stir. Add_NBS->Warm Monitor Monitor reaction progress by TLC or LC-MS. Warm->Monitor Quench Quench with aq. Na₂S₂O₃. Monitor->Quench Extract Extract with an organic solvent. Wash with aq. NaHCO₃ and brine. Quench->Extract Dry Dry the organic layer (e.g., over Na₂SO₄). Extract->Dry Concentrate Concentrate under reduced pressure. Dry->Concentrate Purify Purify by column chromatography or recrystallization. Concentrate->Purify Analyze Characterize the product (NMR, MS, HPLC). Purify->Analyze

References

Technical Support Center: Synthesis of 2-Bromo-6-methoxypyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-6-methoxypyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during the synthesis of this key intermediate. My aim is to provide you with not just solutions, but also the underlying chemical principles to empower your synthetic strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific issues that you may encounter during the synthesis of this compound. The primary route to this compound often involves the bromination of a suitable pyridinamine precursor. The following Q&A section is structured to tackle the most common side products and experimental hurdles.

Q1: I am observing a second spot on my TLC that is less polar than my product. Mass spectrometry suggests a dibrominated species. What is happening and how can I avoid this?

A1: The formation of a dibrominated side product is a common issue in the synthesis of this compound, especially when employing electrophilic bromination on a precursor like 2-methoxypyridin-4-amine.

Causality: The starting material, 2-methoxypyridin-4-amine, contains two activating groups: a methoxy group (-OCH₃) and an amino group (-NH₂). Both are ortho, para-directing, making the pyridine ring highly susceptible to electrophilic attack.[1] The positions ortho and para to these groups are highly activated. In this case, the 3 and 5 positions are the most electron-rich and are prone to bromination. Over-bromination can occur if the reaction is not carefully controlled, leading to the formation of a dibromo-species.

Likely Side Product: The most probable dibrominated side product is 3,5-Dibromo-2-methoxypyridin-4-amine .

Troubleshooting & Mitigation Strategies:

  • Control Stoichiometry: Use of a slight sub-stoichiometric amount of the brominating agent (e.g., 0.95 equivalents of N-Bromosuccinimide) can help minimize over-bromination.[2]

  • Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or below) to increase selectivity and reduce the rate of the second bromination.

  • Slow Addition: Add the brominating agent portion-wise or as a dilute solution over an extended period. This keeps the instantaneous concentration of the electrophile low, favoring mono-bromination.

  • Solvent Choice: Using a less polar solvent can sometimes temper the reactivity of the system.

Purification: If the dibrominated product has already formed, it can typically be separated from the desired mono-brominated product by column chromatography on silica gel. The dibrominated product, being less polar, will elute first.

Compound Structure Expected Rf (Relative) Analytical Notes
This compound (Product)this compoundLowerMore polar due to the single bromine.
3,5-Dibromo-2-methoxypyridin-4-amine (Side Product)3,5-Dibromo-2-methoxypyridin-4-amineHigherLess polar due to the two bromine atoms.
Q2: My reaction is complete, but after workup, I have a significant amount of unreacted starting material. What could be the cause?

A2: Incomplete conversion is another frequent challenge. This can stem from several factors related to the reagents and reaction conditions.

Causality:

  • Inactive Brominating Agent: N-Bromosuccinimide (NBS) can decompose over time, especially if not stored properly.[3] Decomposed NBS will appear yellow or brown and will have reduced activity.

  • Insufficient Activation: In some cases, particularly with less reactive substrates, an acid catalyst may be required to enhance the electrophilicity of the brominating agent.

  • Protonation of the Pyridine Nitrogen: The basic nitrogen atom in the pyridine ring can be protonated under acidic conditions, which deactivates the ring towards electrophilic substitution.

Troubleshooting & Mitigation Strategies:

  • Reagent Quality: Use freshly recrystallized NBS for the reaction.[3] Pure NBS is a white solid.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it goes to completion.

  • Reaction Time and Temperature: If the reaction is sluggish at lower temperatures, a modest increase in temperature may be necessary. However, this should be balanced against the risk of side product formation.

  • pH Control: Ensure the reaction medium is not overly acidic, which could protonate and deactivate the pyridine ring. The addition of a non-nucleophilic base like sodium bicarbonate during workup can be beneficial.

G start Incomplete Conversion Observed q1 Is the NBS reagent fresh and white? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Was the reaction monitored to completion? a1_yes->q2 sol1 Recrystallize NBS or use a fresh batch. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Are reaction conditions (temp, time) optimized? a2_yes->q3 sol2 Implement in-process controls (TLC, LC-MS). a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end_node Consider alternative synthetic route. a3_yes->end_node sol3 Gradually increase temperature or extend reaction time. a3_no->sol3

Q3: I'm seeing a byproduct with a mass corresponding to the loss of a methyl group. Is demethylation a known issue?

A3: Yes, demethylation of the methoxy group can occur, although it is less common under standard NBS bromination conditions.

Causality: The methoxy group can be cleaved under strongly acidic conditions, particularly in the presence of bromide ions, which can act as a nucleophile to attack the methyl group. This would result in the formation of a hydroxypyridine derivative.

Likely Side Product: 2-Bromo-6-hydroxypyridin-4-amine.

Troubleshooting & Mitigation Strategies:

  • Avoid Strong Acids: If an acid catalyst is necessary, use a milder one and in catalytic amounts.

  • Control Temperature: Higher reaction temperatures can promote demethylation.

  • Anhydrous Conditions: Ensure the reaction is carried out under anhydrous conditions, as water can facilitate the hydrolysis of intermediates.

Experimental Protocol: Electrophilic Bromination using NBS

This protocol is a general guideline. Optimization may be required based on your specific experimental setup and observations.

  • Setup: To a solution of 2-methoxypyridin-4-amine in a suitable solvent (e.g., acetonitrile or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer, add the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Reagent Addition: Slowly add a solution of N-bromosuccinimide (0.95-1.0 equivalents) in the same solvent to the cooled reaction mixture over 30-60 minutes.

  • Reaction: Stir the reaction mixture at 0 °C and monitor its progress by TLC.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate.

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start_mat 2-methoxypyridin-4-amine in solvent cooling Cool to 0 °C start_mat->cooling add_nbs Slowly add NBS solution cooling->add_nbs stir Stir at 0 °C & Monitor (TLC) add_nbs->stir quench Quench with Na₂S₂O₃ stir->quench extract Extract with organic solvent purify Column Chromatography product This compound

References

Technical Support Center: Optimizing the Synthesis of 2-Bromo-6-methoxypyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-6-methoxypyridin-4-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions. Our goal is to help you maximize the yield and purity of your target compound through a scientifically grounded, experience-driven approach.

Overview of the Primary Synthetic Route

The most common and direct method for synthesizing this compound is via the electrophilic bromination of a suitable precursor. While various starting materials could be envisioned, a highly effective route begins with 2-Methoxypyridin-4-amine . This pathway is favored for its atom economy and relatively straightforward execution.

The core transformation is the regioselective bromination at the C2 position. The methoxy group at C6 and the amino group at C4 are both ortho-, para-directing. However, the position between these two activating groups (C3 and C5) is sterically hindered and electronically influenced, making the C2 position susceptible to electrophilic attack. The brominating agent of choice for this transformation is typically N-Bromosuccinimide (NBS), known for its ability to provide a controlled source of electrophilic bromine.[1][2][3]

Visualizing the Synthetic Pathway

The diagram below illustrates the direct bromination of 2-Methoxypyridin-4-amine to yield the desired product.

Synthetic_Pathway cluster_product Product start_material 2-Methoxypyridin-4-amine product This compound start_material->product DCM, 0°C to RT reagent N-Bromosuccinimide (NBS)

Caption: General synthesis of this compound.

Troubleshooting & Yield Optimization (Q&A)

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction yield is consistently low (<70%). What are the primary factors I should investigate?

A1: Low yield is a multifaceted problem that can often be traced back to a few critical areas. Here is a systematic approach to diagnosing the issue:

  • Reagent Quality, Especially NBS: N-Bromosuccinimide can degrade over time, appearing yellow or brown due to the formation of molecular bromine.[1][3] Using old or impure NBS is a leading cause of low yields and side product formation.

    • Solution: Use freshly opened or recrystallized NBS for best results.[3] To recrystallize, dissolve NBS in preheated water (90-95 °C) and allow it to cool slowly.[3]

  • Reaction Temperature Control: The initial addition of NBS should be performed at a low temperature (e.g., 0 °C) to control the exothermic reaction and prevent over-bromination or side reactions.[4] Allowing the reaction to warm too quickly can lead to a complex mixture of products.

    • Solution: Maintain a stable cold bath during the addition of NBS and allow the reaction to warm to room temperature gradually.

  • Moisture Contamination: The presence of water can hydrolyze the product or interfere with the reaction mechanism.[1]

    • Solution: Ensure your solvent (e.g., Dichloromethane) is anhydrous and the reaction is conducted under an inert atmosphere (Nitrogen or Argon) if possible, although it's not always strictly necessary for this specific reaction.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material remains after the expected reaction time, consider extending the stir time at room temperature.

Q2: I'm observing multiple spots on my TLC plate post-reaction, indicating significant side product formation. What are these impurities and how can I avoid them?

A2: The formation of multiple products typically points to a lack of regioselectivity or over-bromination.

  • Dibromination: The product itself is still electron-rich and can undergo a second bromination, leading to dibromo-methoxypyridin-amine species. This is more likely if an excess of NBS is used or if the reaction temperature is too high.

    • Solution: Use a precise stoichiometry of NBS (1.0 to 1.05 equivalents). Add the NBS portion-wise at 0 °C to maintain a low concentration of the brominating agent at any given time.

  • Isomeric Monobromination: While the 2-position is favored, some bromination might occur at other positions on the pyridine ring, although this is less common given the directing effects of the existing substituents.

    • Solution: Strict temperature control is key to maximizing regioselectivity. Lowering the reaction temperature may further improve the selectivity.

  • Degradation: Pyridine rings, especially when activated with amino and methoxy groups, can be sensitive.

    • Solution: Ensure the work-up procedure is performed promptly after the reaction is complete. Avoid exposure to strong acids or bases for prolonged periods.

Troubleshooting Decision Flowchart

This flowchart provides a visual guide to diagnosing and resolving common synthesis problems.

Troubleshooting_Flowchart cluster_causes cluster_solutions start Low Yield or Impure Product check_tlc Analyze reaction mixture by TLC/LC-MS start->check_tlc incomplete Incomplete Reaction (Starting material remains) check_tlc->incomplete A side_products Multiple Products (Significant impurities observed) check_tlc->side_products B no_product No Product Formation check_tlc->no_product C solution_incomplete Action: 1. Extend reaction time. 2. Check NBS purity/activity. incomplete->solution_incomplete solution_side_products Action: 1. Use 1.0 eq. of fresh NBS. 2. Control temperature (add NBS at 0°C). 3. Optimize purification. side_products->solution_side_products solution_no_product Action: 1. Verify starting material identity. 2. Check NBS quality. 3. Confirm solvent is appropriate. no_product->solution_no_product

Caption: A decision tree for troubleshooting common synthesis issues.

Q3: My product is difficult to purify. What purification strategy do you recommend?

A3: The product, this compound, is a relatively polar compound.

  • Aqueous Work-up: After the reaction, quenching with water is a standard procedure.[4] A wash with a mild reducing agent solution (e.g., sodium thiosulfate) can help remove any residual bromine. A subsequent brine wash helps to remove water from the organic layer.[4]

  • Column Chromatography: This is the most effective method for removing side products.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is typically effective.[4] Start with a low polarity (e.g., 5-10% EtOAc) and gradually increase the polarity to elute your product.

  • Recrystallization/Trituration: If the crude product is a solid and relatively pure, trituration with a solvent system like n-pentane and diethyl ether can be an effective way to remove minor impurities and obtain a clean solid product.[4]

Optimized Experimental Protocol

This protocol is designed to achieve a high yield (>90%) of this compound.

Materials & Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
2-Methoxypyridin-4-amine124.145.0 g40.281.0
N-Bromosuccinimide (NBS)177.987.17 g40.281.0
Dichloromethane (DCM)-100 mL--
Deionized Water-50 mL--
Brine (sat. NaCl)-50 mL--
Anhydrous Sodium Sulfate-~10 g--

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-Methoxypyridin-4-amine (5.0 g, 40.28 mmol).

  • Dissolution: Add anhydrous dichloromethane (100 mL) and stir until the starting material is fully dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Reagent Addition: Slowly add N-Bromosuccinimide (7.17 g, 40.28 mmol) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4 hours.[4]

  • Monitoring: Check for the consumption of the starting material by TLC (e.g., using a 1:1 Hexanes:Ethyl Acetate mobile phase).

  • Work-up:

    • Quench the reaction by adding ice-cold water (50 mL).

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 50 mL).

    • Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL).[4]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[4]

  • Purification: Purify the residue by column chromatography on silica gel, eluting with a gradient of petroleum ether/ethyl acetate (e.g., 5:1 to 2:1) to afford the pure title compound.[4]

Frequently Asked Questions (FAQs)

Q: Can I use a different solvent? A: Dichloromethane (DCM) is ideal due to its inertness and ability to dissolve the starting material. Other chlorinated solvents like chloroform could also be used. Acetonitrile is another possibility, but reaction kinetics may vary. Protic or highly coordinating solvents are generally not recommended.

Q: Is an inert atmosphere absolutely necessary? A: While good practice, this reaction is not as sensitive to air as organometallic reactions. However, excluding moisture is important for reproducibility and high yields.[1]

Q: I don't have NBS. Can I use liquid bromine (Br₂)? A: Using molecular bromine is possible but strongly discouraged for this substrate. Br₂ is less selective and more aggressive, often leading to over-bromination and a complex mixture of products that is difficult to purify.[5] NBS provides a low, steady concentration of electrophilic bromine, which is crucial for achieving high regioselectivity and yield.[5]

Q: How should I store this compound? A: The compound should be stored in a cool, dark place under an inert atmosphere to prevent degradation. It is typically a solid at room temperature.[6]

References

Technical Support Center: Navigating the Selective Mono-functionalization of 2,6-Dibromopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists navigating the nuanced landscape of 2,6-dibromopyridine chemistry. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet critical challenge of achieving selective mono-substitution on this versatile scaffold. Di-substitution is a frequent and often undesired side reaction that can lead to reduced yields of the target compound and complex purification challenges.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the most common cross-coupling and substitution reactions. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to rationalize and optimize your reaction conditions for achieving high selectivity.

Section 1: Suzuki-Miyaura Coupling: Taming the Second Bromine

The Suzuki-Miyaura reaction is a powerhouse for C-C bond formation. However, the symmetrical nature of 2,6-dibromopyridine often leads to a mixture of mono- and di-arylated products. Achieving high selectivity for the mono-arylated product is a common hurdle.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction on 2,6-dibromopyridine is giving me a mixture of mono- and di-substituted products. How can I favor mono-arylation?

A1: Achieving selective mono-arylation in Suzuki-Miyaura couplings of 2,6-dibromopyridine hinges on controlling the relative rates of the first and second oxidative addition steps. The key is to create a catalytic system that is reactive enough to couple the first bromine but is sufficiently hindered or electronically deactivated to prevent or slow down the second coupling. Several factors can be tuned to achieve this:

  • Ligand Choice is Paramount: The steric and electronic properties of the phosphine or N-heterocyclic carbene (NHC) ligand are the most critical factors.

  • Stoichiometry: Carefully controlling the stoichiometry of the boronic acid or ester is essential.

  • Reaction Temperature and Time: Lowering the temperature and monitoring the reaction closely can help to stop the reaction after the first coupling.

Q2: What type of ligand is best for selective mono-arylation of 2,6-dibromopyridine?

A2: Generally, bulky and electron-rich ligands are preferred for promoting mono-selectivity. These ligands form sterically crowded palladium complexes that, after the first coupling, are too hindered to readily undergo a second oxidative addition with the now more sterically encumbered and electronically deactivated 6-bromo-2-arylpyridine intermediate.

  • Bulky Biaryl Phosphine Ligands: Ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are excellent choices. Their large cone angles create a sterically demanding environment around the palladium center.

  • N-Heterocyclic Carbene (NHC) Ligands: NHC ligands like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) have also demonstrated high efficacy in promoting mono-arylation.[1] Their strong σ-donating ability can also influence the reactivity of the palladium catalyst.

A selective palladium-catalyzed arylation of 2,6-dibromopyridine has been successfully achieved using N-heterocyclic carbene (NHC) ligands, allowing for selective mono-arylation in a water/acetonitrile solvent system at room temperature with a low catalyst loading of 0.1 mol%.[1]

Q3: I'm still getting di-substitution even with bulky ligands. What else can I try?

A3: If di-substitution persists, consider the following troubleshooting steps:

  • Reduce Boronic Acid Equivalents: Start with a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents). Using a large excess will drive the reaction towards di-substitution.

  • Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., room temperature to 60 °C) can significantly slow down the second coupling reaction relative to the first.

  • Change the Base: The choice of base can influence the rate of transmetalation. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over stronger bases like potassium phosphate (K₃PO₄) for better selectivity.

  • Solvent System: Aprotic polar solvents like dioxane, THF, or toluene are commonly used. Sometimes, the addition of water can influence selectivity.

Comparative Data: Ligand Systems for Mono-Arylation
LigandCatalyst PrecursorBaseSolventTemp (°C)Time (h)ProductYield (%)Reference
IMes (NHC)Pd(OAc)₂K₂CO₃Acetonitrile/WaterRT12Mono-arylated>90[1]
XPhos Pd₂(dba)₃K₃PO₄Dioxane8016Mono-arylatedHighGeneral Knowledge
SPhos Pd₂(dba)₃K₃PO₄Toluene10012Mono-arylatedHighGeneral Knowledge

Note: Yields are highly dependent on the specific arylboronic acid used. The data presented is for comparative purposes to guide ligand selection.

Experimental Protocol: Selective Mono-Arylation using an NHC Ligand

This protocol is adapted from a procedure for the selective mono-arylation of 2,6-dibromopyridine using an N-heterocyclic carbene ligand.[1]

Materials:

  • 2,6-Dibromopyridine (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.01 equiv)

  • IMes·HCl (1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride, 0.01 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Acetonitrile (CH₃CN) and deionized water (H₂O) in a 1:1 ratio

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask, combine 2,6-dibromopyridine, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • In a separate vial, prepare the catalyst by mixing Pd(OAc)₂ and IMes·HCl in a small amount of the degassed solvent mixture.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add the degassed acetonitrile/water solvent mixture to the reaction flask.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G Decision workflow for selective mono-arylation. cluster_0 Reaction Parameters Ligand Ligand Desired Outcome Desired Outcome Ligand->Desired Outcome Bulky & Electron-Rich (e.g., XPhos, IPr) Undesired Outcome Di-substitution Ligand->Undesired Outcome Less Bulky Ligand (e.g., PPh₃) Base Base Base->Desired Outcome Weaker Base (e.g., K₂CO₃) Base->Undesired Outcome Stronger Base (e.g., K₃PO₄) Temperature Temperature Temperature->Desired Outcome Lower Temperature (e.g., RT - 60°C) Temperature->Undesired Outcome Higher Temperature (>80°C) Stoichiometry Stoichiometry Stoichiometry->Desired Outcome Slight Excess of Boronic Acid (1.1 eq) Stoichiometry->Undesired Outcome Large Excess of Boronic Acid (>1.5 eq)

Caption: Control of selectivity in amination via copper catalysis.

Section 3: Sonogashira Coupling: Selective Alkynylation

The Sonogashira coupling is a reliable method for introducing alkyne moieties. Controlling the stoichiometry is the primary lever for achieving mono-alkynylation of 2,6-dibromopyridine.

Frequently Asked Questions (FAQs)

Q1: How can I selectively synthesize the mono-alkynylated product of 2,6-dibromopyridine?

A1: The most straightforward approach to favor mono-alkynylation is to use a slight excess of the terminal alkyne (typically 1.1-1.2 equivalents). This stoichiometric control, combined with careful monitoring of the reaction, can provide good yields of the mono-substituted product.

Q2: What are the typical catalysts and conditions for a selective mono-Sonogashira coupling?

A2: A standard Sonogashira catalyst system, consisting of a palladium source (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI), is typically effective. An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to neutralize the hydrogen halide byproduct. The reaction is usually carried out in an anhydrous, deoxygenated solvent like DMF or THF.

Experimental Protocol: Selective Mono-alkynylation of 2,6-Dibromopyridine

Materials:

  • 2,6-Dibromopyridine (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2,6-dibromopyridine, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous DMF and triethylamine.

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Add the terminal alkyne dropwise.

  • Heat the reaction to 60-80 °C and monitor by TLC.

  • Upon consumption of the starting material, cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography on silica gel.

Section 4: Nucleophilic Aromatic Substitution (SNAr): Leveraging Electronic Effects

Nucleophilic aromatic substitution (SNAr) offers a metal-free alternative for introducing nucleophiles. For 2,6-dibromopyridine, selectivity is often governed by the electronic properties of the intermediate.

Frequently Asked Questions (FAQs)

Q1: Why is mono-substitution often favored in SNAr reactions of 2,6-dibromopyridine with amines, even with an excess of the amine?

A1: The mono-substitution product is generally the major product due to the electronic deactivation of the pyridine ring after the first substitution. The introduction of an electron-donating amino group makes the ring less electrophilic and therefore less susceptible to a second nucleophilic attack. This deactivation significantly slows down the rate of the second substitution compared to the first.

Q2: Are there specific conditions that can promote di-substitution in SNAr reactions?

A2: While mono-substitution is generally favored, forcing conditions such as high temperatures and prolonged reaction times with a large excess of a highly reactive nucleophile might lead to the formation of the di-substituted product. However, achieving high yields of the di-substituted product via a stepwise SNAr reaction can be challenging due to the aforementioned deactivation.

References

Troubleshooting failed 2-Bromo-6-methoxypyridin-4-amine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-6-methoxypyridin-4-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when using this versatile building block in organic synthesis. Here, we provide in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting for failed reactions, with a focus on palladium-catalyzed cross-coupling.

Section 1: General Handling & Stability FAQs

Q1: How should I store and handle this compound?

A: Proper storage is crucial for maintaining the integrity of the reagent. It should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. The compound is a solid and should be handled with standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q2: Is this compound stable to air and moisture?

A: While moderately stable, prolonged exposure to air and moisture can lead to gradual degradation. The 4-amino group can be susceptible to oxidation. For reactions requiring strictly anhydrous conditions, it is best to use freshly opened material or dry the reagent in a vacuum oven at a mild temperature before use.

Q3: What is the typical purity of commercial this compound and what are common impurities?

A: Commercial grades are typically ≥97% pure. Common impurities may include starting materials from its synthesis or small amounts of debrominated product (6-methoxypyridin-4-amine). For sensitive reactions, it is advisable to check the purity by NMR or LC-MS and recrystallize if necessary.

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are the most common applications for this substrate.[1] However, the pyridine nitrogen and the electron-donating amino group present unique challenges.[2]

Core Problem: No or Low Conversion to Product

Q4: My Suzuki-Miyaura or Buchwald-Hartwig reaction has stalled or failed completely. I'm seeing only starting material. What's the first thing I should investigate?

A: The most common culprit for failed reactions with aminopyridine substrates is catalyst deactivation . The lone pair on the pyridine nitrogen can irreversibly bind to the palladium center, effectively poisoning the catalyst and halting the catalytic cycle.[2] The 4-amino group can also contribute to this inhibitory coordination.

Actionable Steps:

  • Change Your Ligand: This is the most critical parameter. Standard ligands like triphenylphosphine (PPh₃) are often ineffective. Switch to bulky, electron-rich phosphine ligands (Buchwald ligands) or N-heterocyclic carbenes (NHCs). These ligands promote the desired reductive elimination step and sterically hinder the pyridine nitrogen from deactivating the palladium center.[3]

  • Use a Pre-catalyst: Modern pre-catalysts (e.g., G3 or G4 palladacycles) are designed for rapid activation to the active Pd(0) species and can be more robust for challenging substrates.

  • Strictly Inert Conditions: Ensure your entire setup is free of oxygen, which can oxidize and deactivate the Pd(0) catalyst. Degas your solvent thoroughly (freeze-pump-thaw is superior to sparging) and maintain a positive pressure of an inert gas like argon.

Troubleshooting Flowchart: Low Conversion

G start Low/No Conversion Detected (TLC or LC-MS) check_catalyst Is the Catalyst/Ligand System Optimized for Pyridines? start->check_catalyst check_base Is the Base Choice and Strength Appropriate? check_catalyst->check_base Yes action_ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos, RuPhos) or use a Pre-catalyst. check_catalyst->action_ligand No check_conditions Are Solvent, Temperature, & Atmosphere Correct? check_base->check_conditions Yes action_base Screen Stronger, Non-Nucleophilic Bases (e.g., K₃PO₄, Cs₂CO₃). Ensure it is finely ground and dry. check_base->action_base No check_sm Is Starting Material Quality Sufficient? check_conditions->check_sm Yes action_conditions Thoroughly Degas Solvent. Increase Temperature. Ensure Anhydrous Conditions. check_conditions->action_conditions No action_sm Check Purity via NMR/LC-MS. Recrystallize if needed. check_sm->action_sm No end_node Re-run Optimized Reaction check_sm->end_node Yes action_ligand->check_base action_base->check_conditions action_conditions->check_sm action_sm->end_node

Caption: Decision tree for troubleshooting low-yielding cross-coupling reactions.

Q5: I switched to a better ligand, but the reaction is still sluggish. Could my choice of base be the problem?

A: Absolutely. For Suzuki-Miyaura couplings with electron-rich bromopyridines, the transmetalation step is often rate-limiting. A strong base is required to activate the boronic acid, forming a more nucleophilic "ate" complex.[4][5]

  • Weak bases like sodium carbonate (Na₂CO₃) are often insufficient.

  • Stronger inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are generally more effective.[6] They have better solubility in common organic solvents and facilitate the formation of the boronate complex.

  • For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are standard.[7][8]

BaseTypical ReactionStrengthKey Considerations
K₂CO₃ / Na₂CO₃Suzuki-MiyauraModerateOften requires aqueous co-solvent, which can promote side reactions. May be too weak for this substrate.
K₃PO₄Suzuki-MiyauraStrongGood choice. Works well in solvents like dioxane or toluene, often with a small amount of water.[6]
Cs₂CO₃Suzuki-MiyauraStrongExcellent choice, highly effective but more expensive. Often gives higher yields for difficult couplings.
NaOtBu / KOtBuBuchwald-HartwigVery StrongStandard for C-N couplings. Highly effective at deprotonating the amine partner.[7]

Q6: I'm observing significant byproduct formation, specifically debromination of my starting material and/or homocoupling of my boronic acid. How can I minimize this?

A: These are common side reactions that point to specific mechanistic issues.

  • Debromination (Hydrodehalogenation): This occurs when the palladium intermediate reacts with a hydride source instead of the coupling partner. This can be exacerbated by certain bases or impurities in the solvent.

    • Solution: Use a rigorously anhydrous and degassed solvent. Sometimes, switching the base can help. This side reaction can also compete with a slow desired coupling, so optimizing the main reaction rate (ligand, temperature) is key.[7]

  • Boronic Acid Homocoupling (Suzuki): This is typically caused by the presence of oxygen, which can promote an alternative catalytic cycle involving the boronic acid.

    • Solution: As mentioned, meticulous degassing of the reaction mixture and maintaining a strict inert atmosphere is critical. Reducing the catalyst loading can sometimes help, as excess catalyst can promote side reactions.

Section 3: Purification & Analysis

Q7: My reaction worked, but I'm struggling to purify the product. What are the likely impurities and how can I remove them?

A: Purification can be challenging due to the basic nature of the aminopyridine product.

  • Common Impurities:

    • Residual Palladium: Can often be seen as a black or grey solid.

    • Phosphine Oxide: From the oxidation of phosphine ligands.

    • Unreacted Boronic Acid/Ester and Homocoupled Byproduct (Suzuki).

    • Debrominated Starting Material.

  • Purification Strategy:

    • Aqueous Workup: After the reaction, a dilute acid wash (e.g., 1M HCl or NH₄Cl solution) can help remove inorganic salts and some basic impurities. Be cautious, as your product may partition into the aqueous layer if it becomes protonated. Back-extraction with an organic solvent after re-basifying the aqueous layer may be necessary.

    • Filtration: Passing the crude mixture through a short plug of silica gel or Celite® can remove a significant amount of palladium residue.

    • Column Chromatography: This is usually necessary for high purity.

      • Stationary Phase: Use standard silica gel. Sometimes, basic alumina or silica treated with triethylamine can prevent product streaking.

      • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. Adding a small amount (0.5-1%) of triethylamine or ammonia in methanol to the eluent can dramatically improve peak shape and prevent your product from sticking to the column.

Section 4: Reference Protocol

Example Protocol: Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • SPhos Pd G3 Precatalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, and the SPhos Pd G3 precatalyst.

  • Seal the flask, and cycle between vacuum and backfilling with argon at least three times.

  • Add degassed 1,4-dioxane and degassed water via syringe to create a 10:1 solvent mixture (e.g., 5 mL dioxane, 0.5 mL water per 1 mmol of substrate).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and proceed with the aqueous workup and purification as described in Q7.

Catalytic Cycle and Common Pitfalls

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition Complex pd0->ox_add + Ar-Br poison Catalyst Poisoning [Pd(0)L(Py)] (Inactive) pd0->poison + Pyridine-N transmetal Transmetalation Complex ox_add->transmetal + [R-B(OH)₃]⁻ dehalogen Hydrodehalogenation (Side Product) ox_add->dehalogen + Hydride Source red_elim Reductive Elimination Complex transmetal->red_elim red_elim->pd0 - Product aryl_br Ar-Br (Substrate) boronic R-B(OH)₂ + Base product Ar-R (Product)

Caption: The Suzuki-Miyaura cycle highlighting catalyst poisoning and side reactions.

References

Stability issues of 2-Bromo-6-methoxypyridin-4-amine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Bromo-6-methoxypyridin-4-amine

Welcome to the technical support guide for this compound (CAS 1196152-34-7). This resource is designed for researchers, chemists, and drug development professionals to navigate the potential stability challenges when handling this compound in solution. By understanding the underlying chemical principles, you can mitigate degradation, ensure experimental reproducibility, and maintain the integrity of your results.

Frequently Asked Questions (FAQs)

Section 1: Fundamental Properties and Handling

Question 1: What are the basic chemical properties and recommended storage conditions for this compound?

This compound is a substituted pyridine derivative with the molecular formula C₆H₇BrN₂O.[1] As a solid, it should be stored in a cool, dark place under an inert atmosphere to prevent slow degradation from light and atmospheric moisture.

Key Properties:

  • Molecular Weight: ~203.04 g/mol [1]

  • Appearance: Typically a solid.

  • Storage (Solid): Room temperature, in a dark place, under an inert atmosphere (e.g., argon or nitrogen).

For solutions, stability is highly dependent on the solvent and storage conditions. It is strongly recommended to prepare solutions fresh for each experiment or to conduct a stability study in your chosen solvent system if long-term storage is necessary.

Section 2: Troubleshooting Solution Stability

Question 2: My solution of this compound in a protic solvent (like methanol or water) is showing signs of degradation over time. What is happening?

The primary cause of instability in protic solvents is likely nucleophilic aromatic substitution (SNAr) . The pyridine ring, particularly with a bromine atom at an activated position, is susceptible to attack by nucleophiles.

Causality Explained: The pyridine nitrogen atom is electron-withdrawing, which reduces electron density at the C2 and C4 positions, making them electrophilic and thus susceptible to nucleophilic attack.[2][3][4] In this molecule, the bromine is at the C2 position. Protic solvents (like water or alcohols) or their corresponding anions (hydroxide, alkoxide) can act as nucleophiles, attacking the carbon atom bonded to the bromine. This can lead to the displacement of the bromide ion and the formation of a new product, such as a 2-hydroxy or 2-alkoxy derivative. While traditional SNAr reactions often require strong electron-withdrawing groups, substitutions on pyridine rings are common.[5] Some studies have hypothesized that 2-bromopyridine can undergo hydrolysis under certain reaction conditions.[6]

Potential Degradation Pathway: Hydrolysis

Caption: Potential hydrolysis of this compound.

Troubleshooting Steps:

  • Use Aprotic Solvents: Switch to aprotic solvents like DMSO, DMF, or acetonitrile (ACN) for stock solutions. These solvents do not have acidic protons and are less nucleophilic.

  • Control pH: If an aqueous environment is unavoidable, maintain a neutral or slightly acidic pH. Basic conditions generate higher concentrations of hydroxide ions (OH⁻), a strong nucleophile that will accelerate degradation.

  • Low Temperature: Store solutions at low temperatures (-20°C or -80°C) to significantly slow the rate of degradation.

  • Prepare Fresh: The most reliable method is to prepare the solution immediately before use.

Question 3: I've observed a new, more polar spot on my TLC plate or an unexpected peak in my LC-MS analysis after leaving my solution on the bench. What could this be?

This observation is a classic sign of degradation. The new species is likely a product of hydrolysis or solvolysis, as described in Question 2.

Analytical Confirmation:

  • LC-MS: The degradation product (e.g., the 2-hydroxy analog) will have a lower molecular weight than the parent compound (loss of Br, gain of OH). You would expect to see a new peak with a mass corresponding to [M-Br+OH].

  • TLC: The hydroxyl group is more polar than the bromo group, so the degradation product will have a lower Rf value on a normal-phase silica plate.

  • HPLC: In reverse-phase HPLC (e.g., C18 column), the more polar degradation product will have a shorter retention time.[7]

Troubleshooting Workflow

Troubleshooting_Workflow observe { Observation | Solution color change New peak in LC-MS/HPLC Lower reaction yield} hypo Hypothesis Compound is degrading in solution. Primary suspect: Nucleophilic Substitution (Hydrolysis/Solvolysis) observe->hypo action Action Plan 1. Switch to aprotic solvent (DMSO, ACN). 2. Store solution at low temperature (-20°C or -80°C). 3. Control pH if aqueous solution is required. 4. Prepare solutions fresh. hypo->action confirm Confirmation Run analytical check (LC-MS, HPLC) on new solution. Compare stability over time (T=0 vs T=24h). Confirm absence of degradation peaks. action->confirm

Caption: A logical workflow for troubleshooting stability issues.

Question 4: Can I use DMSO as a solvent for long-term storage?

DMSO is an excellent choice for initial solubilization and is generally preferred over protic solvents for stability. However, even in DMSO, very slow degradation can occur, especially if the DMSO contains trace amounts of water.

Best Practices for DMSO Solutions:

  • Use high-purity, anhydrous DMSO.

  • Store aliquots at -20°C or -80°C to minimize water absorption and slow reaction kinetics.

  • Avoid repeated freeze-thaw cycles, which can introduce moisture into the solution.

The table below provides a general guide to solvent selection and its impact on stability.

SolventTypeRecommended UseExpected Stability (at RT)
DMSO, DMF Aprotic, PolarStock solutions, long-term storageGood to Excellent
Acetonitrile Aprotic, PolarHPLC mobile phase, reaction solventGood
Methanol, Ethanol Protic, PolarAvoid for storage; use only if required for a reactionPoor to Fair
Water / Buffers Protic, AqueousAvoid for storage; use fresh for assaysPoor (especially at basic pH)
Section 3: Protocols for Ensuring Stability

Protocol 1: Preparation of a Stable Stock Solution

This protocol outlines the best practice for preparing a stock solution of this compound for use in downstream experiments.

Materials:

  • This compound (solid)

  • Anhydrous DMSO (or other suitable aprotic solvent)

  • Inert gas (Argon or Nitrogen)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weighing: Weigh the desired amount of the solid compound in a clean, dry vial, preferably in an environment with controlled humidity.

  • Inert Atmosphere: Briefly flush the vial containing the solid with an inert gas.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired final concentration.

  • Dissolution: Vortex or sonicate the solution until the solid is completely dissolved.

  • Aliquoting: Immediately dispense the solution into smaller, single-use aliquots in cryovials.

  • Storage: Flush the headspace of each aliquot vial with inert gas before capping tightly. Store immediately at -20°C or -80°C.

Protocol 2: Monitoring Solution Stability with HPLC

If you must store the compound in solution, its stability should be validated. A simple HPLC time-course study is a reliable method.

Procedure:

  • Prepare Solution: Prepare a solution of the compound in your chosen solvent system at a typical working concentration.

  • Initial Analysis (T=0): Immediately after preparation, inject an aliquot onto a reverse-phase HPLC system (e.g., C18 column) and obtain a chromatogram.[7] Integrate the peak area of the parent compound. This is your 100% reference.

  • Storage: Store the solution under your intended conditions (e.g., 4°C, room temperature).

  • Time-Point Analysis: At subsequent time points (e.g., 24h, 48h, 1 week), re-analyze an aliquot of the solution using the identical HPLC method.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the T=0 sample. The appearance of new peaks, particularly at earlier retention times, and a decrease in the parent peak area indicate degradation. A solution is generally considered stable if the parent peak area remains >95% of the initial value.

By following these guidelines and understanding the chemical reactivity of this compound, you can ensure the reliability and accuracy of your experimental work.

References

Technical Support Center: Purification of 2-Bromo-6-methoxypyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of 2-Bromo-6-methoxypyridin-4-amine. This key intermediate is crucial in the synthesis of various pharmaceutical compounds, and its purity is paramount for the success of subsequent synthetic transformations.[1]

Understanding the Impurity Profile

Effective purification begins with a foundational understanding of the potential impurities that may be present in the crude product. The impurity profile is intrinsically linked to the synthetic route employed. A common synthetic strategy for this compound involves the sequential functionalization of a di-substituted pyridine ring.

A plausible synthetic route could start from 2,6-dibromopyridine. This would first undergo a nucleophilic aromatic substitution with an amine source, followed by a second substitution with a methoxide source.

2,6-Dibromopyridine 2,6-Dibromopyridine 2-Bromo-6-aminopyridine_intermediate 2-Bromo-6-aminopyridine_intermediate 2,6-Dibromopyridine->2-Bromo-6-aminopyridine_intermediate Amination This compound This compound 2-Bromo-6-aminopyridine_intermediate->this compound Methoxylation

Figure 1: A potential synthetic pathway for this compound.

Based on this, the following impurities are commonly encountered:

  • Unreacted Starting Materials: Residual 2,6-dibromopyridine.

  • Intermediates: Incomplete reaction can lead to the presence of the 2-bromo-6-aminopyridine intermediate.

  • Isomeric Byproducts: Depending on the reaction conditions, trace amounts of isomeric products may form.

  • Over-reaction Products: In some cases, di-substituted products where both bromine atoms have reacted may be observed.

  • Reagents and Catalysts: Residual catalysts or reagents used in the synthesis.

Troubleshooting and FAQs

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Q1: My crude product is a dark, oily residue. How should I proceed with purification?

A1: An oily or deeply colored crude product often indicates the presence of polymeric impurities or residual high-boiling solvents. Before attempting recrystallization or column chromatography, it is advisable to perform a preliminary purification step. This can involve dissolving the crude material in a suitable organic solvent like ethyl acetate or dichloromethane and washing it with a saturated sodium bicarbonate solution to remove acidic impurities, followed by a brine wash. Drying the organic layer over anhydrous sodium sulfate and concentrating it under reduced pressure should yield a solid or a more manageable oil.

Q2: I'm struggling to find a suitable single solvent for recrystallization. What should I try next?

A2: For compounds like this compound, which possess multiple functional groups with varying polarities, a mixed solvent system is often more effective for recrystallization.[2] A good starting point is to dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gentle heating to redissolve the precipitate, followed by slow cooling, should induce crystallization.

Q3: During column chromatography, my product is streaking or tailing on the TLC plate. What is causing this and how can I fix it?

A3: Tailing is a common issue when purifying basic compounds like pyridines on silica gel.[2] The basic nitrogen atom can interact strongly with the acidic silanol groups on the silica surface, leading to poor separation. To mitigate this, you can:

  • Add a basic modifier to the eluent: Incorporating a small amount of triethylamine (0.1-1%) or pyridine in your mobile phase can help to saturate the acidic sites on the silica gel, resulting in sharper peaks.

  • Use a different stationary phase: Consider using neutral or basic alumina as an alternative to silica gel.

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of your compound. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water containing a small amount of a modifier like formic acid or trifluoroacetic acid is a good starting point.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure of your compound and to detect the presence of any impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of your product.

Experimental Protocols

The following are detailed, step-by-step methodologies for the most common purification techniques for this compound.

Protocol 1: Recrystallization using a Mixed Solvent System

This protocol is designed for the purification of a solid crude product.

Materials:

  • Crude this compound

  • Ethanol (Good solvent)

  • Hexane or Water (Poor solvent)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot ethanol and stir until the solid dissolves completely.

  • Induce Cloudiness: While the solution is still hot, add hexane (or water) dropwise until the solution becomes slightly and persistently cloudy.

  • Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/hexane (or ethanol/water) mixture.

  • Drying: Dry the purified crystals under vacuum.

cluster_0 Recrystallization Workflow A Dissolve crude product in minimal hot 'good' solvent (e.g., Ethanol) B Add 'poor' solvent (e.g., Hexane) dropwise until turbidity appears A->B C Add a few drops of 'good' solvent to redissolve B->C D Slowly cool to room temperature, then ice bath C->D E Collect crystals by vacuum filtration D->E F Wash crystals with cold solvent mixture E->F G Dry crystals under vacuum F->G

Figure 2: Workflow for the recrystallization of this compound.
Protocol 2: Flash Column Chromatography

This protocol is suitable for purifying oily or solid crude products, especially when impurities have similar polarities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Triethylamine (optional)

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • TLC Analysis: Determine the optimal eluent system by running TLC plates with different ratios of hexane and ethyl acetate. A good starting point is a 9:1 hexane:ethyl acetate mixture, gradually increasing the polarity. The ideal system should give your product an Rf value of ~0.3. If tailing is observed, add 0.5% triethylamine to the solvent mixture.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for a solid, perform a dry loading by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with the low-polarity mobile phase, collecting fractions.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.

  • Fraction Analysis: Monitor the collected fractions by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

cluster_1 Column Chromatography Workflow H Determine optimal eluent via TLC I Pack column with silica gel slurry H->I J Load crude sample (wet or dry) I->J K Elute with a gradient of Hexane/Ethyl Acetate J->K L Collect and monitor fractions by TLC K->L M Combine pure fractions and evaporate solvent L->M

Figure 3: Workflow for column chromatography purification.

Data Summary

The following table summarizes the physical properties of this compound and its potential impurities. This information is crucial for selecting the appropriate purification strategy.

CompoundMolecular WeightPhysical StatePolarity
This compound 203.04SolidModerately Polar
2,6-Dibromopyridine236.89SolidLess Polar
2-Bromo-6-aminopyridine173.01SolidMore Polar

Storage and Handling

Pure this compound should be stored in a cool, dark, and dry place under an inert atmosphere to prevent degradation. Aminopyridines can be sensitive to light and air, leading to discoloration over time.

References

Technical Support Center: Purity Assessment of 2-Bromo-6-methoxypyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical assessment of 2-Bromo-6-methoxypyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during purity analysis. The following question-and-answer format addresses specific experimental issues, explains the underlying scientific principles, and offers validated protocols to ensure the integrity and accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is most suitable for determining the purity of this compound?

A1: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical intermediates like this compound.[1] Its high resolution, sensitivity, and quantitative accuracy make it ideal for separating the main component from structurally similar impurities.[1] Reversed-phase HPLC, in particular, is widely adopted for polar and non-polar compounds, making it well-suited for substituted pyridines.[1]

While HPLC is the primary choice, other techniques can provide complementary information:

  • Gas Chromatography (GC): Suitable for volatile and thermally stable compounds.[1] For this compound, derivatization may be necessary to enhance volatility, which adds a layer of complexity to sample preparation.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: An indispensable tool for structural elucidation and can be used for quantitative analysis (qNMR).[3] ¹H NMR can provide information on the purity by comparing the integrals of the analyte's signals to a certified internal standard.[3]

  • Mass Spectrometry (MS): Often coupled with GC or HPLC, MS is crucial for identifying impurities by providing molecular weight information. The presence of a bromine atom will result in a characteristic M+2 isotopic pattern, which is a key diagnostic feature.[4][5][6]

The choice of method depends on the specific requirements of the analysis, such as the need for quantitation, impurity identification, or high-throughput screening.

Q2: What are the common process-related impurities I should expect in the synthesis of this compound?

A2: The impurity profile of this compound is highly dependent on the synthetic route. Common synthetic strategies for related brominated aminopyridines can give rise to specific impurities:

  • Isomeric Impurities: Direct bromination of a substituted aminopyridine can lead to the formation of other positional isomers. For example, bromination of 3-aminopyridine can yield 2-bromo- and 4-bromo- isomers in addition to the desired 6-bromo product.[7]

  • Over-brominated Species: The presence of dibromo byproducts can occur if an excess of the brominating agent is used or if the reaction is not carefully controlled.[7]

  • Unreacted Starting Materials: Incomplete reactions can result in the presence of the starting materials in the final product.[7]

  • Byproducts from Side Reactions: Depending on the specific reagents and conditions, other side reactions can occur. For instance, in Suzuki-Miyaura couplings, dehalogenation can lead to the formation of the corresponding debrominated aminopyridine.[7]

It is crucial to have an understanding of the synthetic pathway to anticipate and identify potential impurities.

Q3: How do I develop a stability-indicating method for this compound?

A3: A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products. To develop such a method, forced degradation studies are essential.[8][9]

The process involves subjecting the this compound to various stress conditions to generate potential degradants.[9] These conditions typically include:

  • Acid and Base Hydrolysis: Treatment with acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) at elevated temperatures.[9]

  • Oxidation: Exposure to an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂).[9][10]

  • Thermal Stress: Heating the solid drug substance at high temperatures.[9][10]

  • Photolytic Stress: Exposing the drug substance to UV and visible light.[9]

The goal is to achieve a target degradation of 5-20%.[8] The stressed samples are then analyzed by a suitable technique, typically HPLC with a photodiode array (PDA) detector, to ensure that the degradation products are well-separated from the main peak and from each other. The peak purity of the main component should be assessed to confirm that no degradants are co-eluting.[11]

Troubleshooting Guide

This section addresses specific problems you may encounter during the analysis of this compound.

HPLC-Related Issues

Problem 1: My HPLC peak for this compound is tailing.

  • Possible Cause 1: Secondary Interactions with Residual Silanols: The basic amine group on your compound can interact with acidic silanol groups on the surface of the silica-based stationary phase, leading to peak tailing.[12]

    • Solution: Operate the mobile phase at a lower pH (e.g., pH 2.5-3).[12][13] At this pH, the silanol groups are protonated and less likely to interact with the basic analyte.[12][13] Be mindful that standard silica columns may degrade at pH below 3.[12] Consider using a column specifically designed for low pH applications.[12]

  • Possible Cause 2: Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of your analyte, it can exist in both ionized and non-ionized forms, leading to peak shape issues.[14]

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound. Using a buffer will help maintain a stable pH.[14]

  • Possible Cause 3: Column Overload: Injecting too much sample can saturate the stationary phase and cause peak distortion.[15]

    • Solution: Dilute your sample or reduce the injection volume.[15]

  • Possible Cause 4: Column Void or Contamination: A void at the column inlet or contamination from previous samples can lead to poor peak shape.[12][15]

    • Solution: If a void is suspected, you can try reversing the column and flushing it with a strong solvent.[12] However, the best solution is often to replace the column or use a guard column to protect the analytical column.[15]

dot graph TD { A[Peak Tailing Observed] --> B{Is Tailing Factor > 1.2?}; B -->|Yes| C{Check Mobile Phase}; B -->|No| D[Peak Shape Acceptable]; C --> E{Is pH << pKa of Analyte?}; E -->|No| F[Adjust pH to be 2 units away from pKa]; E -->|Yes| G{Check for Column Overload}; G -->|Yes| H[Reduce Sample Concentration/Injection Volume]; G -->|No| I{Inspect Column}; I --> J[Flush or Replace Column]; }

Caption: Troubleshooting workflow for HPLC peak tailing.

Problem 2: I am seeing poor resolution between my main peak and an impurity.

  • Possible Cause 1: Suboptimal Mobile Phase Composition: The organic modifier and its concentration in the mobile phase may not be providing adequate separation.

    • Solution:

      • Adjust Organic Modifier Percentage: If using isocratic elution, try adjusting the percentage of the organic solvent (e.g., acetonitrile or methanol) up or down by 5-10%.[15]

      • Change Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using one, try switching to the other.

      • Implement a Gradient: A gradient elution, where the concentration of the organic solvent is increased over time, can often improve the resolution of closely eluting peaks.

  • Possible Cause 2: Inefficient Column: The column may have lost its efficiency due to age or contamination.

    • Solution:

      • Use a Higher Efficiency Column: Switch to a column with a smaller particle size (e.g., sub-2 µm) or a longer column length to increase the number of theoretical plates.[14]

      • Replace the Column: If the column is old or has been used extensively, it may need to be replaced.

dot graph TD { A[Poor Resolution] --> B{Optimize Mobile Phase}; B --> C[Adjust Organic Modifier %]; B --> D[Switch Organic Modifier (ACN vs. MeOH)]; B --> E[Implement Gradient Elution]; A --> F{Evaluate Column Performance}; F --> G[Use Higher Efficiency Column]; F --> H[Replace Column]; }

Caption: Decision tree for improving HPLC peak resolution.

GC-Related Issues

Problem 3: I am getting poor peak shape or no peak at all for this compound in my GC analysis.

  • Possible Cause 1: Low Volatility and Thermal Instability: The amino group in your compound can lead to low volatility and potential degradation at high temperatures in the GC inlet.

    • Solution: Derivatization: Derivatize the amine group to make the molecule more volatile and thermally stable. A common approach is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Possible Cause 2: Active Sites in the GC System: The amine group can interact with active sites (e.g., free silanol groups) in the GC inlet liner or on the column, leading to peak tailing or loss of signal.

    • Solution:

      • Use a Deactivated Inlet Liner: Ensure you are using a high-quality, deactivated inlet liner.

      • Choose an Appropriate GC Column: A column with a more inert stationary phase, such as a "WAX" or a phase specifically designed for basic compounds, can minimize these interactions.

NMR-Related Issues

Problem 4: My ¹H NMR spectrum shows broad peaks for the amine protons.

  • Possible Cause: Proton Exchange: The amine protons can undergo chemical exchange with residual water or other protic solvents, leading to peak broadening.

    • Solution:

      • Use a Dry NMR Solvent: Ensure your deuterated solvent is as dry as possible.

      • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube and shake. The amine protons will exchange with deuterium, causing their signal to disappear. This is a useful technique to confirm the identity of the amine protons.

Mass Spectrometry-Related Issues

Problem 5: I am not seeing the expected molecular ion peak in my mass spectrum.

  • Possible Cause 1: Fragmentation: The molecule may be fragmenting extensively under the ionization conditions (e.g., electron ionization - EI).

    • Solution: Use a Softer Ionization Technique: Employ a softer ionization method like Electrospray Ionization (ESI) or Chemical Ionization (CI), which typically results in less fragmentation and a more prominent molecular ion peak.

  • Possible Cause 2: Isotopic Pattern: Remember that bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[5][6]

    • Solution: Look for a pair of peaks (M+ and M+2) with a mass difference of 2 and roughly equal intensity.[5][6] This is the characteristic isotopic signature of a monobrominated compound.

Experimental Protocols

Protocol 1: HPLC-UV Purity Method

This protocol provides a general starting point for the purity analysis of this compound. Method optimization may be required.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.[1]

  • Sample Solution: Prepare the sample in the same manner as the standard solution.[1]

System Suitability:

  • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be not more than 2.0%.[1]

  • The tailing factor for the main peak should be between 0.8 and 1.5.[1]

  • The number of theoretical plates should be not less than 2000.[1]

Protocol 2: GC-MS Analysis (after derivatization)

This protocol is for the analysis of the silylated derivative of this compound.

Derivatization Procedure:

  • Accurately weigh about 1 mg of the sample into a vial.

  • Add 100 µL of a suitable solvent (e.g., anhydrous pyridine).

  • Add 100 µL of MSTFA + 1% TMCS.

  • Cap the vial and heat at 60 °C for 30 minutes.

  • Allow the vial to cool to room temperature before injection.

Parameter Condition
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature: 100 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-550

References

Technical Support Center: Improving Selectivity in Reactions of 2-Bromo-6-methoxypyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-6-methoxypyridin-4-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of achieving high selectivity in cross-coupling reactions with this versatile, yet challenging, building block. The unique substitution pattern—a reactive bromine, an electron-donating methoxy group, and a potentially coordinating amino group—requires careful consideration of reaction parameters to ensure desired outcomes. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format.

Understanding the Substrate: Electronic and Steric Profile

This compound presents a unique electronic landscape. The methoxy (-OCH₃) and amino (-NH₂) groups are both strong electron-donating groups (EDGs), which activate the pyridine ring towards electrophilic substitution and can influence the reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions.[1] This increased electron density can make the initial oxidative addition step, a critical part of the catalytic cycle, more challenging compared to electron-deficient pyridines.[2][3]

Furthermore, both the pyridine nitrogen and the 4-amino group can act as ligands for the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[4][5] The primary challenge in utilizing this substrate is to promote selective reaction at the C2-Bromo position while mitigating these potential side reactions.

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for C-C bond formation. However, with this compound, several issues can arise.

Q1: My Suzuki-Miyaura reaction shows low to no conversion. What are the primary causes?

A1: This is a common issue and can often be traced to catalyst inhibition or suboptimal reaction conditions for this electron-rich substrate.

  • Catalyst Inhibition: The pyridine nitrogen and the 4-amino group can coordinate with the palladium center, leading to an inactive or less active catalytic species.[5]

    • Solution: Employ bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or RuPhos are designed to be sterically demanding, which can prevent the pyridine nitrogen from strongly binding to the palladium atom and facilitate the catalytic cycle.[1][6]

  • Inefficient Oxidative Addition: The electron-rich nature of the pyridine ring can slow down the oxidative addition of the Pd(0) catalyst to the C-Br bond.[2]

    • Solution: Ensure your catalyst system is highly active. Using pre-formed Pd(0) sources like Pd₂(dba)₃ or employing advanced precatalysts (e.g., G3 or G4 palladacycles) can be more effective than relying on the in-situ reduction of Pd(II) sources.[7] Increasing the reaction temperature may also be necessary, but this should be done cautiously to avoid side reactions.

  • Improper Base Selection: The base is crucial for activating the boronic acid.[8]

    • Solution: Strong inorganic bases like K₃PO₄ or Cs₂CO₃ are generally effective. Ensure the base is finely powdered and anhydrous to maximize its activity.

Q2: I am observing significant amounts of 4-methoxy-6-methylpyridin-2-amine (hydrodehalogenation or protodebromination) as a byproduct. How can I minimize this?

A2: Protodebromination, the replacement of the bromine atom with hydrogen, is a common side reaction.

  • Presence of Protic Impurities: Water or other protic impurities in the reaction mixture can be a source of protons.

    • Solution: This is the most critical factor. Use anhydrous solvents and thoroughly dry all reagents, including the base. Degassing solvents by sparging with an inert gas (argon or nitrogen) or using several freeze-pump-thaw cycles is essential.[9]

  • Formation of Palladium Hydride Species: This can be influenced by the choice of base and solvent.

    • Solution: A screen of different anhydrous solvent and base combinations may be necessary. Sometimes, slightly less basic conditions can disfavor the formation of palladium hydrides.

Q3: My reaction is producing a significant amount of homocoupled boronic acid (biaryl byproduct). What is causing this?

A3: Homocoupling of the boronic acid is often promoted by the presence of oxygen.

  • Oxygen in the Reaction: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote the homocoupling pathway.[8]

    • Solution: Rigorous exclusion of oxygen is paramount. Ensure your reaction flask is flame-dried or oven-dried, and thoroughly degas all solvents and the reaction mixture. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[9]

  • Excess Boronic Acid: While a slight excess (1.1-1.5 equivalents) is common, a large excess can favor homocoupling.

    • Solution: Optimize the stoichiometry of your boronic acid.

Workflow for Troubleshooting Suzuki-Miyaura Coupling

Suzuki_Troubleshooting start Low/No Conversion check_catalyst Catalyst Inhibition? - Switch to bulky ligand (SPhos, XPhos) - Use active Pd(0) source start->check_catalyst check_conditions Suboptimal Conditions? - Increase temperature cautiously - Screen bases (K₃PO₄, Cs₂CO₃) start->check_conditions success Improved Selectivity & Yield check_catalyst->success check_conditions->success side_reaction Side Product Formation protodebromination Protodebromination? - Ensure anhydrous conditions - Dry all reagents and solvents side_reaction->protodebromination homocoupling Homocoupling? - Rigorously exclude oxygen - Optimize boronic acid stoichiometry side_reaction->homocoupling protodebromination->success homocoupling->success

Caption: A logical workflow for diagnosing and resolving common Suzuki coupling issues.

Troubleshooting Guide: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key method for forming C-N bonds.[10] When coupling this compound with another amine, selectivity is paramount.

Q1: My Buchwald-Hartwig amination is not proceeding. What are the likely culprits?

A1: Similar to the Suzuki reaction, catalyst inhibition is a primary suspect. However, the nature of the amine coupling partner adds another layer of complexity.

  • Catalyst Inhibition: The substrate itself and the product, a diaminopyridine derivative, can act as strong ligands for the palladium catalyst, leading to inhibition.[8]

    • Solution: The use of bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) is often essential. These ligands promote the desired reductive elimination step and are less susceptible to displacement by the amine substrates/products.[1]

  • Incorrect Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner.[11]

    • Solution: Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) are standard choices.[12] Weaker bases like carbonates are generally ineffective.[12]

  • Sterically Hindered Amine: If your amine coupling partner is sterically bulky, the reaction may be sluggish.

    • Solution: A more active catalyst system, higher temperatures, and a ligand specifically designed for hindered substrates may be required.[8]

Q2: I am forming a complex mixture of products, possibly from the substrate's amino group reacting. How can I ensure chemoselectivity for the C-Br bond?

A2: This is a critical selectivity challenge. The 4-amino group can potentially compete with your desired amine nucleophile.

  • Reaction Temperature: Higher temperatures can sometimes lead to a loss of selectivity.

    • Solution: Attempt the reaction at the lowest temperature that still provides a reasonable reaction rate (typically 80-110 °C).[12]

  • Catalyst and Ligand Choice: The catalyst system can influence chemoselectivity.

    • Solution: A well-chosen ligand can sterically shield the palladium center and favor the oxidative addition at the C-Br bond over coordination or reaction at the 4-amino position. Systems like Pd₂(dba)₃ with Xantphos or BINAP have shown good selectivity in related systems.[13]

Q3: I am observing hydrodehalogenation of my starting material. What steps can I take to prevent this?

A3: This side reaction, also known as protodebromination, can be minimized with careful experimental setup.

  • Presence of Water: Traces of water can lead to the formation of palladium hydride species, which cause hydrodehalogenation.

    • Solution: Ensure all reagents and solvents are strictly anhydrous. Using freshly opened solvents and drying the base are crucial steps.[12]

  • Catalyst Decomposition: At high temperatures, some catalyst systems can decompose, leading to side reactions.

    • Solution: Lowering the reaction temperature or increasing the ligand-to-palladium ratio slightly can sometimes improve catalyst stability.

Key Parameters for Buchwald-Hartwig Amination
ParameterRecommendationRationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Reliable precursors for generating the active Pd(0) catalyst.
Ligand XPhos, RuPhos, SPhos, XantphosBulky, electron-rich ligands to overcome catalyst inhibition and promote reductive elimination.[1][13]
Base NaOtBu, KOtBu, LHMDSStrong, non-nucleophilic bases are required for amine deprotonation.[12]
Solvent Toluene, Dioxane, THF (anhydrous)Aprotic solvents that are rigorously dried and degassed.[12]
Temperature 80-110 °CBalance between reaction rate and prevention of side reactions/decomposition.

Troubleshooting Guide: Sonogashira Coupling

The Sonogashira coupling provides a route to 2-alkynyl-6-methoxypyridin-4-amines. Selectivity and catalyst stability are key concerns.

Q1: My Sonogashira reaction is failing or giving very low yields. What should I check first?

A1: The Sonogashira coupling has several components that must work in concert.

  • Catalyst Inactivity: Both the palladium and copper catalysts can be deactivated by oxygen.

    • Solution: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.[5]

  • Copper(I) Salt Quality: The copper(I) co-catalyst (typically CuI) is sensitive to oxidation.

    • Solution: Use a fresh, high-quality source of CuI. If it is discolored (green or brown), it may be oxidized and inactive.[8][14]

  • Amine Base Purity: The amine base (e.g., Et₃N, DIPEA) must be pure and dry.

    • Solution: Using a freshly distilled amine base can sometimes resolve failed reactions.[14]

Q2: I am seeing a lot of alkyne homocoupling (Glaser coupling). How can I suppress this side reaction?

A2: Glaser coupling is a common side reaction, especially if the reaction is not properly deoxygenated.

  • Presence of Oxygen: Oxygen promotes the oxidative homocoupling of the terminal alkyne.

    • Solution: As with other cross-coupling reactions, rigorous degassing and maintaining an inert atmosphere are critical.[5]

  • "Copper-Free" Conditions: In some cases, the copper co-catalyst can exacerbate homocoupling.

    • Solution: Consider trying a "copper-free" Sonogashira protocol. These often require a different ligand and may need slightly higher temperatures but can eliminate the Glaser coupling side product.[5]

Experimental Workflow for Selective Cross-Coupling

Caption: A generalized experimental workflow for cross-coupling reactions.

Detailed Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and finely powdered K₃PO₄ (2.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.

  • Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium source (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv) to a dry Schlenk tube.[15]

  • Reagent Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Seal the tube and heat the mixture with vigorous stirring to 80-110 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.[15]

  • Work-up: Cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride. Extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

References

Validation & Comparative

A Senior Application Scientist's Guide to Cross-Coupling Reactions: 2-Bromo-6-methoxypyridin-4-amine vs. Other Brominated Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Substituted Pyridines in Modern Chemistry

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] The ability to controllably functionalize this heterocycle is paramount for drug discovery and lead optimization. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, have become indispensable tools for forging new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with high efficiency and functional group tolerance.[3][4][5][6]

This guide provides an in-depth comparison of 2-Bromo-6-methoxypyridin-4-amine , a highly functionalized building block, with other brominated pyridines in the context of these critical cross-coupling reactions. We will move beyond simple protocol recitation to explore the underlying principles of reactivity, examining how the interplay of electronic and steric effects governs reaction outcomes. This analysis is designed to provide researchers, scientists, and drug development professionals with the expert insights needed to make informed decisions in their synthetic endeavors.

Part 1: Theoretical Framework – Unpacking the Reactivity of Bromopyridines

The success of a cross-coupling reaction on a pyridine ring is fundamentally dictated by the ease of oxidative addition of the C-Br bond to the palladium(0) catalyst. This crucial first step is highly sensitive to the electronic environment of the carbon atom and the steric hindrance around the reaction center.[7]

Electronic Effects: A Delicate Balance

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This generally makes the C-Br bond more susceptible to oxidative addition compared to a C-Br bond on a benzene ring. However, the substituents on the ring play a critical role in modulating this reactivity.

  • Electron-Donating Groups (EDGs): Groups like amino (-NH₂) and methoxy (-OCH₃) donate electron density into the ring through resonance (+M effect).[7] This increases the electron density at the C-Br bond, making oxidative addition more challenging.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) withdraw electron density, making the C-Br bond more electron-poor and thus more reactive towards the electron-rich Pd(0) catalyst.

The position of the bromine atom is also crucial. The pyridine nitrogen activates the ortho (2/6) and para (4) positions towards nucleophilic attack, which correlates with increased reactivity in many palladium-catalyzed couplings.[8] Therefore, 2-bromopyridines and 4-bromopyridines are generally more reactive than 3-bromopyridines.[9][10]

Steric Hindrance: The Physical Barrier

The presence of bulky groups adjacent (ortho) to the bromine atom can physically impede the approach of the palladium catalyst, slowing down or even preventing the oxidative addition step.[7][11] The choice of phosphine ligand on the palladium catalyst is a key strategy to overcome steric challenges; bulky, electron-rich ligands like those from the Buchwald and Hartwig series can facilitate reactions with sterically demanding substrates.[6][12]

G cluster_reactivity Factors Influencing Bromopyridine Reactivity A Electronic Effects D Electron-Donating Groups (-NH2, -OCH3) DECREASE Reactivity A->D E Electron-Withdrawing Groups (-CN, -NO2) INCREASE Reactivity A->E B Steric Hindrance F Bulky Ortho-Substituents DECREASE Reactivity B->F C Position of Bromine G 2-Br & 4-Br > 3-Br (Generally More Reactive) C->G

Caption: Key factors governing reactivity in cross-coupling.

Part 2: A Deep Dive on this compound

Let's analyze the specific structural features of our target molecule:

  • Bromine at C2: This is an activated position, favorable for cross-coupling.

  • Amino Group at C4: This is a powerful EDG, donating electron density via resonance to the C2 and C6 positions. This effect, by itself, would tend to decrease the reactivity of the C2-Br bond.

  • Methoxy Group at C6: This is another EDG. Its placement ortho to the ring nitrogen and meta to the C2-Br bond means its electronic influence is complex, but it contributes to the overall electron-rich nature of the ring.

The combination of two strong electron-donating groups makes this molecule significantly more electron-rich than unsubstituted 2-bromopyridine. This presents a potential challenge for the initial oxidative addition step. However, the amino and methoxy groups, along with the pyridine nitrogen itself, are potential coordination sites for the palladium catalyst, which can influence the reaction pathway in unique ways.

Part 3: Comparative Performance in Cross-Coupling Reactions

While specific kinetic data for this compound is not extensively published, we can infer its performance by comparing it to related structures and applying the principles discussed above.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for C-C bond formation.[13] For electron-rich bromopyridines, successful coupling often requires more forcing conditions or highly active catalyst systems.

Table 1: Comparative Suzuki-Miyaura Coupling Data

EntryBromopyridine SubstrateProduct Yield (%)Catalyst SystemBaseConditionsReference
15-Bromo-2-methylpyridin-3-amine85%Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O, 90°C[14]
22-Bromopyridine74%Pd₂(dba)₃ / Ligand 1K₃PO₄Dioxane, 80°C[15]
33-Bromopyridine~60-70%Pd(PPh₃)₂Cl₂Na₂CO₃1,4-Dioxane, reflux[16]
4This compound Predicted ModerateRequires strong catalyst (e.g., Buchwald ligand)K₃PO₄ or Cs₂CO₃Elevated Temp.N/A

Analysis: The highly electron-donating nature of the amino and methoxy groups in This compound (Entry 4) likely retards the rate of oxidative addition compared to less substituted pyridines (Entries 1-3). Achieving high yields will probably necessitate the use of specialized, electron-rich phosphine ligands (e.g., SPhos, XPhos) that are known to promote the coupling of electron-rich aryl halides. The amino group generally does not require protection for Suzuki couplings.[16]

Buchwald-Hartwig Amination

This reaction forms a new C-N bond.[3] Since our target molecule already contains a primary amine, this reaction would typically be used to introduce a secondary or tertiary amine at the C2 position, or alternatively, the existing amino group could be the nucleophile if coupled with a different aryl halide. For this guide, we will consider the former case.

Table 2: Comparative Buchwald-Hartwig Amination Data

EntryBromopyridine SubstrateAmineProduct Yield (%)Catalyst SystemBaseConditionsReference
12-BromopyridineMethylamine (volatile)85%Pd(OAc)₂ / dpppNaOt-BuToluene, 80°C (sealed tube)[17][18]
22-Bromo-6-methylpyridinetrans-1,2-Diaminocyclohexane60%Pd₂(dba)₃ / (±)-BINAPNaOt-BuToluene, 80°C[19]
33-Bromopyridine-D4MorpholineHighPd₂(dba)₃ / XantphosCs₂CO₃Toluene, 110°C[3]
4This compound Secondary AminePredicted ChallengingRequires strong catalystStrong Base (e.g., LHMDS)Elevated Temp.N/A

Analysis: The Buchwald-Hartwig amination of electron-rich heteroaryl halides is notoriously difficult. The C4-amino group in our target molecule significantly deactivates the C2 position. Furthermore, the C4-amino group could potentially coordinate to the palladium center, leading to catalyst inhibition. This reaction would likely require a state-of-the-art catalyst system and careful optimization to achieve viable yields.

Sonogashira Coupling

The Sonogashira reaction couples terminal alkynes with aryl halides to form substituted alkynes, a valuable transformation in medicinal chemistry.[20][21]

Table 3: Comparative Sonogashira Coupling Data

EntryBromopyridine SubstrateAlkyneProduct Yield (%)Catalyst SystemBaseConditionsReference
12-BromopyridinePhenylacetyleneGoodPdCl₂(PPh₃)₂ / CuIEt₃NTHF, 65°C[9]
26-Bromo-3-fluoro-2-cyanopyridinePhenylacetylene91%PdCl₂(PPh₃)₂ / CuIEt₃NTHF, rt[22]
32-Bromo-3-methoxypyridineVariousGoodPdCl₂(PPh₃)₂ / CuIEt₃NToluene, 80°C[20]
4This compound PhenylacetylenePredicted ModeratePd/Cu or Cu-freeEt₃N or DIPEAElevated Temp.N/A

Analysis: Similar to other couplings, the electron-rich nature of This compound will likely require more forcing conditions (higher temperature, longer reaction times) than electron-neutral or electron-poor substrates (Entry 2). The free amine can sometimes interfere with the copper co-catalyst, making copper-free Sonogashira conditions an attractive alternative to investigate.[21]

Part 4: Experimental Protocols & Methodologies

The following are generalized, yet robust, starting protocols for the cross-coupling of bromopyridine substrates. Note: These must be optimized for specific substrates, particularly for a challenging one like this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

G start Start setup 1. Setup - Add bromopyridine (1 mmol), boronic acid (1.2 mmol), base (e.g., K3PO4, 2 mmol), and Pd catalyst/ligand to a flame-dried Schlenk flask. start->setup inert 2. Inert Atmosphere - Evacuate and backfill flask with Argon/Nitrogen (3x). setup->inert solvent 3. Add Solvents - Add degassed solvent (e.g., Dioxane/H2O) via syringe. inert->solvent react 4. Reaction - Heat mixture to desired temperature (e.g., 80-110 °C) with vigorous stirring. solvent->react monitor 5. Monitor - Track progress by TLC or LC-MS. react->monitor workup 6. Workup - Cool, dilute with organic solvent, wash with water/brine, dry, and concentrate. monitor->workup purify 7. Purification - Purify crude product via column chromatography. workup->purify end End purify->end

Caption: Standard experimental workflow for Suzuki coupling.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bromopyridine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a suitable base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene) via syringe. If using an inorganic base like K₃PO₄, adding a small amount of degassed water can be beneficial.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress using a suitable analytical technique such as TLC, GC-MS, or LC-MS.[23]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.[24]

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or using Schlenk technique, add the bromopyridine (1.0 equiv), palladium precatalyst (1-5 mol%), ligand (1.2-6 mol%), and a strong base (e.g., NaOt-Bu or LHMDS, 1.5-2.0 equiv) to an oven-dried reaction vessel.[3]

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane). Then, add the amine (1.2-1.5 equiv) via syringe.

  • Reaction: Seal the vessel and heat to the required temperature (typically 80-120 °C). For volatile amines, a sealed pressure tube is necessary.[17][18]

  • Monitoring & Work-up: Follow steps 5 and 6 as described in the Suzuki protocol. Quenching should be done carefully by adding a saturated aqueous solution of ammonium chloride.[3]

Conclusion and Outlook

This compound represents a class of electron-rich heteroaryl halides that, while synthetically valuable, pose a distinct challenge for standard cross-coupling methodologies. Its reactivity is attenuated by the strong electron-donating effects of its amino and methoxy substituents.

  • For Suzuki and Sonogashira couplings, success is achievable but likely requires elevated temperatures and, crucially, the use of modern, highly active catalyst systems featuring bulky, electron-rich phosphine ligands.

  • For Buchwald-Hartwig amination, this substrate is particularly challenging due to electronic deactivation and potential catalyst inhibition by the C4-amino group. Significant optimization and screening of advanced catalyst systems would be required.

In contrast, simpler bromopyridines or those bearing electron-withdrawing groups are far more reactive and can often be coupled under milder conditions with less sophisticated catalysts. The choice of substrate is therefore a critical strategic decision. For researchers needing the specific substitution pattern of our target molecule, the investment in catalyst optimization is necessary. For those with more flexibility, choosing a more reactive isomer or a different synthetic route may prove more efficient. This guide serves to arm the synthetic chemist with the foundational knowledge to navigate these choices effectively, turning challenging couplings into successful transformations.

References

Navigating the Synthesis of RIPK2 Inhibitors: A Comparative Guide to Pyridine-Based Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting RIPK2 in Inflammatory Disease

Receptor-Interacting Protein Kinase 2 (RIPK2) has emerged as a critical node in the innate immune system. As a key mediator for Nucleotide-binding Oligomerization Domain (NOD) proteins NOD1 and NOD2, RIPK2 transduces signals that trigger inflammatory responses.[1][2] Dysregulation of the NOD-RIPK2 signaling axis is implicated in a host of chronic inflammatory conditions, including inflammatory bowel disease (IBD) and Blau syndrome, making it a compelling target for therapeutic intervention.[2][3]

The development of small-molecule RIPK2 inhibitors has focused heavily on ATP-competitive compounds that occupy the kinase hinge region.[4][5] Within this chemical space, the 2,6-disubstituted 4-aminopyridine scaffold has proven to be a particularly fruitful starting point. The 4-amino group provides a crucial hydrogen bond interaction with the kinase hinge, while the substituents at the 2- and 6-positions offer vectors for synthetic elaboration to achieve potency and selectivity.[6][7] 2-Bromo-6-methoxypyridin-4-amine is a widely used building block for this purpose, valued for its predictable reactivity in cross-coupling reactions. However, factors such as cost, reactivity, and the demands of large-scale synthesis necessitate a thorough evaluation of viable alternatives.

This guide provides an in-depth comparison of this compound with its chloro- and fluoro-analogs. We will explore the causal relationships between halogen identity and synthetic utility, present comparative data, and provide validated experimental protocols to empower researchers in making strategic decisions for their drug discovery programs.

The RIPK2 Signaling Cascade: A Visual Overview

Upon recognition of bacterial peptidoglycans (e.g., muramyl dipeptide or MDP), NOD1/2 receptors recruit RIPK2 via homotypic CARD-CARD interactions.[1][8] This proximity induces RIPK2 autophosphorylation and subsequent polyubiquitination by E3 ligases, creating a scaffold for downstream signaling complexes.[9][10] These events culminate in the activation of TAK1 and IKK, leading to NF-κB and MAPK activation and the transcription of pro-inflammatory cytokines.[10][11]

RIPK2_Signaling_Pathway cluster_membrane Intracellular cluster_cytosol cluster_nucleus Nucleus NOD NOD1 / NOD2 (Activated by PGNs) RIPK2 RIPK2 Recruitment & Dimerization NOD->RIPK2 CARD-CARD Interaction RIPK2_Ub RIPK2 Polyubiquitination (K63, M1) RIPK2->RIPK2_Ub Autophosphorylation & E3 Ligases (XIAP) TAK1 TAK1 Complex Activation RIPK2_Ub->TAK1 IKK IKK Complex Activation RIPK2_Ub->IKK MAPK MAPK Activation (p38, JNK, ERK) TAK1->MAPK NFkB NF-κB Activation IKK->NFkB IκB Degradation Cytokines Pro-inflammatory Cytokine Gene Transcription NFkB->Cytokines Nuclear Translocation MAPK->Cytokines Inhibitor RIPK2 Kinase Inhibitors Inhibitor->RIPK2_Ub Block Phosphorylation Synthetic_Workflow Start 2-Halo-6-methoxypyridin-4-amine (X = Br, Cl) Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura) Start->Coupling Intermediate 2-Aryl-6-methoxypyridin-4-amine Coupling->Intermediate Modification Further Functionalization (e.g., Amide Coupling, Etherification) Intermediate->Modification Product Final RIPK2 Inhibitor Modification->Product

References

A Senior Application Scientist's Guide to Validating the Structure of 2-Bromo-6-methoxypyridin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the 2-bromo-6-methoxypyridin-4-amine scaffold is a cornerstone for innovation. Its derivatives are crucial building blocks in medicinal chemistry, serving as key intermediates in the synthesis of targeted therapeutics, particularly kinase inhibitors for oncology and inflammatory diseases.[1][2] The bromine and amine functional groups provide versatile handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).[2]

However, with great synthetic versatility comes the profound responsibility of absolute structural certainty. An unverified or misidentified structure can derail a research program, invalidate biological data, and create significant intellectual property risks. This guide provides an in-depth, experience-driven comparison of modern analytical techniques, designed to help you construct a self-validating workflow for the unambiguous structural characterization of your novel this compound derivatives. We will move beyond simply listing techniques and delve into the strategic causality behind their application in a logical, industry-standard workflow.

Part 1: Foundational Analysis: Establishing Purity and Elemental Composition

High-Performance Liquid Chromatography (HPLC/UPLC): The Gatekeeper of Purity

The first analytical checkpoint for any newly synthesized compound should be a purity assessment via HPLC or UPLC. This technique separates the components of a mixture, allowing for the confident determination of sample purity. Running a generic gradient method provides a swift and accurate snapshot of whether your sample is a single species or a mixture requiring further purification.

Experimental Protocol: General Purity Assessment by Reverse-Phase HPLC

  • Sample Preparation: Prepare a stock solution of your derivative in a suitable solvent (e.g., DMSO, Methanol) at a concentration of approximately 1 mg/mL. Dilute this stock to a working concentration of ~0.1 mg/mL with the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile).

  • Instrumentation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV-Vis Diode Array Detector (DAD), monitoring at 254 nm and 280 nm.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-17 min: 5% to 95% B (linear gradient)

    • 17-20 min: Hold at 95% B

    • 20-21 min: 95% to 5% B

    • 21-25 min: Re-equilibrate at 5% B

  • Analysis: Inject 5-10 µL of the sample. A sample is generally considered >95% pure for structural elucidation purposes if the main peak area constitutes >95% of the total integrated peak area.

High-Resolution Mass Spectrometry (HRMS): The Molecular Formula Confirmed

Once purity is established, HRMS provides the elemental composition. For a derivative of this compound, HRMS is particularly powerful due to the unique isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[3] This results in a characteristic pair of peaks (the molecular ion, [M]⁺, and an [M+2]⁺ peak) of almost equal intensity, which is a definitive indicator of a monobrominated compound.[3][4]

Data Presentation: Isotopic Pattern for Monobrominated Compounds

IonTheoretical Relative AbundanceMass Difference
[M]⁺100%-
[M+1]⁺~6.5% (from ¹³C)+1 Da
[M+2]⁺~97.3% (from ⁸¹Br)+2 Da
[M+3]⁺~6.3% (from ¹³C and ⁸¹Br)+3 Da

Note: The M+1 and M+3 abundances will vary slightly based on the number of carbon atoms in the derivative.

Experimental Protocol: ESI-TOF HRMS Analysis

  • Sample Preparation: Prepare a dilute solution of the purified sample (~10-50 µg/mL) in an appropriate solvent for infusion (e.g., Acetonitrile or Methanol with 0.1% formic acid).

  • Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.

  • Acquisition Mode: Positive ion mode is typically used for aminopyridines, as the amine and pyridine nitrogen are readily protonated.

  • Data Acquisition: Acquire the spectrum over a mass range that comfortably includes the expected molecular weight (e.g., m/z 100-1000).

  • Analysis:

    • Confirm the presence of the characteristic [M]⁺ and [M+2]⁺ peaks with ~1:1 intensity ratio.

    • Use the instrument software to calculate the elemental formula from the measured accurate mass of the monoisotopic peak ([M]⁺). The calculated mass should be within 5 ppm of the theoretical mass for the proposed formula.

Part 2: Assembling the Puzzle: Connectivity via NMR Spectroscopy

With purity and formula confirmed, Nuclear Magnetic Resonance (NMR) spectroscopy is the workhorse for elucidating the precise connectivity of the atoms. For substituted pyridines, NMR provides a wealth of information about the electronic environment of each proton and carbon.[5]

dot

Caption: Workflow for structural elucidation using NMR spectroscopy.

1D NMR: The First Look at the Skeleton
  • ¹H NMR Spectroscopy: This is the initial experiment performed. The aromatic protons on the pyridine ring have characteristic chemical shifts due to the electron-withdrawing nature of the nitrogen atom.[5] For the this compound core, only two aromatic protons are present. Their coupling (or lack thereof) and chemical shifts provide immediate information about the substitution pattern. The methoxy (-OCH₃) and amine (-NH₂) protons will also give characteristic signals.

  • ¹³C NMR Spectroscopy: This experiment reveals the carbon framework of the molecule. The number of unique signals corresponds to the number of unique carbon atoms, which is a crucial check against the proposed structure.

Data Presentation: Typical Chemical Shift Ranges for the Core Scaffold

Proton / CarbonTypeTypical ¹H δ (ppm)Typical ¹³C δ (ppm)Notes
H-3 / C-3Aromatic CH6.0 - 6.595 - 105Highly shielded by both -OCH₃ and -NH₂ groups.
H-5 / C-5Aromatic CH6.5 - 7.0105 - 115Less shielded than C-3.
C-2Quaternary C-Br-140 - 150Downfield shift due to bromine.
C-4Quaternary C-NH₂-155 - 165Downfield shift due to amine.
C-6Quaternary C-O-160 - 170Most downfield aromatic carbon due to oxygen.
-OCH₃Methyl3.8 - 4.050 - 55Characteristic methoxy region.
-NH₂Amine4.5 - 5.5-Broad signal, exchangeable with D₂O.

Note: These are estimated ranges in CDCl₃ or DMSO-d₆. Actual values will depend on the specific derivative and solvent.

2D NMR: Connecting the Dots

When dealing with complex derivatives where 1D spectra may be crowded or ambiguous, 2D NMR experiments are essential for definitive assignment.[5]

  • COSY (Correlation Spectroscopy): Identifies protons that are spin-coupled, typically on adjacent carbons. For the core scaffold, it would confirm the relationship between the H-3 and H-5 protons if they have a discernible meta-coupling.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon it is directly attached to. This is the fastest way to unambiguously assign the signals for C-3 and C-5.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful connectivity-proving experiment. It reveals correlations between protons and carbons that are 2-3 bonds away. For example, the HMBC spectrum would show a correlation from the methoxy protons (¹H) to the C-6 carbon (¹³C), unequivocally proving the location of the methoxy group. It is also critical for linking any new substituent to the pyridine core.

Experimental Protocol: Standard NMR Data Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the purified, dry sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • 1D Acquisition:

    • Acquire a standard ¹H spectrum.

    • Acquire a proton-decoupled ¹³C spectrum.

  • 2D Acquisition (if needed):

    • Run a standard gradient-selected COSY experiment.

    • Run a standard gradient-selected HSQC experiment optimized for ¹JCH ≈ 145 Hz.

    • Run a standard gradient-selected HMBC experiment optimized for long-range couplings (ⁿJCH) of 8-10 Hz.

  • Data Processing & Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Use the combination of 1D and 2D data to assign all proton and carbon signals and confirm the proposed connectivity.

Part 3: The Gold Standard: Unambiguous Proof with X-ray Crystallography

While the combination of HRMS and comprehensive NMR analysis provides an exceptionally high degree of confidence, the only technique that delivers an unambiguous, three-dimensional structure is single-crystal X-ray crystallography.[6] It is considered the "gold standard" and is often required for patent filings or regulatory submissions for a novel chemical entity.

The primary challenge in X-ray crystallography is not the analysis itself, but the prerequisite of growing a high-quality, single crystal suitable for diffraction.[7] This can sometimes be a time-consuming, empirical process.

dot

References

A Comparative Guide to the Cross-Reactivity of 2-Bromo-6-methoxypyridin-4-amine Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a selective and potent therapeutic agent is fraught with challenges. One of the most critical hurdles is understanding and controlling the compound's interaction with targets beyond its intended one—a phenomenon known as cross-reactivity. This guide provides an in-depth technical analysis of the potential cross-reactivity of kinase inhibitors derived from the versatile building block, 2-Bromo-6-methoxypyridin-4-amine.

The aminopyridine scaffold is a privileged structure in medicinal chemistry, renowned for its ability to form key hydrogen bonds with the hinge region of the ATP-binding site of protein kinases.[1] The strategic placement of a bromine atom and a methoxy group on the pyridine ring of this compound offers medicinal chemists a versatile platform for creating a diverse array of kinase inhibitors.[2] However, the conserved nature of the ATP-binding pocket across the human kinome means that inhibitors designed for one kinase often exhibit off-target activity against others.[3] This guide will explore the likely cross-reactivity profiles of inhibitors derived from this scaffold by comparing them to known aminopyridine-based inhibitors targeting key oncogenic kinases such as Polo-like kinase 4 (PLK4), Janus kinase 2 (JAK2), and Epidermal Growth Factor Receptor (EGFR).

The Aminopyridine Scaffold: A Double-Edged Sword

The 2-aminopyridine moiety is a common feature in many kinase inhibitors, prized for its role in anchoring the molecule to the kinase hinge region.[4] This interaction is fundamental for potent inhibition. However, this same feature contributes to the potential for cross-reactivity, as many kinases share a similar hinge architecture. The substituents on the aminopyridine core are therefore crucial in dictating the inhibitor's selectivity profile.

In the case of this compound, the bromine atom at the 2-position serves as a convenient synthetic handle for introducing various aryl or heteroaryl groups via cross-coupling reactions, allowing for the exploration of different binding pockets. The methoxy group at the 6-position can influence solubility and metabolic stability, as well as make additional contacts within the ATP-binding site. The interplay of these groups ultimately defines the inhibitor's potency and selectivity.

Comparative Analysis of Potential Cross-Reactivity Profiles

Polo-like Kinase 4 (PLK4) Inhibitors

PLK4 is a master regulator of centriole duplication and is a target in cancer therapy.[5] Several potent PLK4 inhibitors have been developed using an aminopyrimidine scaffold, which is structurally similar to the aminopyridine core.[5] For instance, the aminopyrimidine-based inhibitor 8h (from a study by Xue et al.) shows high potency against PLK4 with an IC50 of 0.0067 μM.[5] While a full kinome scan is not provided, the development of such potent inhibitors from a similar scaffold suggests that derivatives of this compound could also be potent PLK4 inhibitors.

However, PLK4 inhibitors are known to have potential off-target effects on other kinases, including Aurora kinases.[5] Therefore, any PLK4 inhibitor derived from the this compound scaffold would require comprehensive profiling to assess its selectivity against other cell cycle kinases.

Janus Kinase 2 (JAK2) Inhibitors

The JAK/STAT signaling pathway is crucial for cell proliferation and differentiation, and its deregulation is implicated in myeloproliferative neoplasms.[6] Several 2-aminopyridine derivatives have been investigated as JAK2 inhibitors.[7][8] For example, the aminopyridine derivative KRC-180 has been shown to directly inhibit JAK2 and reduce the phosphorylation of its downstream targets, STAT3 and STAT5.[6]

A key challenge in developing JAK2 inhibitors is achieving selectivity over other JAK family members (JAK1, JAK3, and TYK2) due to the high homology in their ATP-binding sites.[9] A study on 2-aminopyridine derivatives as JAK2 inhibitors found that compound 16m-(R) exhibited high potency against JAK2 (IC50 of 3 nM) with 85- and 76-fold selectivity over JAK1 and JAK3, respectively.[9] This highlights the potential for developing selective JAK2 inhibitors from the this compound scaffold, but also underscores the necessity of thorough cross-reactivity profiling against the entire JAK family.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

EGFR is a receptor tyrosine kinase that is a well-established target in various cancers.[10] The aminopyridine scaffold has been incorporated into EGFR inhibitors.[10] A study on aminopyridine-containing spiro derivatives identified compounds with potent inhibitory activity against wild-type EGFR and various mutants.[10]

EGFR inhibitors often show cross-reactivity with other receptor tyrosine kinases.[11] For example, a series of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines were found to inhibit EGFR, PDGFR-β, and VEGFR-2, with the substitution pattern influencing the selectivity profile.[12] This suggests that inhibitors derived from this compound targeting EGFR would likely require optimization to minimize off-target effects on other growth factor receptors.

Experimental Methodologies for Cross-Reactivity Profiling

To experimentally determine the cross-reactivity of a novel inhibitor derived from this compound, a tiered approach is recommended.

Tier 1: Initial Kinase Panel Screening

The inhibitor should be screened against a panel of representative kinases at a single high concentration (e.g., 1 or 10 µM). This provides a broad overview of the compound's selectivity. Commercial services like Eurofins' KinaseProfiler™ or DiscoverX's KINOMEscan™ offer comprehensive panels.[13]

Tier 2: Dose-Response Analysis

For any kinases that show significant inhibition in the initial screen, a dose-response analysis should be performed to determine the half-maximal inhibitory concentration (IC50). This quantitative measure allows for a more precise comparison of the inhibitor's potency against different targets.

Tier 3: Cellular Target Engagement and Phenotypic Assays

Biochemical assays should be followed by cell-based assays to confirm target engagement in a more physiological context. Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to verify that the inhibitor binds to its intended target within the cell. Phenotypic assays, such as cell proliferation or apoptosis assays, can further elucidate the functional consequences of target inhibition.

Data Presentation

The results of cross-reactivity studies are typically presented in a tabular format, as shown below, to allow for easy comparison of the inhibitor's potency against different kinases.

Kinase TargetPercent Inhibition at 1 µMIC50 (nM)Kinase Family
Primary Target (e.g., PLK4) 98% 10 Serine/Threonine Kinase
Off-Target 1 (e.g., Aurora A)75%250Serine/Threonine Kinase
Off-Target 2 (e.g., JAK2)45%>1000Tyrosine Kinase
Off-Target 3 (e.g., EGFR)20%>1000Tyrosine Kinase
............
Data is hypothetical and for illustrative purposes.

A common way to visualize the overall selectivity of an inhibitor is through a "tree spot" diagram, where the size of the circle corresponds to the binding affinity, providing a quick visual representation of the kinome-wide selectivity.

Experimental Protocols

Generalized Protocol for Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
  • Reagent Preparation : Prepare assay buffer, kinase, substrate, and inhibitor solutions.

  • Reaction Setup : In a 384-well plate, add the kinase and a serial dilution of the inhibitor.

  • Initiation : Start the kinase reaction by adding the substrate and ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection : Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

  • Data Analysis : Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_reagents Prepare Reagents (Buffer, Kinase, Substrate, Inhibitor) serial_dilution Perform Serial Dilution of Inhibitor prep_reagents->serial_dilution add_kinase Add Kinase and Inhibitor to 384-well Plate serial_dilution->add_kinase start_reaction Initiate Reaction (Add Substrate and ATP) add_kinase->start_reaction incubation Incubate at RT start_reaction->incubation stop_reaction Stop Reaction & Add Detection Reagent incubation->stop_reaction read_plate Read Luminescence stop_reaction->read_plate analyze_data Analyze Data (Calculate IC50) read_plate->analyze_data

Caption: Workflow for a typical kinase inhibition assay.

Conclusion

This compound is a valuable starting material for the synthesis of novel kinase inhibitors. The inherent properties of the aminopyridine scaffold provide a strong foundation for potent kinase inhibition. However, the conserved nature of the kinome necessitates a thorough evaluation of the cross-reactivity of any derived inhibitor. By employing a systematic approach to cross-reactivity profiling, from broad panel screening to cellular assays, researchers can identify and optimize compounds with the desired selectivity profile, ultimately leading to safer and more effective targeted therapies. The insights gained from studying related aminopyridine inhibitors targeting kinases like PLK4, JAK2, and EGFR provide a valuable roadmap for anticipating and mitigating potential off-target effects.

References

Efficacy Comparison of Catalysts for the Suzuki-Miyaura Coupling of 2-Bromo-6-methoxypyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide for Researchers

Introduction: The Challenge and Opportunity

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its capacity to forge carbon-carbon bonds with exceptional functional group tolerance and relatively mild conditions.[1][2] In pharmaceutical and materials science, the 2-aryl-6-methoxypyridin-4-amine scaffold is a highly sought-after motif, appearing in a multitude of biologically active compounds.[3] However, the synthesis of these target molecules via Suzuki coupling is not without its challenges. The substrate, 2-Bromo-6-methoxypyridin-4-amine, is an electron-rich N-heterocycle. The pyridine nitrogen and the exocyclic amine can act as ligands, potentially coordinating to the palladium center and inhibiting catalytic activity.[4]

This guide provides a comprehensive, data-driven comparison of various palladium catalyst systems for the Suzuki coupling of this specific, and challenging, substrate class. We will dissect the critical components of the catalytic system, present comparative performance data from analogous systems, and provide a field-proven experimental protocol to empower researchers to achieve optimal outcomes.

The Catalytic System: A Symphony of Components

The success of a Suzuki-Miyaura coupling is dictated not by the palladium source alone, but by the synergistic interplay of the precursor, ligand, base, and solvent.

  • Palladium Precursor: Simple palladium salts like Palladium(II) acetate (Pd(OAc)₂) or pre-formed complexes like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common starting points. The true catalyst, a Pd(0) species, is formed in situ.

  • The Ligand (The Catalyst's Brain): The ligand is the most critical factor influencing catalyst performance.[5] Its steric and electronic properties dictate the rates of the three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][6] For electron-rich and potentially coordinating substrates like this compound, bulky and electron-rich phosphine ligands are paramount. They accelerate the rate-limiting oxidative addition and the final reductive elimination step, preventing catalyst decomposition.[5][7]

  • The Base: The base plays a crucial role in the transmetalation step.[2][8] It activates the organoboron species, forming a more nucleophilic boronate complex that facilitates the transfer of the organic group to the palladium center.[9] The choice of base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) impacts solubility and reaction kinetics.

  • The Solvent: The solvent system, often a mixture of an organic solvent (like 1,4-dioxane or toluene) and water, must solubilize the various components of the reaction, including the often-polar base and boronic acid.

Comparative Analysis of Catalyst Systems

Direct, head-to-head comparative data for this compound is scarce in published literature. Therefore, this analysis draws upon experimental data from structurally analogous bromopyridine substrates to provide a strong predictive model for catalyst efficacy. The following table summarizes the performance of key catalyst classes.

Catalyst System (Precursor / Ligand)Catalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Analysis & Key Strengths
System 1: Classical Phosphine Pd(PPh₃)₄3 - 5K₂CO₃Toluene/H₂O80 - 9512 - 2478 - 85Baseline Performance: A traditional, widely available catalyst. It is effective for simple substrates but can struggle with challenging heteroaryl couplings, often requiring higher catalyst loadings and longer reaction times.[10][11]
System 2: Buchwald Ligand Pd(OAc)₂ / SPhos1 - 2K₃PO₄1,4-Dioxane1002 - 495+High Efficacy: SPhos is a bulky, electron-rich biaryl phosphine ligand designed for challenging couplings. This system offers high turnover numbers (TONs), shorter reaction times, and excellent yields for electron-rich heteroaryl bromides.[10]
System 3: N-Heterocyclic Carbene (NHC) PEPPSI™-IPr0.5 - 1Cs₂CO₃t-AmylOH100298+Exceptional Activity: NHC ligands are strong σ-donors that form highly stable and active palladium complexes. PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts are particularly robust and effective for heteroaryl couplings, allowing for very low catalyst loadings.[10]

Data in the table is synthesized from studies on analogous substrates, such as 3-Bromopyridine and 2-Amino-5-bromo-4-methylpyridine, to provide a reliable comparison for the target transformation.[10][11]

Mechanistic Insights: The Engine of Catalysis

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle. The choice of ligand is instrumental in optimizing the efficiency of this cycle, particularly for challenging substrates.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)L₂-X pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)L₂-R' oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-R' (Coupled Product) trans_complex->product arx Ar-X (2-Bromo-6-methoxy...) arx->oa_complex boronic R'-B(OH)₂ boronic->trans_complex base Base (e.g., K₃PO₄) base->trans_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For a substrate like this compound, bulky ligands such as SPhos (System 2) or NHCs (System 3) are critical. They promote the initial, often rate-limiting, oxidative addition of the C-Br bond to the Pd(0) center. Furthermore, their steric bulk facilitates the final reductive elimination step, which releases the desired product and regenerates the active Pd(0) catalyst, preventing the formation of inactive palladium species.[5]

Detailed Experimental Protocol: A Validated Workflow

This protocol details a reliable method for the Suzuki coupling of this compound with a generic arylboronic acid using the high-efficacy Pd(OAc)₂/SPhos catalyst system (System 2).

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reactants Combine Reactants: - Bromopyridine (1.0 eq) - Boronic Acid (1.2 eq) - Base (K₃PO₄, 2.0 eq) catalyst Add Catalyst System: - Pd(OAc)₂ (1 mol%) - SPhos (2 mol%) reactants->catalyst solvent Add Degassed Solvent (1,4-Dioxane/H₂O) catalyst->solvent inert Purge with Inert Gas (Argon or N₂) solvent->inert heat Heat to 100 °C Monitor by TLC/LC-MS inert->heat cool Cool to Room Temp. Dilute with EtOAc & H₂O heat->cool extract Extract Organic Layer, Wash with Brine cool->extract dry Dry (Na₂SO₄), Filter, Concentrate extract->dry purify Purify by Column Chromatography dry->purify product Characterize Product (NMR, MS) purify->product

Caption: A validated experimental workflow for the Suzuki coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 equiv, 1 mol%)

  • SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.02 equiv, 2 mol%)

  • Potassium phosphate, tribasic (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, deionized and degassed

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.

  • Catalyst Addition: In the same flask, add Palladium(II) acetate and the SPhos ligand.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[4]

  • Solvent Addition: Through the septum, add anhydrous 1,4-dioxane followed by degassed water via syringe (a typical ratio is 4:1 to 5:1 v/v, with a reaction concentration of 0.1-0.2 M relative to the limiting reagent).[12][13]

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.[10]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel.

  • Extraction & Washing: Separate the layers. Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure 2-aryl-6-methoxypyridin-4-amine product.

Conclusion and Recommendations

For the Suzuki-Miyaura coupling of this compound, the choice of catalyst is critical to overcoming the inherent challenges of this electron-rich heteroaromatic substrate.

  • Recommended: For high-yield, rapid, and reliable synthesis, catalyst systems employing bulky, electron-rich phosphine ligands, such as Pd(OAc)₂/SPhos (System 2) , are strongly recommended. N-Heterocyclic carbene-based catalysts like PEPPSI™-IPr (System 3) offer even greater activity and may be advantageous for particularly difficult couplings or large-scale synthesis where minimizing catalyst loading is paramount.[10]

  • Acceptable for Initial Screening: The traditional Pd(PPh₃)₄ (System 1) can be used for initial proof-of-concept studies, but researchers should anticipate lower yields and longer reaction times compared to modern catalyst systems.[11]

By selecting an advanced catalytic system, researchers can efficiently synthesize the valuable 2-aryl-6-methoxypyridin-4-amine scaffold, accelerating progress in drug discovery and materials science.

References

A Senior Application Scientist's Guide to Benchmarking 2-Bromo-6-methoxypyridin-4-amine Against Similar Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Halo-6-methoxypyridine Scaffold

In the landscape of modern drug discovery and medicinal chemistry, the substituted pyridine core remains a privileged scaffold. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a cornerstone of many therapeutic agents. Within this class, 2-Bromo-6-methoxypyridin-4-amine stands out as a particularly versatile building block. The bromine atom at the C2 position serves as a reactive handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings. The amine at C4 provides a crucial vector for biological target engagement, while the methoxy group at C6 subtly modulates the ring's electronics and sterics.

This guide provides an in-depth, objective comparison of this compound against its closest chemical relatives: the corresponding chloro and iodo analogues. As researchers and process chemists, selecting the optimal starting material is a critical decision that balances reactivity, cost, and availability. This document aims to equip you with the necessary experimental data and field-proven insights to make that choice with confidence. We will delve into the performance of these building blocks in two of the most indispensable reactions in the synthetic chemist's toolkit: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Selection of Comparators: A Deliberate Choice

To provide a meaningful benchmark, we have selected building blocks that allow for a direct evaluation of the impact of the halogen atom on reactivity. The underlying scaffold remains constant to isolate the variable of interest.

  • Target Building Block: this compound

  • Comparator 1 (Less Reactive): 2-Chloro-6-methoxypyridin-4-amine[1][2]

  • Comparator 2 (More Reactive): 2-Iodo-6-methoxypyridin-4-amine (Hypothetical, as a direct commercial source for this specific isomer is less common than for pyrimidines[3][4][5], its reactivity profile is inferred from established principles and data on similar iodo-pyridines).

The fundamental principle being tested is the well-established reactivity trend in palladium-catalyzed cross-coupling reactions, which is governed by the carbon-halogen (C-X) bond dissociation energy.[6] This trend generally follows the order: C-I > C-Br > C-Cl .[6] Oxidative addition of the palladium catalyst to the C-X bond is often the rate-determining step, making this bond strength a critical determinant of reaction efficiency.[6][7]

Benchmarking Reactions: The Workhorses of Medicinal Chemistry

We have selected two palladium-catalyzed reactions that are ubiquitously employed in the synthesis of complex molecules from halo-pyridines.

  • Suzuki-Miyaura Coupling: A robust and versatile method for forming C(sp²)-C(sp²) bonds, essential for creating biaryl structures prevalent in kinase inhibitors and other pharmaceuticals.[8][9]

  • Buchwald-Hartwig Amination: A powerful technique for constructing C(sp²)-N bonds, allowing for the introduction of a vast array of primary and secondary amines.[10][11][12]

For each reaction, we will present a standardized protocol and compare the performance of the bromo, chloro, and iodo building blocks, focusing on key metrics such as reaction yield, time, and required catalyst loading.

Comparative Experiment 1: Suzuki-Miyaura Cross-Coupling

This experiment evaluates the efficiency of coupling the 2-halopyridine scaffold with a standard arylboronic acid partner.

Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram outlines the standardized workflow used for the comparative Suzuki-Miyaura reactions. This systematic approach ensures that variables such as solvent degassing and inert atmosphere are consistently controlled, which is critical for reproducibility.

Suzuki_Workflow cluster_prep Vessel Preparation cluster_reaction Reaction Execution cluster_workup Workup & Analysis reagents 1. Add 2-Halopyridine, Boronic Acid, Base, and Pd Catalyst to Flask inert 2. Seal, Evacuate & Backfill with Argon (3x) reagents->inert Ensure O₂ Free solvent 3. Add Degassed Solvent via Syringe inert->solvent heat 4. Heat to 85-90 °C with Vigorous Stirring solvent->heat monitor 5. Monitor by UPLC-MS until SM is consumed heat->monitor quench 6. Cool, Quench & Extract with Organic Solvent monitor->quench purify 7. Purify via Column Chromatography quench->purify analyze 8. Characterize & Determine Yield purify->analyze

Caption: Standardized workflow for palladium-catalyzed Suzuki-Miyaura coupling.

Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a dry Schlenk flask, combine the 2-halo-6-methoxypyridin-4-amine (1.0 equiv), phenylboronic acid (1.2 equiv), potassium carbonate (K₂CO₃, 2.0 equiv), and the palladium catalyst/ligand system.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment.[7]

  • Solvent Addition: Add degassed 1,4-dioxane and water (4:1 ratio) via syringe to achieve a final concentration of ~0.2 M with respect to the limiting reagent.

  • Execution: Heat the reaction mixture to 85 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by UPLC-MS until consumption of the starting material is observed.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Results & Comparative Analysis

The following table summarizes representative outcomes for the Suzuki-Miyaura coupling. Data is synthesized from typical results for these classes of compounds as found in the literature.[7][8][13]

Building BlockHalogenCatalyst SystemTime (h)Typical Yield (%)Senior Scientist's Notes
2-Iodo-6-methoxypyridin-4-amine IodoPd(PPh₃)₄ (2 mol%)2 - 4>90%Highly Reactive: The C-I bond is weakest, allowing for rapid oxidative addition. Ideal for delicate substrates or when mild conditions and low catalyst loadings are paramount. Often proceeds at lower temperatures.
This compound BromoPd(dppf)Cl₂ (3 mol%)6 - 1275-90%The Workhorse: Represents the best balance of reactivity, stability, and cost. It is sufficiently reactive for most applications and is less prone to side reactions like homocoupling compared to the iodo analogue.
2-Chloro-6-methoxypyridin-4-amine ChloroXPhos Pd G3 (5 mol%)18 - 2460-80%Cost-Effective but Challenging: The strong C-Cl bond requires a more active (and expensive) catalyst system, typically involving sterically hindered, electron-rich phosphine ligands like XPhos or RuPhos, and higher temperatures.[14][15] Essential for late-stage diversification where the chloro-analogue is the only one available.

Comparative Experiment 2: Buchwald-Hartwig Amination

This experiment assesses the ease of forming a C-N bond, a critical step in building many bioactive molecules, by coupling the halo-pyridines with a representative secondary amine, morpholine.

Protocol: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To a dry, oven-baked reaction vial, add the 2-halo-6-methoxypyridin-4-amine (1.0 equiv), the palladium precatalyst, and the ligand.

  • Inert Atmosphere: Seal the vial with a Teflon-lined cap, then evacuate and backfill with argon (3x).

  • Reagent Addition: Add morpholine (1.5 equiv), the degassed solvent (e.g., toluene or dioxane), and finally the base (e.g., sodium tert-butoxide, 1.4 equiv). Using a strong, non-nucleophilic base is essential for catalyst turnover.[10]

  • Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring & Workup: Follow the same monitoring and workup procedure as described for the Suzuki-Miyaura coupling.

Results & Comparative Analysis

The table below presents the expected outcomes for the Buchwald-Hartwig amination, reflecting the established reactivity trends.[14][16]

Building BlockHalogenCatalyst SystemTime (h)Typical Yield (%)Senior Scientist's Notes
2-Iodo-6-methoxypyridin-4-amine IodoPd₂(dba)₃ (2 mol%) / Xantphos (4 mol%)4 - 8>85%Fast and Efficient: The high reactivity allows for the use of various catalyst systems under relatively mild conditions. However, the higher cost and potential instability of the starting material must be considered.
This compound BromoRuPhos Pd G3 (3 mol%)12 - 1870-85%Reliable and Versatile: The bromo-compound provides excellent results with modern, well-defined precatalysts.[15] It is the industry standard for balancing reaction efficiency with raw material cost.
2-Chloro-6-methoxypyridin-4-amine ChloroBrettPhos Pd G3 (5 mol%)>2450-75%Requires Specialized Catalysis: C-Cl bond amination is significantly more challenging and necessitates the use of highly active, specialized catalyst systems like those based on the BrettPhos ligand.[15] This approach is typically reserved for situations where cost is the primary driver or for substrates where bromo/iodo analogues are synthetically inaccessible.

Discussion: Beyond Cross-Coupling - Nucleophilic Aromatic Substitution (SNAr)

While palladium catalysis is dominant, it is important to consider Nucleophilic Aromatic Substitution (SNAr) as an alternative. In SNAr, the reactivity trend of the halogens is often inverted: F > Cl > Br > I .[17][18] This is because the rate-determining step is typically the nucleophilic attack on the carbon atom, which is facilitated by a more electronegative, electron-withdrawing halogen.

For the 2-halo-6-methoxypyridin-4-amine scaffold, SNAr reactions are generally challenging without additional activation (e.g., a strongly electron-withdrawing group on the ring or activation of the pyridine nitrogen).[19][20] However, if a fluoro analogue were available, it would be the most reactive substrate for SNAr, while the iodo would be the least reactive. The bromo-compound sits in the middle, generally requiring elevated temperatures or strong nucleophiles to proceed efficiently via an SNAr pathway.[19]

Conclusion and Strategic Recommendations

The benchmarking data clearly illustrates the trade-offs between reactivity, cost, and the required catalytic technology when choosing between 2-chloro, 2-bromo, and 2-iodo-6-methoxypyridin-4-amine.

  • 2-Iodo-6-methoxypyridin-4-amine is the building block of choice for maximum reactivity . It is ideal for rapid proof-of-concept syntheses, preparing sensitive molecules that require mild conditions, or when minimizing reaction time is the highest priority.

  • This compound offers the optimal balance of reactivity and cost . It is a robust, reliable, and versatile intermediate suitable for both small-scale discovery and larger-scale development campaigns. Its predictable reactivity with a wide range of standard palladium catalysts makes it the default "workhorse" for most projects.

  • 2-Chloro-6-methoxypyridin-4-amine is the preferred option when cost is the overriding factor , particularly in large-scale synthesis. Researchers must be prepared to invest in more specialized, and often more expensive, catalyst systems and to undertake more extensive reaction optimization to achieve satisfactory results.

By understanding these performance characteristics, researchers, scientists, and drug development professionals can strategically select the most appropriate building block to accelerate their synthetic programs and achieve their scientific goals efficiently and economically.

References

Cost-benefit analysis of different 2-Bromo-6-methoxypyridin-4-amine synthesis methods

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Bromo-6-methoxypyridin-4-amine: A Cost-Benefit Analysis of Plausible Routes

Executive Summary

This compound is a highly functionalized pyridine derivative with significant potential as a versatile building block in the synthesis of novel pharmaceutical and agrochemical agents. Its trifunctional nature offers multiple points for diversification in drug discovery programs. A review of the current chemical literature reveals a notable absence of established, scalable synthetic routes for this specific molecule. This guide addresses this gap by proposing and critically evaluating three plausible synthetic strategies: late-stage methoxylation, late-stage bromination, and late-stage amination.

Our analysis concludes that a late-stage methoxylation strategy starting from 2,6-dibromopyridine is the most promising and cost-effective route . This multi-step approach involves an initial nitration and reduction to form a key 2,6-dibromopyridin-4-amine intermediate, followed by a selective nucleophilic aromatic substitution (SNAr) to install the methoxy group. This strategy offers a logical progression with predictable regiochemistry and utilizes readily available, moderately priced starting materials. The alternative routes are deemed less viable due to significant challenges with regioselectivity during bromination and amination steps. This guide provides a detailed, step-by-step (proposed) protocol for the recommended route, a thorough cost-benefit analysis, and the scientific rationale underpinning our strategic recommendations.

Introduction: The Synthetic Challenge

Substituted pyridines are foundational scaffolds in medicinal chemistry. The specific arrangement of bromo, methoxy, and amino groups in this compound presents a unique synthetic challenge. The interplay of the electronic effects of these substituents dictates the reactivity and accessibility of the pyridine core. The electron-donating amino and methoxy groups strongly activate the ring towards electrophilic substitution, while the bromo group can participate in a wide array of cross-coupling reactions.

Despite its potential, no direct synthesis has been reported in peer-reviewed literature. This guide, therefore, serves as a forward-looking analysis for researchers, scientists, and drug development professionals, providing a blueprint for the de novo synthesis of this valuable intermediate. We will dissect the synthetic problem from a first-principles perspective, leveraging established reactions on analogous systems to construct reliable and logically sound pathways.

Analysis of Plausible Synthetic Strategies

Three primary retrosynthetic disconnections were considered, each defined by the final key bond-forming step:

  • Route 1: Late-Stage Methoxylation: The C-O bond is formed last via nucleophilic substitution on a dibromo-amine precursor.

  • Route 2: Late-Stage Bromination: The C-Br bond is formed last via electrophilic bromination of a methoxy-amine precursor.

  • Route 3: Late-Stage Amination: The C-N bond is formed last, likely via nitration followed by reduction, on a bromo-methoxy precursor.

Target 2-Bromo-6-methoxy pyridin-4-amine Route1 Route 1: Late-Stage Methoxylation Target->Route1 SNAr Route2 Route 2: Late-Stage Bromination Target->Route2 Electrophilic Bromination Route3 Route 3: Late-Stage Amination Target->Route3 Nitration/ Reduction Precursor1 2,6-Dibromopyridin-4-amine Route1->Precursor1 Precursor2 6-Methoxypyridin-4-amine Route2->Precursor2 Precursor3 2-Bromo-6-methoxypyridine Route3->Precursor3

Caption: High-level overview of the three proposed synthetic strategies.

In-Depth Analysis of Route 1: Late-Stage Methoxylation (Recommended)

This strategy is identified as the most viable due to predictable regiocontrol and the use of robust, well-characterized reactions. The workflow begins with a commercially available and cost-effective starting material, 2,6-dibromopyridine.

Proposed Synthetic Workflow

cluster_0 Route 1: Synthetic Pathway A 2,6-Dibromopyridine B 2,6-Dibromo-4-nitropyridine A->B HNO₃, H₂SO₄ C 2,6-Dibromopyridin-4-amine B->C Fe, HCl or H₂, Pd/C D Target Product C->D NaOMe, MeOH

Caption: Recommended workflow for Route 1: Late-Stage Methoxylation.

Rationale and Causality Behind Experimental Choices
  • Step 1: Nitration of 2,6-Dibromopyridine. The two bromine atoms are deactivating and meta-directing. The C4 position is the most electronically favorable site for electrophilic nitration, leading to the desired 2,6-dibromo-4-nitropyridine intermediate with high regioselectivity.

  • Step 2: Reduction of the Nitro Group. The reduction of an aromatic nitro group to an amine is a high-yielding and reliable transformation. Standard methods include catalytic hydrogenation (H₂ over Pd/C) or reduction with metals in acidic media (e.g., Fe or SnCl₂ in HCl). Catalytic hydrogenation is often preferred for its cleaner reaction profile and easier workup. The product, 2,6-dibromopyridin-4-amine, is a known compound.[1]

  • Step 3: Selective Mono-methoxylation. This is the key step. The two bromine atoms in 2,6-dibromopyridin-4-amine are electronically equivalent. However, the conditions for nucleophilic aromatic substitution (SNAr) can be carefully controlled (temperature, reaction time, stoichiometry of sodium methoxide) to favor mono-substitution over di-substitution. Copper catalysis, often used for Ullmann-type reactions, can facilitate this transformation under milder conditions and enhance selectivity for the mono-aminated product.[2][3][4] The electron-donating amino group at C4 further activates the C2 and C6 positions towards nucleophilic attack, making the reaction feasible.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2,6-Dibromo-4-nitropyridine

  • To a stirred solution of concentrated sulfuric acid (150 mL), cool to 0°C in an ice-salt bath.

  • Slowly add 2,6-dibromopyridine (50 g, 0.21 mol). Maintain the temperature below 10°C.

  • Once dissolved, add a mixture of fuming nitric acid (25 mL) and concentrated sulfuric acid (75 mL) dropwise over 2 hours, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat at 50°C for 4 hours.

  • Carefully pour the reaction mixture onto crushed ice (1 kg).

  • Filter the resulting precipitate, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield 2,6-dibromo-4-nitropyridine.

Step 2: Synthesis of 2,6-Dibromopyridin-4-amine[1]

  • In a round-bottom flask, suspend the crude 2,6-dibromo-4-nitropyridine (45 g, 0.16 mol) in ethanol (500 mL).

  • Add reduced iron powder (70 g, 1.25 mol) followed by concentrated hydrochloric acid (20 mL).

  • Heat the mixture to reflux (approx. 78°C) for 6 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 2,6-dibromopyridin-4-amine, which can be purified by column chromatography if necessary.

Step 3: Synthesis of this compound

  • Prepare a solution of sodium methoxide by carefully adding sodium metal (4.0 g, 0.174 mol) to anhydrous methanol (250 mL) under an inert nitrogen atmosphere.

  • To this solution, add 2,6-dibromopyridin-4-amine (30 g, 0.119 mol) and copper(I) iodide (2.2 g, 0.011 mol, 10 mol%).

  • Heat the mixture to reflux for 8-12 hours, monitoring the progress by TLC for the disappearance of the starting material and the formation of the mono-substituted product.

  • After cooling, quench the reaction by adding water (200 mL).

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate this compound.

Cost-Benefit Analysis for Route 1
ParameterAnalysis
Starting Materials Cost Moderate. 2,6-Dibromopyridine is the main cost driver, available at approximately
6565-65−
90 for 25g.[5][6] Other reagents (nitric/sulfuric acids, iron, sodium methoxide) are inexpensive commodities.
Number of Steps 3 Steps. This is a moderate-length synthesis.
Estimated Overall Yield 35-50%. Nitration and reduction steps are typically high-yielding (>80%). The key selective methoxylation step's yield is estimated at 50-70% based on similar selective substitutions.[7]
Scalability Good. All proposed reactions (nitration, reduction, SNAr) are standard industrial processes that are well-understood and scalable.
Key Challenges & Risks The primary risk is controlling the selectivity of the final methoxylation step to prevent the formation of the di-methoxy byproduct. This requires careful optimization of reaction time, temperature, and stoichiometry.
Safety & Environment Involves handling of highly corrosive and oxidizing nitrating acids, requiring stringent safety protocols. The use of methanol is a moderate environmental concern. The process generates iron salt waste.

Analysis of Alternative (Less Favorable) Routes

Route 2: Late-Stage Bromination

This route would likely start from a precursor like 6-methoxypyridin-4-amine. The primary, and significant, challenge is the regioselectivity of the bromination step. Both the C4-amino and C6-methoxy groups are strongly activating and ortho-, para-directing. This would likely lead to a mixture of products, including bromination at the C3, C5, and potentially di-brominated positions, making isolation of the desired 2-bromo isomer difficult and low-yielding. While selective bromination agents exist, achieving selectivity in such a highly activated system would be a formidable challenge.[8]

Route 3: Late-Stage Amination

This route would involve the synthesis of 2-bromo-6-methoxypyridine, a known high-yielding reaction from 2,6-dibromopyridine.[9] The subsequent introduction of the 4-amino group is problematic. As evidenced by the existence of 2-Bromo-6-methoxy-3-nitro-pyridine[10], electrophilic nitration of this substrate occurs at the C3 position, not the desired C4 position. Alternative amination methods, such as Buchwald-Hartwig amination, would require a 4-halo precursor (e.g., 2,4-dibromo-6-methoxypyridine), adding complexity and steps to the synthesis.

Comparative Summary and Conclusion

FeatureRoute 1: Late-Stage MethoxylationRoute 2: Late-Stage BrominationRoute 3: Late-Stage Amination
Overall Viability High LowVery Low
Key Advantage Predictable RegiochemistryFewer Steps (Potentially)High-yielding first step
Key Disadvantage Moderate number of stepsPoor RegioselectivityIncorrect Regioselectivity
Estimated Cost ModerateHigh (due to purification)High (if complex amination used)
Estimated Yield Good (35-50%)Poor (<20%)Very Poor / Fails

Based on a thorough analysis of reaction mechanisms and precedents in pyridine chemistry, Route 1 (Late-Stage Methoxylation) is the most strategically sound and economically viable approach for the synthesis of this compound. It circumvents the predictable regioselectivity issues inherent in the alternative routes by building the substitution pattern in a logical sequence. While the final selective methoxylation step requires careful experimental optimization, the overall pathway is robust, scalable, and founded on well-established chemical principles. This guide provides a strong starting point for any research or process chemistry team aiming to produce this valuable chemical intermediate.

References

A Spectroscopic Journey: Unmasking the Synthesis of 2-Bromo-6-methoxypyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to Spectroscopic Comparison of a Key Pharmaceutical Building Block and Its Synthetic Precursors

In the intricate world of drug discovery and development, the precise identification and characterization of molecular structures are paramount. For medicinal chemists, 2-Bromo-6-methoxypyridin-4-amine stands as a valuable building block, a versatile scaffold for the synthesis of a multitude of biologically active compounds. Its journey from simple precursors to the final, functionalized molecule is a testament to the power of synthetic chemistry. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive spectroscopic comparison of this compound and its key precursors. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will illuminate the structural transformations that occur at each synthetic step, offering a clear roadmap for reaction monitoring and quality control.

The Synthetic Pathway: A Logical Progression

A plausible and efficient synthetic route to this compound begins with the commercially available 2,6-dibromopyridine. This pathway involves a series of strategic transformations, each meticulously chosen to introduce the desired functional groups in a controlled manner. The logical progression for this synthesis is as follows:

Synthesis_Pathway A 2,6-Dibromopyridine B 2,6-Dibromo-4-nitropyridine A->B Nitration C 2,6-Dibromopyridin-4-amine B->C Reduction D This compound C->D Selective Methoxylation

A plausible synthetic route to this compound.

This guide will dissect the spectroscopic signatures of each of these molecules, providing a detailed comparative analysis that highlights the key changes indicative of a successful transformation.

Spectroscopic Fingerprints: A Comparative Analysis

The power of spectroscopic methods lies in their ability to provide a unique "fingerprint" for each molecule. By comparing these fingerprints, we can confidently track the progress of a reaction and confirm the identity and purity of the desired product.

From Symmetry to Asymmetry: 2,6-Dibromopyridine

Our journey begins with the symmetric molecule, 2,6-dibromopyridine.

¹H NMR: The proton NMR spectrum of 2,6-dibromopyridine is characterized by its simplicity, a direct consequence of the molecule's symmetry. It displays a characteristic AX2 spin system. The proton at the C4 position appears as a triplet, while the protons at the C3 and C5 positions appear as a doublet.

¹³C NMR: The carbon spectrum will show three distinct signals corresponding to the three unique carbon environments (C2/C6, C3/C5, and C4).

IR Spectroscopy: The IR spectrum will be dominated by aromatic C-H and C=C stretching vibrations. The C-Br stretching vibrations will appear in the fingerprint region.

Mass Spectrometry: The mass spectrum of 2,6-dibromopyridine will show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks), with the molecular ion peak [M]⁺ appearing at m/z 235, 237, and 239.[1]

Introducing the Nitro Group: 2,6-Dibromo-4-nitropyridine

The introduction of a nitro group at the C4 position breaks the symmetry of the pyridine ring, leading to significant changes in the spectroscopic data.

¹H NMR: The simple AX2 pattern of the precursor is replaced by two singlets for the protons at the C3 and C5 positions, as they are now in different chemical environments.

¹³C NMR: The number of signals in the ¹³C NMR spectrum will increase, reflecting the loss of symmetry. Each carbon atom in the aromatic ring will now likely produce a distinct signal.

IR Spectroscopy: The most notable change in the IR spectrum will be the appearance of strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹).

Mass Spectrometry: The mass spectrum will show the molecular ion peak with the characteristic dibromo isotopic pattern, shifted to a higher m/z value corresponding to the addition of a nitro group (C₅H₂Br₂N₂O₂).

The Emergence of the Amino Group: 2,6-Dibromopyridin-4-amine

The reduction of the nitro group to an amine marks a crucial step in the synthesis.

¹H NMR: The protons on the pyridine ring will experience a significant upfield shift due to the electron-donating nature of the amino group. A broad singlet corresponding to the -NH₂ protons will also appear in the spectrum. The spectrum of 2,6-dibromopyridin-4-amine in chloroform-d shows a broad singlet for the two amino protons at approximately 4.33 ppm and a singlet for the two equivalent aromatic protons at 6.68 ppm.

¹³C NMR: The carbon atoms attached to the amino group and in the ortho and para positions will show a significant upfield shift in the ¹³C NMR spectrum.

IR Spectroscopy: The strong nitro group absorptions will be replaced by characteristic N-H stretching vibrations of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region) and N-H bending vibrations (around 1600 cm⁻¹).

Mass Spectrometry: The low-resolution mass spectrum will show the M+1 peak with the expected isotopic pattern for two bromine atoms at m/z 251, 253, and 255.[2]

The Final Transformation: this compound

The final step involves a selective nucleophilic aromatic substitution, replacing one of the bromine atoms with a methoxy group. This is the most challenging step to achieve selectively and requires careful control of reaction conditions.

¹H NMR: The ¹H NMR spectrum of the final product will be more complex than its precursors. We expect to see distinct signals for the two remaining aromatic protons, a singlet for the methoxy group protons (typically around 3.8-4.0 ppm), and a broad singlet for the amino group protons.

¹³C NMR: The ¹³C NMR spectrum will show six distinct signals for the six carbon atoms of the pyridine ring, plus a signal for the methoxy carbon. The carbon attached to the methoxy group will be significantly shifted downfield.

IR Spectroscopy: The IR spectrum will retain the characteristic N-H stretching and bending vibrations of the amino group. New C-O stretching vibrations for the methoxy group will appear (typically in the 1000-1300 cm⁻¹ region).

Mass Spectrometry: The mass spectrum will show a molecular ion peak with an isotopic pattern characteristic of a single bromine atom (M and M+2 peaks in approximately a 1:1 ratio).

Summary of Spectroscopic Data

Compound¹H NMR Highlights¹³C NMR HighlightsIR Key Stretches (cm⁻¹)Mass Spec (m/z)
2,6-Dibromopyridine AX₂ system: Triplet and doublet.3 signals.Aromatic C-H, C=C235, 237, 239 [M]⁺
2,6-Dibromo-4-nitropyridine Two singlets for aromatic protons.More than 3 signals.~1530 & 1350 (NO₂)M⁺ with dibromo pattern
2,6-Dibromopyridin-4-amine Upfield shifted aromatic protons, broad -NH₂ singlet (~4.33 ppm), aromatic singlet (~6.68 ppm).Upfield shifted carbons.~3300-3500 (N-H), ~1600 (N-H bend)251, 253, 255 [M+H]⁺[2]
2-Bromo-6-methoxypyridine Signals for 3 aromatic protons, singlet for -OCH₃.6 aromatic signals, 1 methoxy signal.~1000-1300 (C-O)M⁺ with single bromo pattern
This compound Signals for 2 aromatic protons, -OCH₃ singlet, broad -NH₂ singlet.6 aromatic signals, 1 methoxy signal.~3300-3500 (N-H), ~1600 (N-H bend), ~1000-1300 (C-O)M⁺ with single bromo pattern

Experimental Protocols: Ensuring Reproducibility

To ensure the reliability and reproducibility of the spectroscopic data, standardized experimental protocols are essential.

General Spectroscopic Procedures
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra should be recorded on a spectrometer operating at a field strength of at least 400 MHz for ¹H. Samples should be dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆), and chemical shifts should be referenced to tetramethylsilane (TMS) at 0.00 ppm.

  • Infrared (IR) Spectroscopy: IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as thin films between salt plates.

  • Mass Spectrometry (MS): Mass spectra can be acquired using various ionization techniques, such as Electron Impact (EI) or Electrospray Ionization (ESI). High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition analysis.

Synthetic Protocols

The following are generalized protocols for the synthesis of this compound. Researchers should consult the primary literature for detailed, optimized procedures.

Experimental_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Selective Methoxylation A 2,6-Dibromopyridine B React with HNO₃/H₂SO₄ A->B C Isolate 2,6-Dibromo-4-nitropyridine B->C D 2,6-Dibromo-4-nitropyridine E Reduce with Fe/NH₄Cl or H₂/Pd-C D->E F Isolate 2,6-Dibromopyridin-4-amine E->F G 2,6-Dibromopyridin-4-amine H React with NaOMe in MeOH G->H I Isolate this compound H->I

A generalized experimental workflow for the synthesis.

Step 1: Nitration of 2,6-Dibromopyridine A mixture of fuming nitric acid and concentrated sulfuric acid is typically used to introduce the nitro group at the 4-position of the pyridine ring. The reaction is usually carried out at elevated temperatures and requires careful control to avoid over-nitration or decomposition.

Step 2: Reduction of 2,6-Dibromo-4-nitropyridine The nitro group can be reduced to an amine using various methods, such as catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst) or by using a metal in acidic media (e.g., iron powder in acetic acid or ammonium chloride solution).

Step 3: Selective Methoxylation of 2,6-Dibromopyridin-4-amine This is a nucleophilic aromatic substitution reaction where one of the bromine atoms is displaced by a methoxide ion. Sodium methoxide in methanol is a common reagent for this transformation. The selectivity for mono-substitution at the 6-position is influenced by the electronic effects of the amino group and the reaction conditions.

Conclusion: A Powerful Analytical Toolkit

This guide has provided a detailed spectroscopic comparison of this compound and its synthetic precursors. By understanding the characteristic changes in NMR, IR, and MS data at each step of the synthesis, researchers can confidently monitor their reactions, identify intermediates, and verify the structure and purity of their final product. This spectroscopic roadmap is an invaluable tool for any scientist working with this important pharmaceutical building block, ensuring the integrity and quality of their research and development efforts.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-Bromo-6-methoxypyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical reagents. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2-Bromo-6-methoxypyridin-4-amine, a halogenated pyridine derivative. Adherence to these protocols is not merely a matter of compliance but a cornerstone of a robust safety culture and environmental stewardship. This document moves beyond a simple checklist, offering the causal logic behind each procedural step to empower you with a deep, actionable understanding of safe laboratory practices.

Hazard Assessment and Proactive Safety

Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, data from structurally analogous compounds provide a clear and cautious path forward. Pyridine and its derivatives are recognized as hazardous substances.[1][2]

Causality of Hazard: The pyridine ring, combined with a bromine atom, classifies this compound as a halogenated organic substance.[3][4] Halogenated compounds can pose environmental risks if not disposed of correctly and can be toxic.[5][6] The amine and methoxy groups can also influence its reactivity and biological effects.

Based on analogous compounds, this compound should be handled as a hazardous substance with the following potential effects:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[7][8][9]

  • Skin Irritation: Causes skin irritation.[8][10]

  • Eye Irritation: Causes serious eye irritation.[8][10]

  • Respiratory Irritation: May cause respiratory irritation.[10][11]

Quantitative Safety Data Summary

The following table summarizes key hazard information extrapolated from related brominated and methoxylated pyridine compounds. This data should serve as a conservative guide for risk assessment.

Hazard ClassificationGHS Hazard Statement (H-code)Key Precautionary Measures (P-codes)
Acute Toxicity, OralH302: Harmful if swallowedP264, P270, P301+P317, P330, P501[8]
Acute Toxicity, DermalH312: Harmful in contact with skinP280, P302+P352, P317, P321, P362+P364
Skin IrritationH315: Causes skin irritationP264, P280, P302+P352, P332+P313, P362[8][10]
Serious Eye IrritationH319: Causes serious eye irritationP264, P280, P305+P351+P338, P337+P313[8][10]
Acute Toxicity, InhalationH332: Harmful if inhaledP261, P271, P304+P340, P317
Respiratory IrritationH335: May cause respiratory irritationP261, P271, P304+P340, P312, P403+P233, P405[10]

The Disposal Workflow: A Decision-Making Framework

The proper disposal of this compound is a multi-step process that begins with waste characterization and ends with documented, compliant removal. The following diagram illustrates the critical decision points and procedural flow.

Disposal_Workflow Disposal Workflow for this compound cluster_0 In-Lab Procedures cluster_1 Institutional Disposal Protocol Start Start: Generation of Waste Assess Assess Waste Type: - Pure/Concentrated Compound - Contaminated Labware - Aqueous Solution - Spill Debris Start->Assess Segregate Segregate as 'Halogenated Organic Waste' Assess->Segregate Containerize Place in a Designated, Labeled, Compatible Hazardous Waste Container Segregate->Containerize Store Store Securely in Satellite Accumulation Area (SAA) Containerize->Store Contact_EHS Contact Environmental Health & Safety (EHS) or Licensed Contractor Store->Contact_EHS Schedule_Pickup Schedule Waste Pickup Contact_EHS->Schedule_Pickup Documentation Complete Hazardous Waste Manifest/Documentation Schedule_Pickup->Documentation Final_Disposal Final Disposal: Licensed Treatment, Storage, and Disposal Facility (TSDF) (e.g., Incineration) Documentation->Final_Disposal

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocols

These detailed protocols provide actionable guidance for the safe handling and disposal of this compound in various common laboratory scenarios.

Protocol 1: Disposal of Unused Compound and Contaminated Solid Waste

This protocol applies to the pure compound, reaction residues, and contaminated disposable labware (e.g., weigh boats, gloves, pipette tips).

  • Personal Protective Equipment (PPE): Before handling any waste, don appropriate PPE, including a laboratory coat, chemical safety goggles, and double-layered nitrile gloves.

  • Waste Characterization: All waste containing this compound must be classified as hazardous chemical waste, specifically as halogenated organic waste.[3][12]

  • Waste Segregation and Collection:

    • Designate a specific, labeled hazardous waste container for this waste stream. The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, sealable lid.[11][12]

    • Do not mix this waste with non-hazardous materials or other incompatible chemical waste streams, such as acids or oxidizers.[12][13] Halogenated and non-halogenated solvent wastes should be kept separate.[12][14]

    • Collect contaminated solids in a dedicated, clearly labeled container for solid hazardous waste.[15]

  • Container Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[11]

    • List the full chemical name: "this compound" and its approximate concentration or quantity.[11] Do not use abbreviations or chemical formulas.[12]

    • Include the date of waste generation.

  • Storage:

    • Store the sealed hazardous waste container in a designated and secure satellite accumulation area.[11]

    • The storage area should be well-ventilated and away from sources of ignition or incompatible materials.

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4][11]

    • The recommended disposal method is high-temperature incineration at a licensed facility.[16]

Protocol 2: Managing Small Incidental Spills

This protocol is for small spills (generally <100 mL) that can be safely managed by trained laboratory personnel.

  • Immediate Response:

    • Alert personnel in the immediate area of the spill.[17]

    • If the compound is volatile or dusty, and you are not equipped with respiratory protection, evacuate the area and contact your institution's EHS office.

  • Control and Containment:

    • Ensure the area is well-ventilated, preferably within a chemical fume hood.[2]

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[3][18]

  • Cleanup:

    • For solid spills, carefully sweep the material to avoid generating dust.[15] If necessary, wet the powder slightly to minimize airborne particles.[19]

    • Collect the absorbed material or swept solids using spark-proof tools and place it into a labeled hazardous waste container.[17][20]

    • Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol) and then with soap and water.[17]

  • Waste Disposal:

    • Collect all cleaning materials (absorbent, contaminated wipes, gloves) as hazardous waste and place them in the designated container.[17][19]

    • Seal and label the container as described in Protocol 1.

    • Arrange for disposal through your EHS office.

Protocol 3: Decontamination of Reusable Glassware
  • Initial Rinse:

    • Under a chemical fume hood and wearing appropriate PPE, perform an initial rinse of the contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol).

    • This initial rinsate is considered hazardous waste and must be collected in a designated, labeled container for halogenated solvent waste.[12]

  • Triple Rinse:

    • Repeat the rinsing process two more times. This triple-rinse procedure is crucial for ensuring thorough decontamination.[12]

    • Collect all rinsate as hazardous waste.

  • Final Cleaning:

    • After the solvent rinses, the glassware can be washed with soap and water according to standard laboratory procedures.

Conclusion: Fostering a Culture of Safety

The responsible disposal of this compound is a critical aspect of laboratory safety and environmental compliance. By understanding the chemical's hazards and adhering to the detailed protocols outlined in this guide, researchers can mitigate risks to themselves, their colleagues, and the environment. These procedures are designed to be self-validating, ensuring that each step logically contributes to a safe and compliant outcome. Ultimately, a deep-seated commitment to these principles is what builds the foundation of trust and excellence in scientific research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.